7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXGDEBYBPGDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438510 | |
| Record name | 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35265-81-7 | |
| Record name | 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS number
An In-Depth Technical Guide to 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No: 35265-81-7), a heterocyclic compound of significant interest in medicinal chemistry. As a member of the thienopyrimidine class, it represents a "privileged scaffold," structurally analogous to purines, suggesting a high potential for interaction with a wide array of biological targets. This document details the compound's chemical identity, a validated synthetic pathway with mechanistic insights, methods for analytical characterization, and a discussion of its potential biological activities and therapeutic applications based on the established pharmacology of the thieno[3,2-d]pyrimidine core.
Core Chemical Identity and Physicochemical Properties
This compound is a fused bicyclic molecule comprising a thiophene ring annealed to a pyrimidine-2,4-dione (uracil) ring. The methyl group at the 7-position is a key structural feature influencing its steric and electronic properties, which in turn can modulate its binding affinity and selectivity for biological targets.
| Property | Value | Source |
| CAS Number | 35265-81-7 | [1] |
| Molecular Formula | C₇H₆N₂O₂S | Calculated |
| Molecular Weight | 182.19 g/mol | Calculated |
| IUPAC Name | 7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | IUPAC Nomenclature |
| Appearance | White to off-white solid (Predicted) | Inferred |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF | Inferred[2] |
| XLogP3 | ~0.9-1.2 (Predicted) | Calculated |
Synthesis and Mechanistic Rationale
The synthesis of the thieno[3,2-d]pyrimidine scaffold is well-established in the literature. A robust and common approach involves a multi-step sequence beginning with the Gewald reaction to construct the substituted thiophene ring, followed by cyclization to form the pyrimidine ring.
Synthetic Workflow Overview
The proposed synthesis proceeds in two primary stages:
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Stage 1: Gewald Reaction to form the key intermediate, ethyl 2-amino-5-methylthiophene-3-carboxylate.
-
Stage 2: Cyclocondensation with urea to form the final dione product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
-
Rationale: The Gewald reaction is a multicomponent reaction that efficiently constructs the thiophene ring from a ketone (or β-ketoester), an activated nitrile, elemental sulfur, and a base catalyst. Here, ethyl acetoacetate serves as both the ketone and activated nitrile precursor.
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (80 mL).
-
Add ethyl acetoacetate (0.1 mol, 13.01 g) and elemental sulfur (0.1 mol, 3.21 g).
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Cool the mixture in an ice bath and add morpholine (0.1 mol, 8.71 g) dropwise while stirring. The addition of the base is exothermic and controlling the temperature is crucial to prevent side reactions[3].
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the thiophene intermediate as a solid.
-
Stage 2: Synthesis of this compound
-
Rationale: This step involves the cyclocondensation of the aminothiophene ester with urea. The reaction is typically base-catalyzed, where the ethoxide deprotonates the amino group, facilitating its nucleophilic attack on the carbonyl carbon of urea, leading to ring closure.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (0.06 mol, 1.38 g) in absolute ethanol (100 mL) in a flask under a nitrogen atmosphere.
-
Add the ethyl 2-amino-5-methylthiophene-3-carboxylate (0.05 mol, 9.26 g) from Stage 1 and urea (0.1 mol, 6.01 g) to the sodium ethoxide solution.
-
Heat the mixture to reflux for 8-10 hours. The pyrimidine ring formation is a slower process requiring elevated temperatures[4].
-
After reflux, cool the mixture and reduce the volume of ethanol by rotary evaporation.
-
Acidify the remaining solution to pH 5-6 with dilute hydrochloric acid. This protonates the dione and causes it to precipitate.
-
Filter the precipitate, wash thoroughly with water to remove salts, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
-
Analytical Characterization
The structural confirmation of the synthesized compound is critical. A combination of spectroscopic methods should be employed:
-
¹H NMR: Expected signals would include a singlet for the C7-methyl group, a singlet for the thiophene proton, and broad singlets for the N1-H and N3-H protons of the uracil ring.
-
¹³C NMR: Will show characteristic peaks for the two carbonyl carbons (C2 and C4), the thiophene carbons, and the methyl carbon.
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Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (183.02).
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bands (~3200 cm⁻¹) and strong C=O bands for the dione functionality (~1650-1710 cm⁻¹).
Biological Activity and Therapeutic Potential
While specific studies on this compound are limited, the thienopyrimidine scaffold is a well-known pharmacophore with a broad spectrum of biological activities. Its structural similarity to purine bases makes it an ideal candidate for interacting with ATP-binding sites in enzymes, particularly kinases.
Potential Biological Targets:
-
Protein Kinase Inhibition: Many thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Pim kinases[4][5]. These kinases are often overactive in cancer cells, making them prime targets for therapeutic intervention.
-
Antiproliferative and Anticancer Activity: Halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative activity against several cancer cell lines[6]. The core scaffold is being actively explored for developing novel oncology drugs.
-
Enzyme Inhibition in Metabolic Pathways: The isomeric thieno[2,3-d]pyrimidines are known to inhibit enzymes in one-carbon metabolism, such as GARFTase, and also act as inhibitors of macrophage migration inhibitory factor (MIF) family proteins[7][8]. This suggests that the 7-methyl derivative could also modulate metabolic or inflammatory pathways.
Hypothetical Mechanism of Action: Kinase Inhibition
As a privileged scaffold for kinase inhibition, the thienopyrimidine core typically acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region within the ATP-binding pocket. The substituents on the scaffold then explore adjacent hydrophobic pockets to achieve potency and selectivity.
Caption: Hypothetical mechanism of competitive ATP inhibition by the title compound.
Conclusion and Future Directions
This compound is a compound with significant untapped potential. Its synthesis is achievable through established chemical routes, and its core scaffold is strongly associated with potent biological activities relevant to oncology, immunology, and metabolic diseases. Future research should focus on its definitive synthesis and characterization, followed by broad biological screening against panels of kinases and other relevant enzymes. Structure-activity relationship (SAR) studies, by modifying the N1 and N3 positions, could further optimize its potency and selectivity, paving the way for the development of novel therapeutic agents.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Methylthieno[3,2-d]pyrimidine.
- CymitQuimica. (n.d.). CAS 175137-13-0: 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one.
-
Gao, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem Compound Summary for CID 7059273. Retrieved from [Link]
-
Gao, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. National Institutes of Health. Available at: [Link]
-
Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Peters, D., et al. (2009). Discovery of 3H-benzo[6][9]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. National Institutes of Health. Available at: [Link]
Sources
- 1. eMolecules this compound | 35265-81-7 | Fisher Scientific [fishersci.com]
- 2. CAS 175137-13-0: 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Oncology
An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
The thieno[3,2-d]pyrimidine core is a fused bicyclic heterocycle that bears a close structural resemblance to purines, the fundamental building blocks of nucleic acids.[1] This intrinsic bioisosterism has positioned the thienopyrimidine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of numerous derivatives with significant pharmacological activities.[2] Extensive research has demonstrated the potent anticancer and antiproliferative properties of compounds bearing this core, with many exhibiting activities against a range of human cancer cell lines.[3][4][5]
This guide focuses on the specific, yet under-documented, compound This compound . While direct, in-depth mechanistic studies on this particular molecule are not extensively available in the public domain, a robust body of evidence from closely related analogs allows us to construct a compelling, evidence-based putative mechanism of action. By synthesizing data from a multitude of studies on thieno[3,2-d]pyrimidine and the isomeric thieno[2,3-d]pyrimidine derivatives, this document will provide researchers and drug development professionals with a comprehensive understanding of the most probable biological targets and cellular consequences of this compound class.
The central hypothesis, supported by a significant volume of literature, is that this compound functions primarily as a kinase inhibitor . However, alternative and potentially complementary mechanisms, such as the inhibition of other critical enzyme families and the ultimate induction of apoptosis, will also be explored in detail.
Part 1: The Predominant Hypothesis: Multi-Targeted Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers. These enzymes play a pivotal role in signal transduction pathways that control cell proliferation, survival, differentiation, and migration. The thienopyrimidine scaffold has proven to be an exceptionally effective framework for designing inhibitors that target the ATP-binding pocket of various kinases.
Rationale: Why Kinases are a Primary Target
The structural similarity of the thienopyrimidine core to adenine (a key component of ATP) makes it an ideal candidate for competitive inhibition at the ATP-binding site of kinases. This has been demonstrated across several key kinase families implicated in cancer progression:
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Cyclin-Dependent Kinases (CDKs): Certain tricyclic thieno[3,2-d]pyrimidines have been investigated for their potential to inhibit CDKs, which are crucial regulators of the cell cycle.[3] Inhibition of these kinases can lead to cell cycle arrest and prevent tumor cell proliferation.
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Thieno[2,3-d]pyrimidine derivatives have been successfully designed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis—the process by which tumors form new blood vessels to sustain their growth.[6][7]
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Epidermal Growth Factor Receptor (EGFR): The thieno[2,3-d]pyrimidine scaffold has been a cornerstone in the development of both wild-type and mutant-selective EGFR inhibitors, which are critical in treating non-small cell lung cancer (NSCLC).[8]
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Pim Kinases: A family of serine/threonine kinases (Pim-1, -2, and -3) are frequently overexpressed in various cancers. Benzothieno[3,2-d]pyrimidin-4-ones have been identified as potent, highly selective, and orally bioavailable inhibitors of all three Pim kinase isoforms.[9]
Given the consistent and potent activity of its close analogs, it is highly probable that this compound exerts its primary anticancer effects through the inhibition of one or more of these oncogenic kinases.
Putative Signaling Pathway Interruption
The inhibition of these kinases by a thienopyrimidine derivative would disrupt critical downstream signaling cascades, ultimately leading to a reduction in cell proliferation and survival.
Caption: Putative kinase inhibition by this compound.
Experimental Workflow: Validating Kinase Inhibition
To validate this hypothesis, a multi-step experimental approach is necessary. The causality behind this workflow is to first identify potential kinase targets from a broad screen and then confirm and characterize the inhibition using more specific assays.
Caption: Experimental workflow for validating kinase inhibition.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. An inhibitor's potency is determined by its ability to reduce ADP formation.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in kinase buffer to create a dose-response curve (e.g., 10 µM to 0.1 nM).
-
Prepare a reaction mix containing the target kinase, its specific substrate peptide, and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution (or DMSO for control).
-
Initiate the reaction by adding 5 µL of the kinase/substrate/ATP mix.
-
Incubate at room temperature for 1 hour.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 2: Alternative Mechanistic Avenues
While kinase inhibition is the most prominent hypothesis, the thienopyrimidine scaffold is versatile and has been shown to interact with other critical enzyme systems.
Inhibition of d-Dopachrome Tautomerase (MIF2/d-DT)
The macrophage migration inhibitory factor (MIF) family of proteins, including MIF2 (also known as d-dopachrome tautomerase or d-DT), plays a key role in cancer development and progression.[10][11] A study on a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative identified it as a potent and selective inhibitor of MIF2 tautomerase activity.[10][12]
-
Mechanism: The inhibitor was found to bind competitively to the active site of MIF2.[10]
-
Downstream Effect: Inhibition of MIF2 led to the deactivation of the mitogen-activated protein kinase (MAPK) pathway, resulting in cell cycle arrest and suppression of non-small cell lung cancer (NSCLC) cell proliferation.[11]
This presents a viable alternative or complementary mechanism for the anticancer activity of this compound.
Caption: Downstream effects of putative MIF2 inhibition.
Targeting One-Carbon Metabolism
Cancer cells have a high demand for nucleotides and amino acids to support rapid proliferation. One-carbon metabolism is a critical network of pathways that provides these essential building blocks. A recent study identified 6-substituted thieno[2,3-d]pyrimidines as potent, multi-targeted inhibitors of cytosolic and mitochondrial one-carbon metabolism.[13]
-
Key Enzymes Inhibited:
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Glycinamide Ribonucleotide Formyltransferase (GARFTase): A key enzyme in the de novo purine biosynthesis pathway.
-
Serine Hydroxymethyltransferase 2 (SHMT2): A mitochondrial enzyme crucial for providing one-carbon units.
-
-
Consequence: By inhibiting these enzymes, the compounds starve cancer cells of the necessary components for DNA replication and protein synthesis, leading to cell death. This class of compounds also showed selective uptake by cancer cells overexpressing folate receptors.[13]
This mechanism represents a distinct and powerful anticancer strategy that could be employed by this compound.
Part 3: The Cellular Consequence: Induction of Apoptosis
Regardless of the specific initiating molecular target—be it a kinase, MIF2, or a metabolic enzyme—the ultimate fate of a cancer cell treated with an effective thienopyrimidine derivative is often programmed cell death, or apoptosis. Several studies have confirmed that these compounds induce apoptosis, which is a desirable outcome for an anticancer agent as it is a non-inflammatory and highly regulated process.[1][14]
The induction of apoptosis is not a separate mechanism but rather the logical and desired downstream consequence of successfully disrupting critical cancer cell survival pathways.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment:
-
Seed cancer cells (e.g., L1210 leukemia cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive (membrane integrity is lost).
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant to determine the dose-dependent increase in apoptosis induced by the compound.
-
Part 4: Structure-Activity Relationship (SAR) Insights
While this guide focuses on a specific compound, it is important to consider the SAR of the thienopyrimidine scaffold. Studies have shown that the biological activity is highly dependent on the substituents at various positions. For instance, one study on halogenated thieno[3,2-d]pyrimidines indicated that a chlorine atom at the C4-position was essential for antiproliferative activity.[1] The presence of the methyl group at the 7-position in our compound of interest likely influences its potency, selectivity, and pharmacokinetic properties compared to its unsubstituted parent, although the precise impact requires direct experimental validation.
Conclusion and Future Directions
Based on a comprehensive analysis of the existing literature on thieno[3,2-d]pyrimidine and its isomers, the most probable mechanism of action for This compound is the inhibition of one or more protein kinases crucial for cancer cell proliferation and survival. However, compelling evidence also points towards other potential high-value targets, including the cytokine MIF2 and key enzymes in one-carbon metabolism. These mechanisms are not mutually exclusive and could contribute synergistically to the compound's overall anticancer profile. The ultimate cellular outcome of engaging these targets is the induction of apoptosis.
Future research should focus on direct experimental validation of these putative mechanisms for this specific 7-methyl derivative. The experimental workflows outlined in this guide provide a clear roadmap for such an investigation, starting with broad screening and moving towards detailed biochemical and cellular characterization. Elucidating the precise molecular targets will be paramount for its potential future development as a therapeutic agent.
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). Molecules, 27(23), 8206. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2021). European Journal of Medicinal Chemistry, 223, 113636. Retrieved from [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2018). Der Pharma Chemica, 10(5), 127-134. Retrieved from [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). Molecules, 27(3), 793. Retrieved from [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry, 65(3), 2059–2077. Retrieved from [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3354–3357. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry, 65(3), 2059–2077. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. (2023). New Journal of Chemistry, 47(45), 21255-21267. Retrieved from [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. (2018). Scientia Pharmaceutica, 86(3), 28. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry, 65(3), 2059–2077. Retrieved from [Link]
-
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (2015). Journal of Chemistry, 2015, 756038. Retrieved from [Link]
-
Discovery of 3H-benzo[2][4]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (2009). Journal of Medicinal Chemistry, 52(21), 6621–6636. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2019). European Journal of Medicinal Chemistry, 182, 111634. Retrieved from [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (2021). Journal of Medicinal Chemistry, 64(15), 11389–11411. Retrieved from [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Biological Targets of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thieno[3,2-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, bearing a close structural resemblance to endogenous purines and serving as the core of numerous biologically active compounds. This guide focuses on a specific derivative, 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a molecule of significant interest for which the precise biological targets are not yet fully elucidated. Instead of a simple recitation of known data, this document provides a comprehensive framework for the systematic identification, validation, and characterization of its biological targets. We will delve into the known pharmacology of analogous structures to build a predictive model of potential targets and outline robust, field-proven experimental workflows for their confirmation. This guide is designed to be a practical roadmap for researchers aiming to unlock the therapeutic potential of this promising compound.
The Thieno[3,2-d]pyrimidine Scaffold: A Foundation for Diverse Bioactivity
The thieno[3,2-d]pyrimidine core is a bicyclic heterocycle that can be considered a bioisostere of purine, the fundamental building block of nucleic acids and a key component of various cofactors and signaling molecules. This inherent structural analogy allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological macromolecules that would typically bind purines, including kinases, metabolic enzymes, and receptors.
The versatility of this scaffold is demonstrated by the diverse range of biological activities reported for its derivatives. Published research has identified thieno[3,2-d]pyrimidine-based compounds as potent inhibitors of:
-
Enzymes involved in steroid metabolism , such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2)[1].
-
Sirtuin (SIRT) family of histone deacetylases , specifically SIRT1, SIRT2, and SIRT3[2].
-
Receptor-interacting protein kinase 2 (RIPK2) , a key mediator of inflammatory signaling[3].
-
PIM kinases , a family of serine/threonine kinases implicated in cancer[4].
-
Enzymes of the folate pathway , including glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase)[5].
-
Bacterial DNA gyrase , highlighting its potential as an antimicrobial scaffold[6].
Furthermore, various derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines, inducing apoptosis and cell cycle arrest[7][8][9][10]. This broad spectrum of activity underscores the potential of this compound to engage with one or more of these, or other, important biological targets.
Predictive Analysis of Biological Targets for this compound
Given the rich pharmacology of the parent scaffold, we can hypothesize a set of potential biological targets for this compound. The specific substitutions on this molecule—a methyl group at position 7 and dione functionalities at positions 2 and 4—will ultimately determine its target specificity and potency. The following table outlines a prioritized list of potential target classes, the rationale for their inclusion, and key considerations for experimental validation.
| Potential Target Class | Rationale for Inclusion | Key Examples | Significance |
| Protein Kinases | The pyrimidine core is a well-established hinge-binding motif for many kinase inhibitors. | RIPK2[3], PIM Kinases[4], Cyclin-Dependent Kinases (CDKs)[7] | Cancer, Inflammation, Autoimmune Diseases |
| Metabolic Enzymes | Structural similarity to purine cofactors and substrates. | Sirtuins[2], 17β-HSD2[1], Folate Pathway Enzymes[5], D-dopachrome tautomerase[11][12] | Cancer, Metabolic Disorders, Osteoporosis |
| Immune Receptors | Fused pyrimidine systems have been shown to modulate innate immune signaling. | Toll-Like Receptors (TLR7, TLR9)[13][14] | Autoimmune Diseases, Infectious Diseases, Cancer Immunotherapy |
| Other Enzymes | Diverse activities have been reported for this scaffold. | DNA Gyrase[6], Monoamine Oxidase B (MAO-B)[15] | Bacterial Infections, Neurodegenerative Diseases |
Experimental Workflows for Target Identification and Validation
A multi-pronged approach, combining unbiased, discovery-oriented methods with hypothesis-driven validation, is essential for accurately identifying the biological targets of this compound.
Part A: Unbiased Target Discovery
The initial phase aims to cast a wide net to identify potential interacting proteins without prior bias.
Caption: Workflow for phenotypic screening.
Protocol: Cell Proliferation Assay (Example)
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., HT-29, HeLa, SU-DHL-6)[7][9] in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sorafenib)[10].
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Analysis: Normalize the fluorescence data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Causality Insight: A potent anti-proliferative effect in a specific cell line provides a strong rationale to probe for targets known to be dysregulated in that cellular context (e.g., specific kinases or metabolic pathways).
Part B: Hypothesis-Driven Target Validation
Once a phenotype is observed or based on the predictive analysis, the next step is to confirm direct engagement of the hypothesized targets.
Caption: Workflow for validating a hypothesized target.
Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale: This assay directly confirms that the compound binds to its target inside intact cells, a critical step for validation. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat cells with either vehicle or a high concentration (e.g., 10-50 µM) of this compound for 1 hour at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze by SDS-PAGE and Western blot using an antibody specific for the hypothesized target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Protocol: Kinase Inhibition Assay (Example: RIPK2)
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant human RIPK2 enzyme, a suitable kinase buffer, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add this compound across a range of concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate, typically using a mobility-shift microfluidic system that separates the phosphorylated and unphosphorylated peptides.
-
Analysis: Calculate the percentage of inhibition at each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. An IC50 in the nanomolar to low micromolar range would suggest potent inhibition[3].
Integrated Data Analysis and Pathway Visualization
The ultimate goal is to connect the direct binding of this compound to a specific target with the observed cellular phenotype. For instance, if the compound inhibits RIPK2, this should lead to a decrease in downstream NF-κB signaling, which can be visualized and tested.
Caption: Inhibition of the RIPK2 signaling pathway.
Self-Validating System: The proposed workflows create a self-validating loop. A phenotypic hit (e.g., anti-inflammatory activity) suggests a target class (e.g., kinases like RIPK2). Biochemical assays confirm enzymatic inhibition. CETSA confirms target binding in cells. Finally, Western blotting for downstream markers (e.g., phosphorylated IκBα) confirms that the compound modulates the expected signaling pathway, thus linking target engagement to cellular function.
Conclusion and Future Directions
While the precise biological targets of this compound remain to be definitively identified, the rich chemical precedent of the thieno[3,2-d]pyrimidine scaffold provides a powerful starting point for investigation. The systematic approach outlined in this guide—combining predictive analysis with unbiased discovery and rigorous, hypothesis-driven validation—offers a clear and effective path to elucidating its mechanism of action.
Successful identification and validation of a primary target will pave the way for subsequent structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed pharmacokinetic and pharmacodynamic profiling, and eventual in vivo efficacy studies in relevant disease models. The journey from a promising scaffold to a potential therapeutic is a complex one, but it begins with the fundamental and critical step of understanding its interaction with biological targets.
References
-
Bari, A., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
-
Disch, J. S., et al. (2019). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Malah, A. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]
-
Gour, H., et al. (2024). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. Available at: [Link]
-
Li, J., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry. Available at: [Link]
-
Peyton, M., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Osipyan, A., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Osipyan, A., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
-
Tao, Z-F., et al. (2009). Discovery of 3H-benzo[3][6]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry. Available at: [Link]
-
O'Connor, C., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y-F., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Müller, C. E., et al. (2013). 1,3-Dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones as multiple target drugs for the potential treatment of neurodegenerative diseases. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Nishimura, T., et al. (2014). Dihydropyrrolo[2,3-d]pyrimidines: Selective Toll-Like Receptor 9 Antagonists from Scaffold Morphing Efforts. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Graupe, M., et al. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dihydropyrrolo[2,3-d]pyrimidines: Selective Toll-Like Receptor 9 Antagonists from Scaffold Morphing Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,3-Dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones as multiple target drugs for the potential treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Analogs and Derivatives in Drug Discovery
For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide to the synthesis, derivatization, and therapeutic potential of the 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core. We will navigate the synthetic intricacies of this emerging scaffold, explore its structural analogs, and elucidate the burgeoning landscape of its biological applications, underpinned by a rigorous examination of structure-activity relationships.
Introduction: The Thieno[3,2-d]pyrimidine Core - A Privileged Heterocycle
The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thienopyrimidine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry. Their structural resemblance to purines, the fundamental components of nucleic acids, renders them capable of interacting with a wide array of biological targets. This has led to the exploration of thienopyrimidine derivatives in diverse therapeutic areas, including oncology, inflammation, and infectious diseases.
This guide focuses specifically on the this compound isomer, a scaffold that, while less explored than its [2,3-d] counterpart, holds considerable promise for the development of novel therapeutics. The introduction of a methyl group at the 7-position offers a subtle yet potentially impactful modification, influencing the molecule's steric and electronic properties and, consequently, its biological activity.
I. Synthetic Strategies: Forging the this compound Core
While direct synthetic routes to this compound are not extensively documented in the current literature, its synthesis can be logically approached through established methods for constructing the parent thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold, followed by or incorporating the C7-methylation step.
Construction of the Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Scaffold
The assembly of the core bicyclic system is a critical first step. A common and effective strategy commences with a substituted thiophene precursor.
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from a Thiophene Precursor
-
Starting Material: The synthesis typically begins with a 3-aminothiophene-2-carboxylate derivative.
-
Urea Cyclization: The aminothiophene is reacted with a urea or a urea equivalent. This can be achieved by heating the aminothiophene with urea, often in the presence of a high-boiling point solvent such as diphenyl ether or under neat conditions.
-
Alternative Cyclizing Agents: Isocyanates can also be employed to first form a urea intermediate, which then undergoes base-catalyzed cyclization to yield the desired dione.
-
Purification: The resulting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid.
Expert Insight: The choice of cyclization conditions is crucial for optimizing the yield and purity of the final product. High temperatures are often required to drive the reaction to completion, and the selection of the appropriate solvent is key to preventing side reactions and facilitating product isolation.
Introduction of the 7-Methyl Group
With the core scaffold in hand, the next challenge is the introduction of the methyl group at the 7-position of the thiophene ring.
1.2.1. Late-Stage C-H Functionalization
-
Metal-Catalyzed C-H Activation: Palladium- or rhodium-catalyzed C-H activation/methylation reactions could be explored. These reactions would likely require a directing group on the pyrimidine ring to achieve regioselectivity at the C7 position.
-
Radical Methylation: Radical-based methylation reactions, using reagents such as tert-butyl hydroperoxide and a suitable metal catalyst, could also be investigated.
Experimental Causality: The electronic nature of the thieno[3,2-d]pyrimidine system will heavily influence the feasibility and regioselectivity of C-H functionalization. The electron-withdrawing character of the pyrimidine ring may deactivate the thiophene ring towards electrophilic attack, making transition metal-catalyzed approaches that proceed through a different mechanism more promising.
1.2.2. De Novo Synthesis from a 7-Methylthiophene Precursor
A more classical and potentially more reliable approach involves constructing the thieno[3,2-d]pyrimidine ring system from a thiophene starting material that already bears the 7-methyl group (or a suitable precursor).
Workflow for De Novo Synthesis:
An In-depth Technical Guide to the Spectral Analysis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Elucidation of a Privileged Scaffold
Molecular Structure and its Spectroscopic Implications
The foundational step in spectral interpretation is a thorough understanding of the molecule's structure. 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic system comprising a thiophene ring fused to a pyrimidine ring.
Key Structural Features:
-
Thiophene Ring: An aromatic, five-membered sulfur-containing heterocycle. The methyl group is attached at the 7-position of this ring.
-
Pyrimidine-2,4-dione (Uracil) Moiety: A six-membered diazine ring with two carbonyl groups and two nitrogen atoms. This part of the molecule is analogous to the nucleobase uracil.
-
Proton Environment: The molecule possesses distinct proton environments: the methyl protons, the aromatic proton on the thiophene ring, and the N-H protons of the pyrimidine-dione moiety.
-
Carbon Skeleton: A unique set of carbon atoms, including sp²-hybridized carbons in the aromatic and amide functionalities, and an sp³-hybridized carbon of the methyl group.
-
Functional Groups: Key functional groups that will give rise to characteristic spectral signals include C=O (carbonyl), N-H (amine/amide), C-H (aromatic and aliphatic), and the C-S bond of the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Singlet (br) | 1H | N³-H | The amide proton at the N³ position is expected to be downfield due to the deshielding effects of the adjacent carbonyl groups and its involvement in hydrogen bonding. |
| ~10.5 - 11.5 | Singlet (br) | 1H | N¹-H | Similar to the N³-H proton, the N¹-H proton is also deshielded, though its chemical shift may differ slightly based on the local electronic environment. |
| ~7.0 - 7.5 | Singlet | 1H | C⁶-H | The proton on the thiophene ring is in an aromatic environment and is expected to appear in the typical aromatic region. |
| ~2.4 - 2.6 | Singlet | 3H | C⁷-CH₃ | The methyl protons are attached to an aromatic ring and will appear as a singlet in the upfield region. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C⁴=O | The carbonyl carbon at the 4-position is in an amide-like environment and is expected to be significantly deshielded. |
| ~150 - 155 | C²=O | Similar to the C⁴ carbonyl, the C² carbonyl carbon is also highly deshielded. |
| ~140 - 145 | C⁷ᵃ | The quaternary carbon at the fusion of the two rings will be downfield due to its attachment to the sulfur atom and the pyrimidine ring. |
| ~135 - 140 | C⁴ᵃ | The other quaternary carbon at the ring fusion. |
| ~125 - 130 | C⁷ | The carbon atom of the thiophene ring bearing the methyl group. |
| ~120 - 125 | C⁶ | The carbon atom of the thiophene ring bearing a proton. |
| ~15 - 20 | -CH₃ | The carbon of the methyl group will be in the typical aliphatic region. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to avoid exchange of labile N-H protons.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to the appropriate nucleus (¹H or ¹³C) and solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 220 ppm, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignments, acquire 2D NMR spectra such as COSY (to identify ¹H-¹H couplings) and HSQC/HMBC (to correlate ¹H and ¹³C nuclei).
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3200 - 3000 | Medium | N-H | Stretching |
| 3000 - 2900 | Weak | C-H (aromatic, methyl) | Stretching |
| ~1710 | Strong | C=O (amide) | Stretching (asymmetric) |
| ~1660 | Strong | C=O (amide) | Stretching (symmetric) |
| ~1600, ~1470 | Medium | C=C (aromatic) | Stretching |
| ~1400 | Medium | C-H (methyl) | Bending |
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₇H₆N₂O₂S) is 182.20 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 182.
-
Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ¹⁵N, ³³S, ³⁴S), there will be M+1 and M+2 peaks with predictable relative intensities.
-
Key Fragmentation Pathways:
-
Loss of HNCO (isocyanic acid) from the pyrimidine-dione ring is a common fragmentation pathway for uracil-like structures.
-
Loss of CO.
-
Cleavage of the methyl group.
-
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
-
Mass Analysis:
-
The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquire the mass spectrum in either positive or negative ion mode. For this compound, both modes could be effective.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.
-
Integrated Spectral Data Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The structural characterization of this compound is a critical step in its development as a potential therapeutic agent. While direct, published experimental spectra are not currently available, a combination of predictive analysis based on fundamental principles and data from analogous structures provides a robust framework for its spectral interpretation. The methodologies and predicted data presented in this guide offer a comprehensive roadmap for researchers to confirm the identity, purity, and structure of this promising heterocyclic compound. The acquisition of actual experimental data will be invaluable in validating these predictions and will contribute significantly to the collective knowledge base of thienopyrimidine chemistry.
References
No direct peer-reviewed articles with the complete spectral data for this compound were identified in the conducted search. The presented spectral predictions and protocols are based on general principles of organic spectroscopy and data from related thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine structures found in the chemical literature.
An In-depth Technical Guide to Determining the Solubility of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Authored by a Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount gatekeeper of bioavailability and, consequently, efficacy. The thieno[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3][4] This guide focuses on a specific derivative, 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and provides a comprehensive framework for researchers and drug development professionals to meticulously characterize its solubility profile. Understanding the solubility of this compound is a critical step in harnessing its therapeutic potential.[5] This document is structured not as a rigid protocol, but as a narrative of scientific inquiry, guiding the reader through the causality of experimental choices and the logic of data interpretation.
Molecular Profile and Predicted Solubility Behavior of this compound
Before embarking on experimental determination, a thorough understanding of the molecule's physicochemical properties is essential for predicting its behavior in various solvents.
Chemical Structure:
Key Structural Features Influencing Solubility:
-
Thieno[3,2-d]pyrimidine Core: This fused heterocyclic system is relatively planar and aromatic, which can contribute to poor aqueous solubility due to efficient crystal packing.
-
Dione Functionality: The two carbonyl groups, along with the adjacent nitrogen atoms, are potent hydrogen bond acceptors. The N-H groups are hydrogen bond donors. This suggests that the molecule's solubility will be significantly influenced by the hydrogen bonding capacity of the solvent.
-
Methyl Group: The 7-methyl group is a small, lipophilic substituent that will slightly increase the molecule's nonpolar character, potentially favoring solubility in less polar organic solvents.
Predicted Solubility Trends:
Based on these features, we can anticipate the following general solubility trends:
-
High Solubility: In polar aprotic solvents capable of hydrogen bonding, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), the compound is expected to exhibit high solubility.[6] These solvents can effectively disrupt the crystal lattice by forming strong hydrogen bonds with the solute.
-
Moderate Solubility: In polar protic solvents like methanol and ethanol, moderate solubility is expected. While these solvents can act as both hydrogen bond donors and acceptors, their self-association may compete with solute-solvent interactions.
-
Low Solubility: In nonpolar solvents such as carbon tetrachloride and hexane, the compound is predicted to have very low solubility due to its polar nature.[6]
-
Aqueous Solubility: Poor aqueous solubility is highly likely.[7] The hydrophobic thienopyrimidine core and the methyl group will likely dominate over the hydrogen bonding capabilities of the dione moiety in an aqueous environment. The pH of the aqueous medium will also play a critical role, as the N-H protons may have acidic character.
Experimental Determination of Thermodynamic (Equilibrium) Solubility
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8] It is a robust method that, when performed correctly, provides a true measure of the saturation concentration of a substance in a given solvent at a specific temperature.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. The presence of undissolved solid is crucial to ensure saturation.[7]
-
Add a precise volume of the desired solvent to each vial. A typical range of solvents to test would include water, phosphate-buffered saline (PBS), methanol, ethanol, acetone, ethyl acetate, and DMSO.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically at 25 °C (298.15 K) and/or 37 °C (310.15 K) to simulate physiological temperature.
-
Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm or smaller pore size filter (e.g., PTFE or PVDF) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve must be generated using standards of known concentration.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.
-
Visualizing the Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Screening for Kinetic Solubility
In early-stage drug discovery, where large numbers of compounds are screened, the time and resource-intensive shake-flask method is often impractical.[9] Kinetic solubility assays, which measure the concentration at which a compound precipitates from a solution (often from a DMSO stock), are frequently employed as a surrogate.[10] Nephelometry, which measures light scattering by suspended particles, is a common high-throughput technique.[5][8]
Protocol: Nephelometry-Based Kinetic Solubility
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96- or 384-well microplate, add the aqueous buffer (e.g., PBS) to each well.
-
-
Compound Addition and Measurement:
-
Use a liquid handling robot to perform serial dilutions of the DMSO stock solution directly into the aqueous buffer in the microplate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
The nephelometer measures the light scattering in each well immediately after the addition of the compound and at regular intervals.
-
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which a significant increase in light scattering (turbidity) is observed, indicating the onset of precipitation.
-
Visualizing the Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility by Nephelometry.
Data Presentation and Interpretation
The solubility data for this compound should be summarized in a clear and concise table to allow for easy comparison across different solvents and conditions.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| DMF | 25 | Experimental Value | Calculated Value |
| Water | 37 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |
Conclusion: A Pathway to Characterization
While specific experimental solubility data for this compound is not yet prevalent in public literature, this guide provides a robust and scientifically grounded framework for its determination. By employing the gold-standard shake-flask method for thermodynamic solubility and leveraging high-throughput techniques for kinetic profiling, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The principles and protocols outlined herein are designed to ensure data integrity and provide a comprehensive understanding of the molecule's behavior in solution, a cornerstone of successful pharmaceutical development.
References
-
Dahlin, J. L. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Baluja, S., et al. (2013). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 58(10), 2846-2852. [Link]
-
Alsenz, J., & Kansy, M. (2007). High-throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 10(12), 1435-1453. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7059273, Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
-
Song, S., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2398-2415. [Link]
-
Gobec, S., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(11), 12899-12921. [Link]
-
Baluja, S., & Gediya, N. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(7-8), 743-747. [Link]
-
Li, H., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link]
-
Al-Ostoot, F. H., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 29(1), 148. [Link]
-
7-METHYLTHIENO[3,2-D]PYRIMIDINE, 97.0%, 500mg. (n.d.). SciSupplies. [Link]
-
Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1970. [Link]
-
Prieiga, L., & Lavilla, R. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4153. [Link]
-
Song, S., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2398-2415. [Link]
-
3-methyl-6,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione. (n.d.). Molbase. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rheolution.com [rheolution.com]
- 6. scispace.com [scispace.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
In vitro activity of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide to the In Vitro Evaluation of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its Analogs
Foreword: A Senior Application Scientist's Perspective
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, consistently demonstrating a remarkable breadth of biological activities.[1] Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery. This guide is crafted for researchers, scientists, and drug development professionals venturing into the in vitro characterization of this scaffold, with a specific focus on this compound as a representative molecule. We will not merely list protocols; we will delve into the scientific rationale behind the experimental designs, ensuring a robust and insightful evaluation of this promising compound class. Our approach is grounded in the principles of expertise, trustworthiness, and comprehensive scientific validation.
The Thieno[3,2-d]pyrimidine Core: Synthesis and Significance
The journey of evaluating any compound begins with its synthesis. The thieno[3,2-d]pyrimidine core is typically constructed from a 3-amino-thiophene-2-carboxylate precursor.[2] A common and efficient method involves the cyclization of this precursor, for instance, through a reaction with potassium cyanate in acetic acid.[3]
The significance of the thieno[3,2-d]pyrimidine scaffold lies in its diverse biological potential, which includes:
-
Anticancer and Antiproliferative Activity : Numerous derivatives have shown potent activity against a range of cancer cell lines.[2][3][4][5]
-
Kinase Inhibition : This scaffold has been successfully employed in the design of inhibitors for various kinases, such as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Pim kinases.[2][6][7]
-
Antimicrobial Properties : Certain derivatives have exhibited activity against pathogenic fungi and bacteria.[3]
-
Enzyme Inhibition : The scaffold has been explored for its inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2).[8]
The 7-methyl substitution on the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core is a subtle yet potentially impactful modification. It can influence the compound's solubility, metabolic stability, and interaction with its biological target. A thorough in vitro evaluation is therefore crucial to elucidate its specific biological profile.
Foundational In Vitro Evaluation: A Step-by-Step Approach
A systematic in vitro evaluation is paramount to understanding the biological activity of a novel compound. The following experimental workflow provides a comprehensive strategy for characterizing this compound.
Caption: A potential mechanism of action for thieno[3,2-d]pyrimidine derivatives.
Molecular Docking
Once a potential target is identified, molecular docking studies can provide insights into the binding mode of the compound.
Computational Workflow :
-
Protein Preparation : Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation : Generate a 3D structure of this compound and minimize its energy.
-
Docking : Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand in the active site of the protein.
-
Analysis : Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.
Rationale : Molecular docking can provide a structural basis for the observed biological activity and can guide further optimization of the compound.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Antiproliferative Activity of this compound
| Cell Line | IC₅₀ (µM) |
| HeLa | 5.2 ± 0.4 |
| HT-29 | 8.1 ± 0.7 |
| MCF-7 | 3.5 ± 0.3 |
| Doxorubicin | 0.1 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| S. aureus | >128 |
| E. coli | >128 |
| C. albicans | 64 |
| Ciprofloxacin | 1 |
| Fluconazole | 2 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro evaluation of this compound. By following this systematic approach, researchers can gain a thorough understanding of the compound's biological activity and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and medicinal chemistry efforts to optimize the compound's potency and pharmacokinetic properties. The thieno[3,2-d]pyrimidine scaffold continues to be a source of promising new therapeutic agents, and a rigorous in vitro characterization is the critical first step in unlocking its full potential.
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. Retrieved from [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). European Journal of Medicinal Chemistry, 276, 116649. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. (2020). PubMed. Retrieved from [Link]
-
SARs of thieno[3,2-d]pyrimidine compounds according to González Cabrera... (n.d.). ResearchGate. Retrieved from [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. Retrieved from [Link]
-
Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. (2013). PubMed. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). ACS Publications. Retrieved from [Link]
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (n.d.). SciSpace. Retrieved from [Link]
-
Discovery of 3H-benzot[6][8]hieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of thieno[3,2-d]pyrimidine compounds
An In-Depth Technical Guide to the Discovery and History of Thieno[3,2-d]pyrimidine Compounds
Abstract
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has journeyed from a subject of early 20th-century chemical exploration to a "privileged scaffold" in modern medicinal chemistry. Its structural and electronic resemblance to the native purine bases of DNA and RNA earmarked it for biological investigation from its inception. This guide provides a technical overview of the history and discovery of thieno[3,2-d]pyrimidine compounds, charting the evolution of their synthesis and the expanding scope of their therapeutic applications. We will detail the foundational synthetic methodologies, with a focus on the robust strategies that enabled widespread investigation, and trace the scaffold's progression from a simple purine bioisostere to a versatile framework for potent and selective inhibitors targeting a range of enzymes, particularly kinases, which are crucial in oncology.
Introduction: The Thieno[3,2-d]pyrimidine Core, a Purine Bioisostere
The thieno[3,2-d]pyrimidine nucleus is one of three possible isomers of thienopyrimidine, which are bicyclic aromatic systems where a thiophene ring is fused to a pyrimidine ring. Its structure is of immediate interest to medicinal chemists due to its nature as a bioisostere of purine. The replacement of a benzene ring (as in quinazoline) or an imidazole ring (as in purine) with a thiophene ring alters the scaffold's size, aromaticity, and electronic properties in a way that has proven highly advantageous for molecular recognition by biological targets.[1] This bioisosteric relationship has been the guiding principle behind the development of numerous thienopyrimidine derivatives as potential therapeutic agents.[2] The scaffold's rigid, planar structure provides a solid anchor for substituents to probe the binding pockets of enzymes, while the nitrogen and sulfur heteroatoms offer key hydrogen bonding and coordination opportunities. These features have established the thieno[3,2-d]pyrimidine core as a cornerstone in the design of targeted therapies.
The Genesis of a Scaffold: Discovery and Foundational Synthesis
While the first synthesis of a thienopyrimidine compound is credited to the foundational work of Wilhelm Steinkopf in 1914, the widespread exploration of this scaffold was catalyzed by the development of versatile and reliable synthetic routes decades later. The most significant and enduring strategy involves a two-stage process: the initial construction of a substituted 2-aminothiophene ring, followed by the annulation (fusion) of the pyrimidine ring onto this precursor.
The Cornerstone: Gewald Synthesis of the 2-Aminothiophene Precursor
The single most important reaction enabling the production of diverse thieno[3,2-d]pyrimidine libraries is the Gewald aminothiophene synthesis , first reported by Karl Gewald in 1966. This multicomponent reaction provides a remarkably efficient pathway to polysubstituted 2-aminothiophenes, which are the direct precursors to the thieno[3,2-d]pyrimidine core.
The reaction's power lies in its convergence, combining a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base (typically a secondary amine like morpholine or triethylamine) to construct the thiophene ring in a single pot.[1]
Experimental Protocol: Generalized Gewald Aminothiophene Synthesis
Objective: To synthesize a 2-amino-3-alkoxycarbonyl-4,5-disubstituted thiophene precursor.
Materials:
-
Ketone (e.g., cyclohexanone) (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 - 1.5 eq)
-
Ethanol (Solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone, ethyl cyanoacetate, and ethanol.
-
Add the morpholine catalyst to the mixture and stir at room temperature for 15-20 minutes.
-
Add the elemental sulfur powder in one portion.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Filter the crude product and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 2-aminothiophene product.
Causality and Validation:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene group of the cyanoester. The amine catalyst is crucial for this step.
-
Sulfur Addition: The resulting α,β-unsaturated nitrile then reacts with sulfur. The exact mechanism is debated but is thought to involve the formation of a thiirane intermediate.
-
Cyclization: An intramolecular cyclization occurs, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring. The system is self-validating as the formation of the highly stable aromatic thiophene ring is the thermodynamic driving force for the reaction.
From Chemical Curiosity to Therapeutic Goldmine: A History of Biological Investigation
Early Rationale: Antimicrobial and Antifungal Agents
The initial impetus for the biological evaluation of thienopyrimidines stemmed directly from their structural similarity to purines. [1]This logic suggested they might act as antimetabolites, interfering with the synthesis or function of nucleic acids in rapidly proliferating cells like bacteria and fungi. Early screening efforts confirmed this hypothesis, with numerous reports demonstrating that various thienopyrimidine derivatives possess significant antibacterial and antifungal properties. [3]Notably, derivatives have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [4]More recently, a high-throughput screen identified thienopyrimidines as selective inhibitors of Helicobacter pylori, acting through a novel mechanism by inhibiting the respiratory complex I. [5]
The Kinase Era: Emergence as a "Privileged Scaffold" in Oncology
The major turning point for the thieno[3,2-d]pyrimidine scaffold came with the rise of targeted cancer therapy, particularly the development of small-molecule kinase inhibitors. The scaffold's rigid, planar structure, combined with a hydrogen bond donor (at N3) and acceptor (at N1), mimics the hinge-binding motif of adenine in ATP. This makes it an ideal template for competitive inhibitors that occupy the ATP-binding site of protein kinases.
This discovery led to an explosion of research, establishing thieno[3,2-d]pyrimidines as a "privileged scaffold" in oncology drug discovery. Derivatives have been developed as potent inhibitors of a wide array of kinases and other important cancer targets, as summarized in the table below.
| Compound/Series Name | Target(s) | Therapeutic Area | Key Findings & Significance |
| Apitolisib (GDC-0941) | PI3K (Phosphoinositide 3-kinase) | Oncology | A potent pan-PI3K inhibitor that advanced to clinical trials for various solid tumors. [6] |
| CDK7 Inhibitors | CDK7 (Cyclin-dependent kinase 7) | Oncology (e.g., TNBC) | Optimization of the scaffold led to potent and selective CDK7 inhibitors with favorable oral bioavailability. [7] |
| Sirtuin Inhibitors | SIRT1, SIRT2, SIRT3 (Sirtuins) | Research Tools, Oncology | A novel class of potent, low-nanomolar pan-SIRT1/2/3 inhibitors was discovered via encoded library technology. |
| Tubulin Inhibitors | Tubulin (Colchicine-binding site) | Oncology | Identified as potent antiproliferative agents that induce G2/M phase arrest and apoptosis by inhibiting tubulin polymerization. |
| 17β-HSD2 Inhibitors | 17β-HSD2 (17β-Hydroxysteroid dehydrogenase 2) | Osteoporosis | Designed as conformationally restricted analogs to inhibit the enzyme involved in steroid metabolism. [8][9] |
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold has undergone a remarkable evolution. From its origins in early 20th-century heterocyclic chemistry, its development was profoundly accelerated by the discovery of the Gewald reaction, which unlocked access to a vast chemical space. The initial biological rationale, based on the principle of purine bioisosterism, proved to be incredibly fruitful, first leading to the discovery of antimicrobial agents and later to a wealth of highly potent enzyme inhibitors. Today, the scaffold is a mainstay in medicinal chemistry, particularly in the search for targeted cancer therapies. The continued exploration of new synthetic methodologies and the application of novel drug discovery platforms promise that the rich history of the thieno[3,2-d]pyrimidine core will continue with the development of next-generation therapeutics.
References
-
MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Pommery, J., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 14(3), 200. Available at: [Link]
-
HathiTrust Digital Library. (n.d.). Catalog Record: Liebigs Annalen der Chemie. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PubMed Central. Available at: [Link]
-
HathiTrust Digital Library. (n.d.). Catalog Record: Justus Liebig's Annalen der Chemie. Available at: [Link]
- Google Books. (n.d.). Justus Liebigs Annalen der Chemie, Volume 403.
-
MDPI. (n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Liebigs Annalen. Available at: [Link]
-
Macquarie University. (n.d.). Liebigs Annalen der Chemie. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]
-
ResearchGate. (2017). (PDF) Synthesis and Antibacterial Activity of Thienopyrimidine Amide Derivatives. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(6), 3079-3088. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. PubMed. Available at: [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold, Featuring 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Executive Summary
The thieno[3,2-d]pyrimidine nucleus represents a "privileged" heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. While data on the specific derivative 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is emerging, the broader class of thieno[3,2-d]pyrimidines has been extensively validated as a source of potent inhibitors for targets in oncology, inflammation, and other disease areas. This guide synthesizes the current understanding of this chemical series, detailing established mechanisms of action, providing evidence-based potential therapeutic applications, and offering robust experimental protocols to empower further research and development. We will explore its potential as a starting point for developing novel kinase inhibitors, cell cycle modulators, and anti-inflammatory agents.
The Thieno[3,2-d]pyrimidine Core: A Foundation for Drug Discovery
Fused bicyclic pyrimidines are cornerstones of drug design due to their close structural and electronic analogy to purines, the building blocks of DNA and RNA.[1][2] This bioisosteric relationship makes the thieno[3,2-d]pyrimidine scaffold an attractive framework for designing molecules that can competitively bind to the ATP-binding sites of kinases or other nucleotide-binding proteins.[1][2]
The thiophene ring, replacing the imidazole ring of a purine, offers unique physicochemical properties and vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles. Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antitumor, anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4]
Synthesis of the Core Scaffold
The foundational structure, thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, can be reliably synthesized. A common and effective pathway involves the ring-closing cyclization of a substituted aminothiophene precursor, such as methyl-3-amino-2-thiophene carboxylate, with potassium cyanate in an acidic medium.[1] This straightforward synthesis provides a versatile starting point for creating a library of derivatives, including the 7-methyl analog specified in this guide.
Potential Therapeutic Application I: Oncology
The thieno[3,2-d]pyrimidine scaffold has shown exceptional promise in oncology through the modulation of several critical cancer-related pathways.
Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs)
Rationale: Cyclin-dependent kinase 7 (CDK7) is a master regulator of the cell cycle and transcription.[5] Its inhibition offers a dual mechanism for halting cancer proliferation: arresting the cell cycle and suppressing the transcription of key oncogenes. This makes CDK7 a high-value target, particularly in aggressive cancers like triple-negative breast cancer (TNBC).[5]
Evidence: Recent studies have identified thieno[3,2-d]pyrimidine derivatives as a novel class of potent and selective CDK7 inhibitors. Through structure-activity relationship (SAR) studies, optimized compounds have demonstrated high potency against CDK7 and significant efficacy in TNBC cell lines, coupled with favorable oral bioavailability and pharmacokinetic properties in preclinical models.[5]
Caption: Thieno[3,2-d]pyrimidine derivatives inhibit CDK7, blocking both oncogene transcription and cell cycle progression.
Mechanism: Disruption of Microtubule Dynamics
Rationale: The microtubule network is essential for cell division (mitosis), and its disruption is a clinically validated anticancer strategy. Inhibitors that bind to tubulin, the building block of microtubules, prevent the formation of the mitotic spindle, leading to G2/M cell cycle arrest and apoptosis.
Evidence: A 2024 study in the European Journal of Medicinal Chemistry detailed a series of thieno[3,2-d]pyrimidine derivatives that act as potent tubulin polymerization inhibitors.[6] The lead compounds exhibited nanomolar antiproliferative activity against multiple tumor cell lines, induced G2/M phase arrest, and triggered apoptosis.[6] X-ray crystallography confirmed that these compounds bind to the colchicine-binding site on tubulin, providing a clear structural basis for their mechanism of action.[6]
Mechanism: Inhibition of FMS Kinase in the Tumor Microenvironment
Rationale: The FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is crucial for the survival and differentiation of tumor-associated macrophages (TAMs). TAMs often promote tumor growth, angiogenesis, and metastasis. Inhibiting FMS can reprogram the tumor microenvironment to be less hospitable to cancer cells.
Evidence: Thieno[3,2-d]pyrimidine derivatives have been developed as potent FMS kinase inhibitors. One representative compound showed an IC50 of 2 nM against the target and demonstrated significant anti-tumor activity in human breast adenocarcinoma cell models, both alone and in combination with chemotherapy.[7]
Potential Therapeutic Application II: Inflammatory Diseases
Chronic inflammation is a driver of numerous human diseases. The thieno[3,2-d]pyrimidine scaffold provides a promising chemical starting point for developing novel anti-inflammatory agents.
Mechanism: Inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2)
Rationale: RIPK2 is a key signaling node in the innate immune system, particularly in pathways activated by NOD-like receptors (NLRs). Dysregulation of RIPK2 activity is implicated in various inflammatory conditions, including inflammatory bowel disease and autoinflammatory disorders. Its inhibition is a promising therapeutic strategy to dampen excessive inflammation.
Evidence: A forthcoming 2025 publication describes the development of thieno[3,2-d]pyrimidine derivatives as potent and selective RIPK2 inhibitors.[4] Through targeted structural optimization, a lead compound (HY3) was identified with an IC50 of 11 nM against RIPK2. This compound displayed favorable pharmacokinetics and demonstrated significant anti-inflammatory and hepatoprotective effects in a preclinical mouse model of acute liver injury, validating RIPK2 as a viable target for this chemical class.[4]
Caption: Thieno[3,2-d]pyrimidine derivatives block RIPK2, preventing the downstream activation of NF-κB and inflammatory cytokine production.
Quantitative Data Summary
The following table summarizes key potency data for representative compounds from the thieno[3,2-d]pyrimidine class, demonstrating their potential across different targets.
| Compound Class/Example | Target | Potency (IC50) | Therapeutic Area | Source |
| Tubulin Inhibitor (Analog 13) | Tubulin Polymerization | ~1 nM | Oncology | [6] |
| FMS Inhibitor (Compound 21) | FMS Kinase | 2 nM | Oncology | [7] |
| RIPK2 Inhibitor (HY3) | RIPK2 Kinase | 11 nM | Inflammation | [4] |
| D-DT/MIF2 Inhibitor (5d) | D-dopachrome tautomerase | 1.0 µM | Oncology | [8][9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a robust framework for evaluating the inhibitory activity of this compound or related analogs against a target kinase (e.g., CDK7, RIPK2, FMS).
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., RIPK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well assay plates
-
Staurosporine (positive control inhibitor)
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient. The final top concentration in the assay might be 10 µM.
-
Rationale: A serial dilution allows for the determination of a dose-response curve, which is essential for accurate IC50 calculation.
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution (or DMSO for 0% inhibition control, Staurosporine for 100% inhibition control) to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer.
-
Add 10 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Pro-Tip: Pre-incubation is critical for compounds that may have a slow on-rate, ensuring the reaction reaches equilibrium.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction. Final volume = 21 µL.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (Using ADP-Glo™):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
-
Data Analysis:
-
Normalize the data using the 0% (DMSO) and 100% (Staurosporine) inhibition controls.
-
Plot the normalized percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.
-
Caption: Step-by-step workflow for determining the IC50 of a test compound in a biochemical kinase assay.
Future Directions and Conclusion
The thieno[3,2-d]pyrimidine scaffold is a validated and highly versatile platform for the development of targeted therapies. The wealth of evidence supporting its activity in oncology and inflammation provides a strong rationale for further investigation.
This compound (CAS 35265-81-7) represents a logical and promising candidate for screening and development. Future work should focus on:
-
Broad Kinase Profiling: Screening the compound against a large panel of kinases to identify primary targets and assess selectivity.
-
Cell-Based Assays: Evaluating its antiproliferative and anti-inflammatory effects in relevant human cell lines.
-
Structure-Based Design: If a primary target is identified, using computational modeling and medicinal chemistry to optimize the core structure for improved potency and drug-like properties.
References
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. Available at: [Link]
-
Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available at: [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. Available at: [Link]
-
Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. Available at: [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Introduction: The Significance of the Thienopyrimidine Scaffold
The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] These activities include roles as anticancer agents, kinase inhibitors, and anti-infective agents.[2][3] The fusion of a thiophene ring with a pyrimidine ring creates a rigid bicyclic structure that can effectively interact with various biological targets. Specifically, the 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a derivative of interest for researchers in drug discovery and development, necessitating a reliable and well-understood synthetic protocol. This document provides a detailed, two-step synthesis protocol, grounded in established chemical principles, for the preparation of this target molecule.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached by first constructing a substituted aminothiophene ring, followed by the annulation of the pyrimidine ring. This strategy is a common and versatile method for preparing thienopyrimidine derivatives.[4] The overall synthetic pathway can be visualized as follows:
Caption: The Gewald reaction for the synthesis of the key aminothiophene intermediate.
Experimental Protocol: Step 1
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| Ethyl acetoacetate | 130.14 | 1.0 | 13.0 g |
| Ethyl cyanoacetate | 113.12 | 1.0 | 11.3 g |
| Elemental Sulfur | 32.06 | 1.0 | 3.2 g |
| Morpholine | 87.12 | 1.2 | 10.5 g |
| Ethanol (absolute) | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), ethyl acetoacetate (13.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol).
-
Stir the mixture to ensure a uniform suspension.
-
Slowly add morpholine (10.5 g, 0.12 mol) to the reaction mixture. The addition is exothermic, and the color of the mixture will darken.
-
Heat the reaction mixture to reflux and maintain it for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiophene-3-carboxylate as a crystalline solid.
Scientific Rationale and Field Insights:
-
Choice of Base: Morpholine acts as a basic catalyst to facilitate the initial Knoevenagel condensation between ethyl acetoacetate and ethyl cyanoacetate. It also promotes the subsequent reactions involving sulfur. Other bases like triethylamine or piperidine can also be used, but morpholine often provides cleaner reactions and better yields.
-
Reaction Control: The exothermic nature of the initial condensation requires careful addition of the base. Maintaining a controlled reflux is crucial for driving the reaction to completion without significant byproduct formation.
-
Purification: Recrystallization from ethanol is typically sufficient to achieve a high degree of purity for the aminothiophene intermediate, which is essential for the subsequent cyclization step.
Part 2: Synthesis of this compound (Final Product)
The final step involves the cyclocondensation of the aminothiophene intermediate with urea to form the desired pyrimidine-2,4-dione ring system. This is a common and straightforward method for constructing this heterocyclic core.
Reaction Scheme: Cyclocondensation
Caption: Cyclocondensation of the aminothiophene with urea to yield the final product.
Experimental Protocol: Step 2
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 199.26 | 1.0 | 10.0 g |
| Urea | 60.06 | 3.0 | 9.0 g |
Procedure:
-
In a 100 mL round-bottom flask, thoroughly mix ethyl 2-amino-4-methylthiophene-3-carboxylate (10.0 g, 0.05 mol) and urea (9.0 g, 0.15 mol).
-
Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and then solidify as the reaction progresses.
-
Maintain the temperature for 1-2 hours, or until the evolution of ammonia gas ceases.
-
Cool the reaction mixture to room temperature. The resulting solid mass is the crude product.
-
Treat the crude solid with a 5% aqueous sodium hydroxide solution and stir for 30 minutes to dissolve the product and remove any unreacted starting material.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 5-6. This will precipitate the this compound.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with water, and dry it in an oven at 80-100 °C.
Scientific Rationale and Field Insights:
-
Excess Urea: An excess of urea is used to ensure the complete conversion of the aminothiophene intermediate and to compensate for any sublimation that may occur at the high reaction temperature.
-
Solvent-Free Conditions: This reaction is typically performed under neat (solvent-free) conditions at high temperatures. This approach is efficient and avoids the need for high-boiling point solvents.
-
Purification via pH Adjustment: The product is amphoteric and can be dissolved in a basic solution and then reprecipitated by acidification. This is an effective method for purification, separating it from non-acidic or non-basic impurities.
Summary of Key Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1 | Gewald Reaction | Ethyl acetoacetate, Ethyl cyanoacetate, S8 | Ethanol | Reflux | 2-3 h | 70-80% |
| 2 | Cyclocondensation | Aminothiophene intermediate, Urea | None | 180-190 °C | 1-2 h | 60-70% |
Troubleshooting and Optimization
-
Low Yield in Step 1: If the yield of the aminothiophene is low, ensure the purity of the starting materials. The reaction is also sensitive to the amount of base used; optimizing the catalyst loading may be necessary. [5]* Byproduct Formation in Step 2: The formation of dark, insoluble byproducts can occur at high temperatures. [5]Ensure the temperature is carefully controlled and does not significantly exceed 190 °C. A gradual increase in temperature may also help to minimize charring.
-
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or the excess of urea may be beneficial.
References
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central.
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
- Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- Synthesis of Some Thienopyrimidine Deriv
- Newest Developments in the Preparation of Thieno [2,3-d]pyrimidines. Taylor & Francis Online.
- Technical Support Center: Synthesis of 7-Methylthieno[3,2-d]pyrimidine. Benchchem.
- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PMC - NIH.
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
Sources
Application Note & Protocol: A Detailed Guide to the Synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives. Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles. We will delve into the strategic choices behind the synthetic route, ensuring a reproducible and efficient process.
Introduction: The Significance of Thieno[3,2-d]pyrimidines
The thienopyrimidine scaffold is structurally analogous to purine bases found in DNA and RNA, making it a privileged structure in drug discovery.[1] Its unique three-dimensional shape and electronic properties allow for potent and selective interactions with various biological targets. Specifically, derivatives of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core have shown promise as inhibitors of enzymes such as tubulin and kinases, which are critical in cancer progression.[2][3] The 7-methyl substituent is a key feature, often introduced to modulate solubility, metabolic stability, and target engagement. This guide will focus on a robust and well-documented synthetic pathway to access these valuable compounds.
Overall Synthetic Strategy
The synthesis of this compound derivatives is a multi-step process that can be logically divided into two main stages:
-
Part A: Synthesis of the Key Intermediate - Methyl 2-amino-5-methylthiophene-3-carboxylate. This stage involves the construction of the substituted thiophene ring, which serves as the foundation for the final heterocyclic system. The Gewald aminothiophene synthesis is a classic and highly effective method for this transformation.[4][5]
-
Part B: Cyclization to form the Thieno[3,2-d]pyrimidine Core. In this final stage, the aminothiophene intermediate is cyclized with an appropriate reagent to form the desired pyrimidinedione ring system.
Below is a visual representation of the overall workflow.
Caption: Overall workflow for the synthesis.
Detailed Experimental Protocols
Part A: Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate
The Gewald reaction is a multicomponent reaction that efficiently constructs the 2-aminothiophene ring system from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[4][5]
Reaction Mechanism Overview:
Caption: Mechanism of the Gewald reaction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.1 |
| Cyanoacetamide | 84.08 | 8.4 g | 0.1 |
| Sulfur (elemental) | 32.06 | 3.2 g | 0.1 |
| Morpholine | 87.12 | 8.7 g (8.7 mL) | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g), cyanoacetamide (8.4 g), elemental sulfur (3.2 g), and ethanol (100 mL).
-
Addition of Catalyst: To the stirred suspension, add morpholine (8.7 mL) dropwise at room temperature. The addition of the basic catalyst is crucial for initiating the Knoevenagel condensation.[5]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities. The resulting solid can be further purified by recrystallization from ethanol to yield methyl 2-amino-5-methylthiophene-3-carboxylate as a crystalline solid.
Part B: Cyclization to this compound
This step involves the reaction of the aminothiophene intermediate with an isocyanate, followed by a base-catalyzed intramolecular cyclization to form the desired pyrimidinedione ring.[6][7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-amino-5-methylthiophene-3-carboxylate | 185.23 | 9.26 g | 0.05 |
| Methyl isocyanate | 57.05 | 3.14 g (3.7 mL) | 0.055 |
| Sodium Methoxide (25% in Methanol) | 54.02 | 12.0 mL | ~0.055 |
| Dioxane (anhydrous) | 88.11 | 100 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve methyl 2-amino-5-methylthiophene-3-carboxylate (9.26 g) in anhydrous dioxane (100 mL).
-
Addition of Isocyanate: Add methyl isocyanate (3.7 mL) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. The isocyanate reacts with the amino group of the thiophene to form a urea intermediate.[8][9]
-
Formation of the Urea Intermediate: Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the urea intermediate by TLC.
-
Cyclization: Add the sodium methoxide solution (12.0 mL) dropwise to the reaction mixture. The addition of a strong base is necessary to deprotonate the amide nitrogen, facilitating the intramolecular cyclization onto the ester carbonyl.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) for 4-6 hours. The progress of the cyclization can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 3-4 with 2M hydrochloric acid. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or a mixture of DMF and water to afford this compound as a pure solid.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
Methyl isocyanate: Highly toxic, volatile, and a lachrymator. Handle with extreme caution in a fume hood.
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water.
-
Morpholine: Corrosive and flammable.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound derivatives. By following these step-by-step instructions and adhering to the safety precautions, researchers can efficiently synthesize these medicinally important compounds for further biological evaluation. The synthetic strategy is robust and can be adapted for the synthesis of a variety of substituted thienopyrimidine derivatives.
References
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Available at: [Link]
-
A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available at: [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. Available at: [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. ResearchGate. Available at: [Link]
- Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. Google Patents.
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]
-
Construction of Linked Nitrogen Heterocycles by palladium(0)-catalyzed Intramolecular Domino Cyclization of 2-alkynylaziridines Bearing a 2-aminoethyl Group via Ring Expansion With Isocyanate. PubMed. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles. Organic Chemistry Portal. Available at: [Link]
-
Reactions of 2-amino-2-thiazolines With Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. PubMed. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Construction of linked nitrogen heterocycles by palladium(0)-catalyzed intramolecular domino cyclization of 2-alkynylaziridines bearing a 2-aminoethyl group via ring expansion with isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Abstract
This document provides a detailed guide with integrated protocols for the analytical characterization of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in pharmaceutical research and development. Thienopyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, rigorous analytical characterization is imperative to ensure identity, purity, and stability, forming the foundation for regulatory submissions and quality control. This guide outlines a synergistic workflow employing chromatographic, spectroscopic, and thermal analysis techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4][5]
Introduction: The Analytical Imperative
This compound belongs to the thienopyrimidine class of fused heterocycles, which are structural analogs of purines and exhibit a wide range of biological activities.[2][6] The journey from synthesis to a viable drug substance is underpinned by a robust analytical control strategy. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a critical component of ensuring reliable and scientifically sound data.[5][7] This application note details the necessary analytical methodologies to construct a comprehensive quality profile of the target molecule.
Below is a logical workflow for the characterization process, ensuring that each analytical technique provides complementary information for a complete understanding of the molecule's properties.
Caption: Overall Analytical Characterization Workflow.
Physicochemical Properties
A foundational step in any analytical protocol is the determination of the basic physicochemical properties of the compound. This data is crucial for selecting appropriate analytical conditions and for confirming the identity of the material.
| Property | Value | Source |
| CAS Number | 35265-81-7 | [8][9] |
| Molecular Formula | C₇H₆N₂O₂S | [9] (inferred from diol form) |
| Molecular Weight | 182.20 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class |
| Tautomeric Forms | Exists in dione and diol forms | [9] |
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of the drug substance and for assaying its potency. When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: Reverse-phase HPLC is selected due to its versatility and suitability for moderately polar heterocyclic compounds. A C18 stationary phase provides excellent hydrophobic retention, while a buffered aqueous-organic mobile phase ensures good peak shape and resolution from potential impurities. UV detection is ideal, as the fused ring system contains a strong chromophore.
Protocol: HPLC Purity Method
-
Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 2.1 x 100 mm, 1.8 µm High efficiency and good retention for the analyte. Mobile Phase A 0.1% Formic Acid in Water Provides proton source for good peak shape. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution. Gradient 5% B to 95% B over 10 min Ensures elution of both polar and non-polar impurities. Flow Rate 0.3 mL/min Appropriate for the column dimensions. Column Temp. 40 °C Ensures reproducible retention times. Detection 254 nm (or λmax determined by PDA) High absorbance wavelength for the thienopyrimidine core. | Injection Vol. | 2 µL | Minimizes peak broadening. |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or Acetonitrile/Water 50:50) to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Determine the purity by area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
Rationale: LC-MS provides unequivocal confirmation of the molecular weight of the main peak and offers structural insights into any co-eluting impurities. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules.
Protocol: LC-MS Identification
-
LC Conditions:
-
Utilize the same HPLC method as described in Section 3.1. This allows for direct correlation of peaks between the UV and MS detectors.
-
-
MS Conditions: | Parameter | Condition | | :--- | :--- | | Ionization Mode | ESI Positive and Negative | To capture [M+H]⁺ and [M-H]⁻ ions. | | Mass Range | 50 - 500 m/z | Covers the expected mass of the parent and likely fragments. | | Capillary Voltage | 3.5 kV | | | Drying Gas Temp. | 300 °C | |
-
Expected Results:
-
Positive Mode: A prominent ion at m/z 183.02 ([M+H]⁺, calculated for C₇H₇N₂O₂S⁺).
-
Negative Mode: A prominent ion at m/z 181.00 ([M-H]⁻, calculated for C₇H₅N₂O₂S⁻).
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide orthogonal, detailed information about the molecule's covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are definitive for confirming the molecular structure. The chemical shifts, coupling patterns, and integration of the proton signals, along with the number and type of carbon signals, provide a complete map of the molecule's atomic connectivity.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (N-H).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~11.0-12.0 ppm: Two broad singlets, each integrating to 1H, corresponding to the two N-H protons of the pyrimidine-dione ring.
-
~7.0-8.0 ppm: A singlet, integrating to 1H, for the proton on the thiophene ring.
-
~2.4 ppm: A singlet, integrating to 3H, for the methyl (CH₃) group protons.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Expect 7 distinct carbon signals.
-
~160-170 ppm: Two signals for the carbonyl (C=O) carbons.
-
~110-150 ppm: Four signals for the sp² carbons of the fused ring system.
-
~15 ppm: One signal for the methyl (CH₃) carbon.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a unique fingerprint for the molecule. For pyrimidine derivatives, characteristic bands for N-H, C=O, and C=C/C=N stretches are expected.[10]
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
3100-3300 cm⁻¹: N-H stretching vibrations from the amide groups.
-
2900-3000 cm⁻¹: C-H stretching from the methyl group.
-
1650-1720 cm⁻¹: Strong C=O stretching vibrations from the two carbonyl groups in the dione ring.[11]
-
1550-1620 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and pyrimidine rings.
-
Method Validation According to ICH Q2(R2)
A developed analytical method is only useful if its performance is well-documented and validated. Validation demonstrates that the procedure is suitable for its intended purpose.[5][7] The following parameters must be assessed for the HPLC purity method described in Section 3.1.
Caption: Key Parameters for HPLC Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3] This is demonstrated by running blank samples, placebo (if in formulation), and spiked samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[3] A minimum of five concentrations are prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. It is assessed by spiking a blank matrix with a known quantity of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[12]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Variation within the same laboratory (e.g., different days, different analysts, different equipment).
-
Results are expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.[3]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Q2(R2)
- Design, synthesis and antimicrobial screening of some new thienopyrimidines. (2021).
- Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (2025).
- CAS 175137-13-0: 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one. CymitQuimica.
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- FT-IR data of pyrimidine derivatives compounds. (2025).
- Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds. (2025). Benchchem.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022).
- SYNTHESIS OF PYRIMIDINE DERIV
- eMolecules this compound. Fisher Scientific.
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025).
- Drug analysis according to pharmacopoeia. MACHEREY-NAGEL.
- Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. (2019).
- SAR of thienopyrimidines as VEGFR-2 inhibitors. (2023).
- LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. (2021). Frontiers in Pharmacology.
- Synthesis of Some Thienopyrimidine Deriv
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Molecules.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2019). Scientific Reports.
- In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evalu
- Pyrido[2,3-d]pyrimidin-7(8H)
- 3-methyl-6,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione. (2025). Alichem.
- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing.
- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2021). Sensors.
- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2016). Journal of Medicinal Chemistry.
- Heterocycles in Medicinal Chemistry. (2017). Current Topics in Medicinal Chemistry.
- 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine. ChemScene.
- Efficient Synthesis, Spectral Characterization of novel Di substituted 1-ethyl – 7 –methylpyrido [2, 3-d] pyrimidine-2, 4, 5 (1H, 3H, 8H) -trione Derivatives and Anti-Microbial studies. (2025).
- Pyrimidine-2,4(1H,3H)-dione, 1-(4-amino-5-hydroxymethyltetrahydrofur-2-yl)-5-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione(16233-51-5) 1 H NMR. ChemicalBook.
- 7-Methylthieno[3,2-d]pyrimidine-2,4-diol - Safety D
-
Synthesis of 2-aryl-6H,7H-[4][12]oxazolo[5,4-d]pyrimidine-7-thione and 2-aryl-6H,7H-[4][12]thiazolo[5,4-d]pyrimidine-7-thione using 2-aroylaminomalonodiamide. (2025). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. eMolecules this compound | 35265-81-7 | Fisher Scientific [fishersci.com]
- 9. 7-Methylthieno[3,2-d]pyrimidine-2,4-diol - Safety Data Sheet [chemicalbook.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Developing a cell-based assay for 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Application Note & Protocols
Topic: Development of a Cell-Based Assay for 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of protein kinases.[1][2] Many compounds containing this core structure are under investigation as anticancer agents.[1][3] This application note provides a comprehensive, validated methodology for developing a cell-based assay to characterize the inhibitory potential of this compound on a key intracellular signaling pathway. We present a quantitative, antibody-based assay to measure the phosphorylation of a downstream substrate of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer.[4] The protocol is designed to be robust, reproducible, and suitable for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC₅₀).
Introduction & Scientific Rationale
Fused heterocyclic systems resembling purines are a cornerstone of modern drug discovery.[2] The thieno[3,2-d]pyrimidine core is of particular interest due to its structural similarity to adenine, allowing it to interact with the ATP-binding pockets of numerous enzymes, especially protein kinases.[3] Dysregulation of kinase signaling is a hallmark of many cancers, making kinases a critical class of therapeutic targets.[5][6]
This compound (herein referred to as Cpd-7MTP) belongs to this promising class of molecules. To evaluate its potential as a therapeutic agent, a biologically relevant assay is required. While biochemical assays using purified enzymes are useful for initial screening, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, target engagement in a native environment, and off-target effects.[6]
This guide details the development of a cell-based phospho-ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the inhibitory effect of Cpd-7MTP on the EGFR signaling pathway in A549 human lung carcinoma cells. This cell line expresses high levels of EGFR and exhibits a robust signaling response upon stimulation with epidermal growth factor (EGF). The assay directly measures the phosphorylation of the downstream kinase ERK1/2 (p44/42 MAPK), a critical node in the EGFR pathway, providing a direct readout of upstream kinase inhibition.
Assay Principle
The assay follows a sequential workflow:
-
Cellular Quiescence: A549 cells are serum-starved to minimize basal kinase activity.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Cpd-7MTP.
-
Pathway Activation: The EGFR pathway is stimulated with a defined concentration of EGF, triggering a phosphorylation cascade.
-
Cell Lysis: Cells are lysed to release intracellular proteins.
-
Immuno-detection: A sandwich ELISA is used to capture total ERK1/2 and specifically detect the phosphorylated form (p-ERK1/2) using a phospho-specific antibody.
-
Quantification: The signal, typically generated by a colorimetric or chemiluminescent substrate, is proportional to the level of p-ERK1/2 and is read on a plate reader. Inhibition by Cpd-7MTP results in a dose-dependent decrease in the signal.
Visualized Experimental Workflow & Signaling Pathway
A clear understanding of the experimental sequence and the underlying biological pathway is critical for successful assay implementation.
Caption: High-level overview of the cell-based assay workflow.
Caption: Targeted pathway showing potential inhibition point and assay readout.
Materials & Reagents
| Reagent | Supplier (Example) | Catalog # |
| This compound | Fisher Scientific | 35265-81-7[7] |
| A549 Cell Line (ATCC® CCL-185™) | ATCC | CCL-185 |
| F-12K Medium (Kaighn's Mod.) | ATCC | 30-2004 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Recombinant Human EGF | R&D Systems | 236-EG |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| PathScan® Phospho-p44/42 MAPK (Thr202/Tyr204) Sandwich ELISA Kit | Cell Signaling Tech | 7235 |
| 96-well Clear, Flat-Bottom Cell Culture Plates | Corning | 3596 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
Causality: Maintaining healthy, sub-confluent cell cultures is essential for reproducible results. Seeding density is optimized to ensure cells form a monolayer without becoming over-confluent, which can alter signaling responses.
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
On the day of the experiment, harvest cells using Trypsin-EDTA and perform a cell count.
-
Resuspend cells in complete F-12K medium and seed 20,000 cells per well (in 100 µL) into a 96-well cell culture plate.
-
Incubate for 24 hours to allow cells to adhere and form a monolayer.
Protocol 2: Compound Preparation and Treatment
Causality: DMSO is used to solubilize the hydrophobic test compound. A serial dilution series is necessary to determine the dose-response relationship and calculate the IC₅₀.
-
Prepare a 10 mM stock solution of Cpd-7MTP in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, etc.).
-
Further dilute these DMSO stocks 1:1000 into serum-free F-12K medium to create the final working solutions for cell treatment. This ensures the final DMSO concentration in the wells is 0.1%, which is typically non-toxic to most cell lines.
-
Assay Controls: Prepare a "Vehicle Control" (0.1% DMSO in serum-free medium) and a "Maximum Inhibition Control" using a known potent EGFR inhibitor (e.g., 1 µM Gefitinib).
Protocol 3: Serum Starvation, Treatment, and Stimulation
Causality: Serum contains growth factors that activate kinase pathways. Serum starvation synchronizes the cells in a quiescent state, reducing background phosphorylation and maximizing the signal window upon EGF stimulation.
-
After 24 hours of incubation, carefully aspirate the culture medium from the 96-well plate.
-
Wash each well gently with 100 µL of sterile Phosphate-Buffered Saline (PBS).
-
Add 90 µL of serum-free F-12K medium to each well and incubate for 18-24 hours.
-
Aspirate the serum-free medium and add 90 µL of the prepared Cpd-7MTP dilutions or control solutions to the appropriate wells.
-
Incubate at 37°C for 2 hours to allow for compound uptake and target engagement.
-
Prepare a 10X EGF stock solution in serum-free medium. The final concentration should be determined empirically, but a starting point of 100 ng/mL is common.
-
Add 10 µL of the 10X EGF stock to all wells except the "Unstimulated Control" wells. Add 10 µL of serum-free medium to the unstimulated wells.
-
Incubate the plate at 37°C for 10 minutes.
Protocol 4: Cell Lysis and Phospho-ELISA
Causality: The specific ELISA kit provides a highly sensitive and specific method to measure the analyte (p-ERK) relative to the total amount of the protein (Total ERK), normalizing for any variations in cell number per well.
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash wells once with 150 µL of ice-cold PBS.
-
Add 100 µL of ice-cold 1X Cell Lysis Buffer (provided in the ELISA kit, supplemented with protease/phosphatase inhibitors) to each well.
-
Incubate on ice for 10 minutes with gentle agitation on an orbital shaker.
-
Transfer the lysates to a new microfuge tube and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine the protein concentration of a representative sample using a BCA assay to ensure consistency.
-
Proceed with the PathScan® Phospho-p44/42 MAPK Sandwich ELISA protocol precisely as described by the manufacturer (Cell Signaling Technology). This typically involves:
-
Adding lysates to wells coated with a capture antibody (e.g., total ERK antibody).
-
Incubating to allow the protein to bind.
-
Washing away unbound material.
-
Adding a detection antibody specific for the phosphorylated form of the protein (e.g., anti-p-ERK antibody).
-
Adding a secondary HRP-conjugated antibody.
-
Adding a colorimetric substrate (e.g., TMB) and stopping the reaction.
-
-
Read the absorbance at 450 nm on a microplate reader.
Assay Validation and Data Analysis
A trustworthy protocol is a self-validating one. Controls and statistical analysis are non-negotiable for generating reliable data.
Data Presentation: Hypothetical Dose-Response Data
| Cpd-7MTP (µM) | Absorbance (450 nm) | % Inhibition |
| 0 (Vehicle) | 1.250 | 0% |
| 0.01 | 1.188 | 5% |
| 0.1 | 1.000 | 20% |
| 0.5 | 0.750 | 40% |
| 1.0 | 0.625 | 50% |
| 5.0 | 0.250 | 80% |
| 10.0 | 0.150 | 88% |
| Unstimulated | 0.100 | 92% |
Calculating IC₅₀
-
Normalize the Data:
-
The "0% Inhibition" value is the average signal from the Vehicle Control wells (maximum signal).
-
The "100% Inhibition" value is the average signal from the Unstimulated Control wells (minimum signal).
-
Calculate % Inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Curve Fitting:
-
Plot % Inhibition versus the log of the compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R.
-
The IC₅₀ is the concentration of Cpd-7MTP that produces 50% inhibition of the EGF-induced p-ERK signal.
-
Assay Quality Control: Z'-Factor
For screening applications, the Z'-factor is a critical metric of assay quality.
-
Formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
Mean_Max and SD_Max are the mean and standard deviation of the Vehicle Control (0% inhibition).
-
Mean_Min and SD_Min are the mean and standard deviation of a Maximum Inhibition control (e.g., a saturating dose of a known inhibitor).
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | Incomplete serum starvation; Over-confluent cells; Insufficient washing. | Increase starvation time to 24h; Ensure cells are seeded at the correct density; Increase wash steps during the ELISA protocol. |
| Low Signal Window | Suboptimal EGF concentration; Insufficient stimulation time; Degraded reagents. | Titrate EGF concentration to find the EC₈₀; Optimize stimulation time (5-15 min); Use fresh reagents and antibodies. |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a multichannel pipette for consistency; Avoid using the outer wells of the 96-well plate. |
| Compound Precipitation | Poor solubility of Cpd-7MTP at high concentrations. | Visually inspect working solutions; If precipitation occurs, lower the top concentration or explore alternative solubilizing agents. |
Conclusion
This application note provides a robust and detailed framework for quantifying the inhibitory activity of this compound in a physiologically relevant cellular context. By measuring the inhibition of EGF-mediated ERK phosphorylation, this assay serves as a powerful tool for characterizing the compound's potency (IC₅₀) and mechanism of action. The methodology is grounded in established principles of cell signaling and immunoassay technology, and with the inclusion of proper controls and validation metrics, it can generate high-quality, reliable data for drug discovery and development professionals.
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]
-
BPS Bioscience. (2013). Phosphodiesterase (PDE) Cell-Based Screening Services. Retrieved from BPS Bioscience website. [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from Creative Diagnostics website. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]
-
Gu, C., et al. (2012). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
ResearchGate. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. Request PDF. [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Al-Ostath, A. I., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
-
PubMed. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. [Link]
-
de Graaf, C., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Retrieved from Creative Biolabs website. [Link]
-
Hassan, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Wang, H., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules. [Link]
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from Innoprot website. [Link]
-
ResearchGate. (n.d.). Analysis of adenosine A2A receptors by radioligand binding assay in SH-SY5Y cells. Retrieved from ResearchGate. [Link]
-
Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Retrieved from Reaction Biology website. [Link]
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from BellBrook Labs website. [Link]
-
Tay, A. H. M., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer. [Link]
-
PubMed Central. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]
-
Leger, P. R., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]
-
ResearchGate. (2025). Efficient Synthesis, Spectral Characterization of novel Di substituted 1-ethyl – 7 –methylpyrido [2, 3-d] pyrimidine-2, 4, 5 (1H, 3H, 8H) -trione Derivatives and Anti-Microbial studies. [Link]
-
Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]
-
PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from PubChem website. [Link]
-
PubMed Central. (n.d.). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. eMolecules this compound | 35265-81-7 | Fisher Scientific [fishersci.com]
Application Notes and Protocols for In Vivo Evaluation of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Authored by: Gemini, Senior Application Scientist
Introduction: The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to purines. This structural similarity allows derivatives to act as potent and selective modulators of various protein kinases and enzymes implicated in pathological processes.[1][2] Extensive research has identified thieno[3,2-d]pyrimidine derivatives with significant anti-inflammatory and antitumor activities.[3][4][5][6][7][8] Given the therapeutic potential of this chemical class, this document provides a detailed experimental protocol for the in vivo evaluation of a specific analogue, 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, in both oncology and inflammation preclinical models.
These protocols are designed for researchers in drug discovery and development, providing a robust framework for assessing the compound's efficacy and preliminary safety profile.
PART 1: Preclinical Evaluation in an Oncology Xenograft Model
The use of animal models is a critical bridge between laboratory research and clinical applications in cancer research.[9][10][11][12][13] Xenograft models, in which human cancer cells are implanted into immunocompromised mice, are a widely used tool for evaluating the efficacy of novel therapeutic agents in vivo.[11]
Rationale and Model Selection
To assess the potential anti-cancer activity of this compound, a subcutaneous xenograft model using a human cancer cell line will be employed. The choice of cell line should be guided by in vitro cytotoxicity data for the compound. For this protocol, we will use a common non-small cell lung cancer (NSCLC) cell line, A549, as thienopyrimidine derivatives have shown activity against this cancer type.[14] Immunodeficient mice, such as athymic nude or SCID mice, are essential for this model to prevent rejection of the human tumor cells.[11]
Experimental Workflow
Caption: Oncology Xenograft Experimental Workflow.
Step-by-Step Protocol
1.3.1. Materials and Reagents
-
Compound: this compound
-
Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in saline, or 10% DMSO/90% corn oil. The vehicle must be determined based on the compound's solubility and route of administration.
-
Cell Line: A549 human non-small cell lung cancer cells
-
Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Positive Control: A standard-of-care chemotherapeutic agent for NSCLC (e.g., cisplatin or paclitaxel).
-
Anesthesia: Isoflurane or other approved anesthetic for animal procedures.
1.3.2. Animal Handling and Husbandry
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Allow a minimum of 7 days for acclimatization before the start of the experiment.
1.3.3. Tumor Cell Implantation
-
Culture A549 cells under standard conditions to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor the animals for tumor growth.
1.3.4. Treatment Regimen
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Prepare the dosing solutions for the test compound and positive control in the appropriate vehicle.
-
Administer the treatments according to the predetermined schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.[15][16][17][18][19]
| Group | Treatment | Dose | Route | Frequency |
| 1 | Vehicle Control | - | PO/IP | Daily |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | PO/IP | Daily |
| 3 | This compound | High Dose (e.g., 50 mg/kg) | PO/IP | Daily |
| 4 | Positive Control (e.g., Cisplatin) | (Dose as per literature) | IP | e.g., Twice weekly |
1.3.5. Monitoring and Endpoints
-
Primary Endpoint: Tumor growth inhibition. Measure tumor volume with calipers 2-3 times per week.
-
Secondary Endpoints:
-
Body weight: Monitor daily as an indicator of toxicity.
-
Clinical observations: Daily checks for signs of distress or adverse effects.
-
-
Termination Criteria: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Post-Mortem Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot) or fixed in formalin for immunohistochemistry (IHC) to assess target engagement and pharmacodynamic effects.
PART 2: Preclinical Evaluation in an Acute Inflammation Model
Thienopyrimidine derivatives have shown promise as anti-inflammatory agents.[3][4][5] The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory drugs.[20][21]
Rationale and Model Selection
This model is based on the principle that the injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema, which can be quantified.[20] This allows for the assessment of a compound's ability to suppress this acute inflammatory process.
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-… [ouci.dntb.gov.ua]
- 4. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 14. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cea.unizar.es [cea.unizar.es]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Routes of drug administration Dr.NITIN | PPTX [slideshare.net]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 20. mdpi.com [mdpi.com]
- 21. asianjpr.com [asianjpr.com]
How to use 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in cancer cell lines
An Application and Protocol Guide for the Evaluation of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in Cancer Cell Lines
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of the Thienopyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities. Various derivatives have garnered significant interest in oncology for their potential as kinase inhibitors, phosphodiesterase inhibitors, and inducers of apoptosis.[1] While the specific compound this compound is a distinct molecule, its structural class suggests a strong rationale for its investigation as a potential anti-cancer agent. Research on related halogenated thieno[3,2-d]pyrimidines has demonstrated antiproliferative effects against various cancer cell lines, with evidence suggesting apoptosis as a key mechanism of action.[1] Furthermore, the broader thienopyrimidine family has been explored for its ability to inhibit critical cancer-related enzymes such as dihydrofolate reductase (DHFR).[2]
This guide provides a comprehensive framework for researchers to systematically evaluate the anti-cancer properties of this compound. The following protocols are designed to first establish its cytotoxic potential and then to elucidate its mechanism of action, providing a solid foundation for further drug development efforts.
Part 1: Initial Screening - Assessing Cytotoxicity in Cancer Cell Lines
The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. Colorimetric assays based on the reduction of tetrazolium salts are widely used for this purpose due to their reliability and suitability for high-throughput screening.[3][4]
Comparative Overview of MTT and XTT Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases in living cells.[3] These enzymes reduce the tetrazolium salt to a colored formazan product, and the color intensity is directly proportional to the number of viable cells.[3]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals.[3][5] | Reduction of XTT to a water-soluble orange formazan product.[3][5] |
| Solubilization Step | Required (e.g., with DMSO or isopropanol).[3] | Not required, streamlining the protocol.[3] |
| Advantages | Well-established method. | Faster workflow, reduced potential for error, and suitable for continuous measurement.[4] |
| Considerations | Potential for incomplete formazan dissolution, leading to variability. | Can be susceptible to interference from compounds affecting cellular redox potential.[3] |
For initial high-throughput screening of this compound, the XTT assay is recommended due to its streamlined workflow and higher reproducibility.
Experimental Workflow: XTT Cell Viability Assay
Caption: Workflow for the XTT cell viability assay.
Detailed Protocol: XTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for a period relevant to the expected mechanism (typically 48-72 hours).
-
XTT Reagent Preparation: Shortly before the end of the treatment incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[3]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 2: Mechanistic Insights - Investigating the Mode of Action
Once the cytotoxic potential of this compound is established, the next critical step is to investigate how it induces cell death. Based on the literature for related compounds, two primary avenues of investigation are apoptosis induction and kinase inhibition.
A. Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[6]
Experimental Workflow: Annexin V/PI Flow Cytometry Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells and treat them with this compound at its predetermined IC50 concentration for an appropriate time (e.g., 24-48 hours). Include both positive and negative controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding flask.[6]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.[6]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of about 1 x 10^6 cells/mL.[7] To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[7]
-
Data Interpretation:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
B. Target Identification and Validation: Kinase Inhibition
The thienopyrimidine scaffold is a common feature in many kinase inhibitors.[1] Therefore, it is plausible that this compound may exert its anti-cancer effects by inhibiting one or more protein kinases. While initial screening against a panel of kinases is often performed using in vitro biochemical assays, cell-based assays are crucial to confirm target engagement and functional inhibition within a cellular context.[8][9] A fundamental method to assess the downstream effects of kinase inhibition is Western blotting, which can detect changes in the phosphorylation status of key signaling proteins.
Signaling Pathway for Investigation
Caption: Potential kinase inhibition pathway.
Detailed Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with the compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by heating them in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate the proteins by size via electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., p-Akt, p-ERK) overnight at 4°C with gentle agitation.[10][11]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[10]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest and a loading control like β-actin or GAPDH.
Conclusion
This guide provides a structured and scientifically grounded approach for the initial characterization of this compound in cancer cell lines. By systematically assessing its cytotoxicity and exploring potential mechanisms of action such as apoptosis induction and kinase inhibition, researchers can effectively determine its potential as a novel anti-cancer agent. The detailed protocols and workflows herein are designed to ensure robust and reproducible data, paving the way for more advanced preclinical studies.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- XTT Assays vs MTT - Biotech Spain. (2025, December 29).
- The Annexin V Apoptosis Assay. (n.d.).
- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. (n.d.).
- MTT assay - Wikipedia. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
- Western blot protocol - Abcam. (n.d.).
- Western Blot Protocol | OriGene Technologies Inc. (n.d.).
- Western blotting - Chen Lab - University of Hawaii Cancer Center. (n.d.).
- Western Blot Protocol for Cell Lysates - R&D Systems. (n.d.).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
- Western Blot - Addgene. (2022, January 24).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
- Kinase assays | BMG LABTECH. (2020, September 1).
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC - NIH. (n.d.).
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - MDPI. (n.d.).
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. (n.d.).
- eMolecules this compound - Fisher Scientific. (n.d.).
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. (2022, January 18).
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem - NIH. (n.d.).
- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PubMed Central. (2022, December 2).
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. origene.com [origene.com]
- 11. addgene.org [addgene.org]
Protocol for Enzymatic Assay: Characterizing 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a Potential Xanthine Oxidase Inhibitor
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including the inhibition of various critical enzymes.[1][2] This application note addresses the functional characterization of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione , a heterocyclic compound whose thienopyrimidinone core is structurally analogous to endogenous purines like hypoxanthine and xanthine.[3] This structural similarity strongly suggests a potential interaction with enzymes involved in purine metabolism. We present a detailed protocol for an enzymatic assay to evaluate this compound as an inhibitor of Xanthine Oxidase (XO), a pivotal enzyme in the purine catabolism pathway.[4] Elevated XO activity leads to hyperuricemia and is a key therapeutic target for gout.[5] This document provides a comprehensive, self-validating methodology for determining the inhibitory potential and potency (IC₅₀) of this compound, using a spectrophotometric approach suitable for high-throughput screening and detailed kinetic analysis.
Scientific Rationale and Assay Principle
1.1. The Thieno[3,2-d]pyrimidine Scaffold: A Purine Isostere
Thieno[3,2-d]pyrimidine derivatives have been successfully developed as inhibitors for a range of enzymes, often by mimicking the structure of endogenous ligands.[6][7] The core structure of this compound resembles a purine, where the imidazole ring of the purine is replaced by a thiophene ring. This bioisosteric relationship is the foundational hypothesis for investigating its activity against purine-binding enzymes.
1.2. Xanthine Oxidase and the Principle of Spectrophotometric Detection
Xanthine Oxidase (XO) is a key enzyme that catalyzes the final two steps of purine degradation: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[4] This reaction is critical for purine homeostasis, and its dysregulation is implicated in disease.
The enzymatic assay described herein is a continuous spectrophotometric method. It quantifies XO activity by monitoring the rate of uric acid formation, which exhibits a distinct absorbance maximum at approximately 290-295 nm.[4] When an inhibitory compound like this compound is introduced, it binds to the enzyme, reducing the rate of uric acid production. This decrease in the rate of absorbance change is directly proportional to the inhibitory activity of the compound.
Purine Catabolism Pathway
The diagram below illustrates the final steps of purine breakdown, highlighting the central role of Xanthine Oxidase (XO) and the point of therapeutic intervention.
Caption: The role of Xanthine Oxidase in purine catabolism and its inhibition.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound | CymitQuimica, etc. | Test Compound (CAS 175137-13-0).[3] |
| Xanthine Oxidase (XO) from bovine milk | Sigma-Aldrich | EC 1.17.3.2. Store at -20°C. Activity varies by lot; optimize concentration. |
| Xanthine | Sigma-Aldrich | Substrate. |
| Allopurinol | BenchChem, etc. | Positive Control Inhibitor.[4] |
| Potassium Phosphate Monobasic (KH₂PO₄) | Fisher Scientific | For buffer preparation. |
| Potassium Phosphate Dibasic (K₂HPO₄) | Fisher Scientific | For buffer preparation. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | Solvent for compounds. |
| 96-well UV-transparent, flat-bottom plates | Corning, Greiner | Essential for accurate absorbance readings at 295 nm. |
| Multi-channel pipette | N/A | |
| Microplate Spectrophotometer | N/A | Capable of reading absorbance at 295 nm and maintaining a constant temperature (e.g., 25°C or 37°C). |
Reagent Preparation
Causality: Precise reagent preparation is critical for assay reproducibility. Concentrations are optimized to ensure the reaction rate is linear over the measurement period and sensitive to inhibition.
-
Assay Buffer (50 mM Potassium Phosphate, pH 7.5) :
-
Prepare stock solutions of 1 M KH₂PO₄ and 1 M K₂HPO₄.
-
To prepare 1 L of buffer, mix appropriate volumes of the stock solutions (the exact ratio can be determined using a Henderson-Hasselbalch calculator or a pH meter) and bring the final volume to 1 L with deionized water.
-
Confirm the pH is 7.5 and store at 4°C.
-
-
Substrate Stock (2 mM Xanthine) :
-
Dissolve 15.21 mg of Xanthine in 50 mL of Assay Buffer.
-
Gentle warming and stirring may be required for complete dissolution. Prepare fresh daily.
-
-
Enzyme Stock (1 unit/mL Xanthine Oxidase) :
-
Dissolve lyophilized XO in ice-cold Assay Buffer to a concentration of 1 unit/mL. Store on ice.
-
Immediately before use, dilute this stock with ice-cold Assay Buffer to create a Working Enzyme Solution . The optimal concentration (e.g., 0.05-0.1 units/mL) must be determined empirically to yield a linear absorbance increase of ~0.02-0.04 AU/minute.
-
-
Test Compound Stock (10 mM this compound) :
-
Dissolve 1.822 mg of the compound in 1 mL of 100% DMSO.
-
Prepare serial dilutions from this stock in 100% DMSO to create a concentration range for IC₅₀ determination (e.g., 10 mM, 1 mM, 100 µM, etc.).
-
-
Positive Control Stock (1 mM Allopurinol) :
-
Dissolve 1.36 mg of Allopurinol in 10 mL of Assay Buffer (Allopurinol has sufficient aqueous solubility for this purpose).
-
Prepare serial dilutions in Assay Buffer.
-
Experimental Protocol: 96-Well Plate Format
Trustworthiness: This protocol incorporates multiple controls to ensure self-validation. The 'No Inhibitor' control establishes the baseline 100% enzyme activity, while the 'Blank' corrects for non-enzymatic substrate degradation or compound absorbance. Allopurinol serves as a reference to validate the assay's ability to detect known inhibitors.
Assay Setup:
-
Prepare the Plate : Design a plate map. Add 2 µL of the appropriate DMSO or compound-in-DMSO solution to each well first.
-
Blank Wells : 2 µL of 100% DMSO.
-
No Inhibitor Control Wells (100% Activity) : 2 µL of 100% DMSO.
-
Test Compound Wells : 2 µL of each serial dilution of this compound.
-
Positive Control Wells : 2 µL of Allopurinol dilutions (dissolved in buffer, so add 2 µL buffer with DMSO to match).
-
-
Add Buffer and Substrate :
-
To all wells, add 178 µL of Assay Buffer.
-
Add 10 µL of 2 mM Xanthine substrate stock to all wells. The final volume is now 190 µL and the final Xanthine concentration is 100 µM.
-
-
Pre-incubation :
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes in the microplate reader.
-
-
Initiate the Reaction :
-
Add 10 µL of the Working Enzyme Solution to the 'No Inhibitor', 'Test Compound', and 'Positive Control' wells.
-
Crucially , add 10 µL of Assay Buffer (without enzyme) to the 'Blank' wells.[4]
-
The final reaction volume in all wells is 200 µL.
-
-
Kinetic Measurement :
-
Immediately begin reading the absorbance at 295 nm every 30 seconds for 10-15 minutes. Ensure the temperature is held constant.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Xanthine Oxidase inhibition assay.
Data Analysis
-
Calculate Reaction Rates : For each well, determine the rate of reaction (V) by plotting Absorbance vs. Time. The rate is the slope of the initial linear portion of this curve (ΔAbs / minute).
-
Correct for Blank Rate : Subtract the rate of the blank from all other rates.
-
V_corrected = V_sample - V_blank
-
-
Calculate Percentage Inhibition : Use the following formula for each concentration of the test compound[4]: % Inhibition = ( (V_control - V_sample) / V_control ) * 100
-
Where V_control is the rate of the 'No Inhibitor' control and V_sample is the rate in the presence of the test compound.
-
-
Determine IC₅₀ Value :
-
Plot % Inhibition versus the logarithmic concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
-
Example Data Presentation for IC₅₀ Determination
| Compound Concentration [µM] | Log [Compound] | % Inhibition (Mean ± SD, n=3) |
| 0.1 | -1.0 | 8.2 ± 1.5 |
| 0.5 | -0.3 | 15.6 ± 2.1 |
| 1.0 | 0.0 | 28.9 ± 3.3 |
| 5.0 | 0.7 | 48.5 ± 4.0 |
| 10.0 | 1.0 | 65.1 ± 3.8 |
| 50.0 | 1.7 | 89.7 ± 2.5 |
| 100.0 | 2.0 | 95.3 ± 1.9 |
| Calculated IC₅₀ | ~5.2 µM |
Conclusion
This application note provides a robust and scientifically grounded protocol for assessing the inhibitory activity of this compound against Xanthine Oxidase. The methodology is based on established spectrophotometric principles and includes the necessary controls for a self-validating experiment. By leveraging the structural analogy of the thieno[3,2-d]pyrimidine core to purines, this assay serves as a critical first step in characterizing the biochemical function of this compound and evaluating its potential as a therapeutic agent for conditions like gout. This protocol can be readily adapted for high-throughput screening of other derivatives or for more detailed mechanistic and kinetic studies.
References
-
Pochet, L., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(8), 9887-9910. [Link]
-
Disch, J. S., et al. (2019). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 62(7), 3664-3684. [Link]
-
Al-Ostath, R. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(20), 7168. [Link]
-
Shaik, A. B., et al. (2024). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]
-
ScienCell Research Laboratories. Xanthine Oxidase Assay (XO). [Link]
-
Tůmová, L., & Havlíková, L. (2015). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Journal of Chemistry. [Link]
-
He, Y., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. CAS 175137-13-0: 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which are fundamental components of nucleic acids. This similarity allows thienopyrimidine derivatives to interact with a wide range of biological targets, acting as "hinge-binding" motifs for various kinases. Consequently, this structural framework is a cornerstone in the development of novel therapeutics.
Derivatives of thieno[3,2-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties through the inhibition of cyclin-dependent kinases (CDKs)[1], FMS kinase[2], and epidermal growth factor receptor (EGFR)[2]. Their potential extends to treatments for osteoporosis as inhibitors of 17β-hydroxysteroid dehydrogenase type 2[3] and as antimicrobial agents[4]. The specific compound, 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, serves as a crucial intermediate for the synthesis of these advanced therapeutic agents.
This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust two-part protocol. The procedure is designed to be self-validating, with an emphasis on the rationale behind experimental choices and adherence to safety and quality control.
Synthetic Strategy Overview
The synthesis is approached in two major stages. The first stage involves the construction of the key intermediate, Methyl 3-amino-5-methylthiophene-2-carboxylate . The second stage is the cyclization of this intermediate to form the target molecule, This compound .
Caption: Synthetic workflow for this compound.
PART A: Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate
This protocol is adapted for large-scale production from established methods[5].
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example | Notes |
| 2-Butenenitrile | ≥98% | Sigma-Aldrich | A mixture of cis and trans isomers is acceptable. |
| Pyridine | Anhydrous, ≥99.8% | Acros Organics | |
| Chlorine Gas | ≥99.5% | Praxair | Use with appropriate gas handling equipment. |
| Methyl Mercaptoacetate | ≥98% | TCI Chemicals | |
| Potassium Carbonate | Anhydrous, ≥99% | Fisher Scientific | |
| Methanol | Anhydrous, ≥99.8% | J.T.Baker | |
| Ethyl Acetate | ACS Grade | VWR | |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Safety Precautions
| Chemical | Hazard | Personal Protective Equipment (PPE) |
| 2-Butenenitrile | Highly flammable, toxic | Nitrile gloves, safety goggles, lab coat, fume hood |
| Chlorine Gas | Highly toxic, corrosive | Gas mask with appropriate cartridge, nitrile gloves, safety goggles, lab coat, specialized fume hood |
| Pyridine | Flammable, harmful if swallowed | Nitrile gloves, safety goggles, lab coat, fume hood |
| Methyl Mercaptoacetate | Stench, irritant | Nitrile gloves, safety goggles, lab coat, fume hood |
Detailed Protocol
-
Chlorination of 2-Butenenitrile:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add 2-butenenitrile (298.00 g, 4.44 mol) and pyridine (61.49 g, 0.78 mol).
-
Cool the mixture to 0°C using an ice-salt bath.
-
Slowly bubble chlorine gas (314.92 g, 4.44 mol) through the mixture at a rate of 60-65 g/h, ensuring the internal temperature is maintained between 10-13°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation of the Chlorinated Intermediate:
-
The resulting mixture is a complex of the chlorinated product and pyridine hydrochloride. Concentrate the mixture under reduced pressure to obtain a brown oily substance (approx. 508 g). This crude intermediate is used directly in the next step.
-
-
Gewald Aminothiophene Synthesis:
-
In a 10 L reactor, prepare a slurry of potassium carbonate (1651 g, 11.95 mol) in methanol (2.2 L) and cool to 10°C.
-
In a separate vessel, mix the crude chlorinated intermediate (493.80 g) with methyl mercaptoacetate (422.77 g, 3.98 mol).
-
Add the mixture dropwise to the potassium carbonate slurry over 1.5 hours, maintaining the temperature below 20°C.
-
After the addition is complete, allow the slurry to warm to room temperature and stir for 5 hours.
-
-
Purification:
-
Filter the solid salts and wash with methanol (2 L).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (3 L) and perform a silica gel column chromatography for primary purification.
-
Combine the organic phases and evaporate the solvent to yield a brown oil (approx. 627 g).
-
Perform a vacuum distillation of the oil at 6 mmHg. Collect the fraction at 138°C.
-
Recrystallize the collected fraction from methanol to obtain Methyl 3-amino-5-methylthiophene-2-carboxylate as white crystals.
-
Expected Yield: ~26% (179 g)[5].
-
PART B: Synthesis of this compound
This part of the protocol utilizes the aminothiophene synthesized in Part A and subjects it to cyclization.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example | Notes |
| Methyl 3-amino-5-methylthiophene-2-carboxylate | As synthesized in Part A | - | Ensure dryness before use. |
| Potassium Cyanate | ≥96% | Sigma-Aldrich | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | |
| Deionized Water | - | - |
Detailed Protocol
-
Reaction Setup:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve Methyl 3-amino-5-methylthiophene-2-carboxylate (179.00 g, 1.04 mol) in glacial acetic acid (1 L).
-
In a separate beaker, dissolve potassium cyanate (337.5 g, 4.16 mol) in deionized water (800 mL).
-
-
Cyclization Reaction:
-
Add the potassium cyanate solution dropwise to the stirred acetic acid solution over a period of 3 hours at room temperature.
-
A precipitate will form during the addition.
-
After the addition is complete, continue to stir the resulting suspension overnight (approximately 16 hours) at room temperature.
-
-
Isolation and Purification:
-
Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water until the filtrate is neutral.
-
Wash the filter cake with cold ethanol.
-
Dry the solid in a vacuum oven at 60°C to a constant weight to yield This compound as an off-white to pale yellow solid.
-
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Starting Material for Part A: The use of 2-butenenitrile is a cost-effective and readily available starting material for introducing the required methyl group at the C5 position of the thiophene ring.
-
Role of Pyridine in Chlorination: Pyridine acts as a catalyst and a scavenger for the HCl gas produced during the chlorination, preventing unwanted side reactions.
-
Gewald Reaction Conditions: The Gewald reaction is a classic method for synthesizing 2-aminothiophenes. The use of a strong base like potassium carbonate is crucial for the deprotonation steps in the reaction mechanism. Methanol serves as a suitable solvent for this reaction at a large scale.
-
Cyclization with Potassium Cyanate: The reaction of the amino group of the thiophene derivative with potassium cyanate in an acidic medium generates an in-situ isocyanic acid, which then reacts to form a urea intermediate. This intermediate subsequently undergoes intramolecular cyclization to form the pyrimidinedione ring. Acetic acid not only serves as a solvent but also as a catalyst for this transformation.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this synthesis, the following analytical checks are recommended:
-
Reaction Monitoring:
-
The progress of both reaction stages can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
Completion of the reaction is indicated by the disappearance of the starting material spot.
-
-
Product Characterization:
-
Melting Point: Determine the melting point of the final product and compare it with literature values.
-
NMR Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediate and the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >98% is typically required for drug development applications.
-
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Taha, M. O. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 29(5), 1084. [Link]
-
Pochet, L., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(11), 13345-13373. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2015). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
-
Li, X., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports, 13(1), 6826. [Link]
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]
Application Notes and Protocols for 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine class of molecules. Thienopyrimidines are recognized as privileged scaffolds in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a wide range of biological targets.[1] This structural feature has led to the development of numerous thienopyrimidine derivatives with diverse therapeutic applications, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobial compounds.[1][2] The specific compound, this compound, is a valuable building block and intermediate in the synthesis of more complex molecules for drug discovery and development.
These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound powder in a laboratory setting. The protocols outlined below are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Properties and Safety Data
A thorough understanding of the physicochemical properties and potential hazards of a compound is the foundation of safe laboratory practice.
Physicochemical Data
While specific experimental data for this compound is not extensively published, the following table summarizes key computed properties and data from available safety data sheets for the compound and its synonyms.
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Synonyms | 7-Methylthieno[3,2-d]pyrimidine-2,4-diol | [3] |
| CAS Number | 35265-81-7 | [3][4] |
| Molecular Formula | C₇H₆N₂O₂S | - |
| Molecular Weight | 182.20 g/mol | - |
| Appearance | White to off-white powder | Inferred from typical appearance of similar compounds |
| Solubility | Soluble in DMSO. Limited solubility in water and other common organic solvents is expected. | Inferred from use in biological assays[5] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | Inferred from general chemical principles |
Hazard Identification and Safety Precautions
Based on the Safety Data Sheet for the synonym 7-Methylthieno[3,2-d]pyrimidine-2,4-diol, the following hazards should be considered.[3] As a precautionary measure, this compound should be handled as a potentially hazardous substance.
-
Potential Health Effects:
-
Eye: May cause eye irritation.
-
Skin: May be harmful if absorbed through the skin and may cause skin irritation.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
-
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.
-
Storage and Stability
Proper storage is critical to maintain the purity and stability of this compound.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture and oxygen.
-
Container: Keep the container tightly sealed to prevent contamination and absorption of moisture.
Stability Considerations
Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound powder.
Protocol for Weighing the Powder
The fine nature of chemical powders necessitates careful handling to prevent inhalation and contamination.
Objective: To accurately weigh a specific amount of this compound powder.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or weighing boat
-
Spatula
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Ensure the analytical balance is clean, calibrated, and located in a draft-free area.
-
Don appropriate PPE.
-
Place a clean, dry weighing paper or boat on the balance pan and tare the balance.
-
Inside a chemical fume hood or a ventilated enclosure, carefully open the container of this compound.
-
Using a clean spatula, carefully transfer a small amount of the powder to the weighing paper/boat.
-
Add or remove small quantities of the powder until the desired weight is achieved.
-
Record the final weight.
-
Securely close the compound container and return it to the designated storage location.
-
Clean the spatula and the weighing area thoroughly.
Protocol for Preparing a Stock Solution
For most applications, a stock solution of the compound will be required. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of heterocyclic compounds for biological screening.
Objective: To prepare a stock solution of this compound in DMSO.
Materials:
-
Weighed this compound powder
-
Anhydrous DMSO
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Appropriate PPE
Procedure:
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration.
-
In a chemical fume hood, carefully add the weighed powder to the volumetric flask.
-
Add approximately half of the calculated volume of DMSO to the flask.
-
Gently swirl the flask to wet the powder.
-
Use a vortex mixer or a sonicator to aid in dissolution. Gentle heating in a warm water bath may be used if necessary, but avoid excessive heat.
-
Once the powder is completely dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, amber glass vial with a screw cap for storage.
-
Store the stock solution at -20°C for long-term stability. Before use, allow the solution to thaw completely at room temperature and vortex briefly.
Waste Disposal
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect waste solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[6]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.[6]
Disposal Procedure
All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for collection and disposal procedures. Do not dispose of this compound down the drain.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area.
-
Contain: For a small powder spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand.
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
References
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Taylor & Francis Online. (URL: [Link])
-
Powders & Granules | Pharmlabs. (URL: [Link])
-
Powders & Granules: Labs - Pharmlabs. (URL: [Link])
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (URL: [Link])
-
“Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. (URL: [Link])
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) - ResearchGate. (URL: [Link])
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. (URL: [Link])
-
Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents - PubMed. (URL: [Link])
-
Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL - University of Louisville. (URL: [Link])
-
NIH Waste Disposal Guide 2022. (URL: [Link])
-
Lab 6 Mixing of Powders | PDF | Solubility - Scribd. (URL: [Link])
-
dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation - the University of Groningen research portal. (URL: [Link])
-
Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed. (URL: [Link])
-
Industrial pharmacy Lab - Mixing of powder - YouTube. (URL: [Link])
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem - NIH. (URL: [Link])
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
2,4(1H,3H)-Pyrimidinedione, dihydro- - the NIST WebBook. (URL: [Link])
-
3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione - PubChem. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. eMolecules this compound | 35265-81-7 | Fisher Scientific [fishersci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Standardized Preparation of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Stock Solutions for Preclinical Research
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Thienopyrimidine scaffolds are a cornerstone in modern medicinal chemistry, serving as the basis for numerous therapeutic agents under investigation.[1][2][3] The poor aqueous solubility of this compound class necessitates the use of organic solvents, with Dimethyl Sulfoxide (DMSO) being the industry standard for initial high-concentration stock preparation.[4][5] Inaccurate or inconsistent stock solution preparation is a significant source of experimental variability, potentially leading to erroneous structure-activity relationship (SAR) data and non-reproducible biological results. This guide outlines a validated, step-by-step methodology designed to ensure the accuracy, stability, and reliability of stock solutions for use in high-throughput screening (HTS), cell-based assays, and other preclinical research applications.
Introduction: The Challenge of Sparingly Soluble Compounds
This compound belongs to the thienopyrimidine class of heterocyclic compounds. This structural motif is prevalent in kinase inhibitors and other targeted therapeutics, making its derivatives frequent subjects of drug discovery campaigns.[2][3][6] A primary challenge in handling these lipophilic molecules is their inherent low solubility in aqueous media, which is the basis for virtually all biological assays.
The standard practice is to first create a high-concentration stock solution in a strong organic solvent, most commonly DMSO.[5][7] However, this process is not trivial. Several factors can compromise the integrity of the stock solution:
-
Incomplete Solubilization: Undissolved microparticles can lead to significant errors in the actual compound concentration.
-
Precipitation: Diluting the DMSO stock into aqueous assay buffers can cause the compound to precipitate, drastically reducing its effective concentration and leading to false-negative results.[8]
-
Chemical Instability: Prolonged storage in DMSO, especially at room temperature, can lead to degradation of certain compounds.[5][8]
This application note provides a robust framework to mitigate these risks, ensuring researchers can prepare and utilize this compound with confidence.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is critical for proper handling.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its parent structure and related analogs. Heterocyclic compounds of this nature are typically crystalline solids with poor water solubility.[4][9]
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₇H₆N₂O₂S | Calculated |
| Molecular Weight | 182.19 g/mol | Calculated (based on parent compound)[10] |
| Appearance | Likely a white to off-white crystalline solid | Based on related pyrimidine-dione compounds.[11] |
| Aqueous Solubility | Predicted to be very low (<10 µM) | A common characteristic for this lipophilic compound class.[8] |
| Organic Solubility | High solubility in DMSO; moderate in DMF, Methanol | DMSO is a powerful solvent for diverse organic compounds used in HTS.[4][5][7] |
Safety & Handling
Based on Safety Data Sheets (SDS) for structurally similar thienopyrimidine and pyrimidinedione compounds, this compound should be handled with appropriate care.[12][13][14]
| Hazard Category | Precautionary Measures |
| Contact (Skin/Eye) | Causes skin and serious eye irritation.[14][15] |
| Inhalation | May cause respiratory irritation.[14][15] |
| Ingestion | Harmful if swallowed.[13][14] |
First Aid:
-
Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[15][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[13][15]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[13][14]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[13]
Experimental Protocols
The following protocols describe the preparation of a primary high-concentration stock in DMSO and its subsequent dilution to create aqueous working solutions.
Materials & Reagents
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%), sterile-filtered
-
Calibrated analytical balance (readability of at least 0.1 mg)
-
Amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated positive displacement or air displacement pipettes
-
Vortex mixer
-
Bath sonicator (optional)
Protocol 1: Preparation of 10 mM Primary Stock in DMSO
This protocol details the steps to accurately prepare a 10 mM stock solution, a common starting concentration for many screening libraries.
Causality and Rationale:
-
Why 10 mM? This concentration provides a wide dynamic range for subsequent dilutions while minimizing the final DMSO concentration in assays.
-
Why Anhydrous DMSO? Water in DMSO can decrease the solubility of hydrophobic compounds and promote hydrolysis of sensitive molecules over long-term storage.
-
Why Weigh >1 mg? Most analytical balances have a higher relative error at lower masses. Weighing a slightly larger mass (e.g., 1.82 mg for a 1 mL stock) improves accuracy.
Step-by-Step Procedure:
-
Pre-Weigh Vial: Tare a clean, dry amber vial on the analytical balance.
-
Weigh Compound: Carefully weigh approximately 1.82 mg of this compound directly into the tared vial. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = [Weight (mg) / 182.19 ( g/mol )] x [1 / 10 (mmol/L)] x 1,000,000 (µL/L)
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Promote Dissolution: a. Cap the vial securely and vortex vigorously for 1-2 minutes. b. Visually inspect the solution against a light source to ensure no solid particles remain. c. If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes. Avoid excessive heating, as it can degrade the compound.
-
Label and Store: Clearly label the vial with the compound name, exact concentration, solvent (DMSO), preparation date, and your initials. Store as recommended in Section 4.
dot
Caption: Workflow for preparing a 10 mM primary DMSO stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes a serial dilution method to prepare a final working solution (e.g., 10 µM) in an aqueous buffer, minimizing the risk of precipitation.
Causality and Rationale:
-
Why Serial Dilution? Adding a small volume of high-concentration DMSO stock directly into a large volume of buffer creates localized supersaturation, causing the compound to precipitate. A stepwise dilution gradually lowers the DMSO concentration, allowing the compound to remain solvated.
-
Why Vortex Between Steps? Vigorous mixing ensures immediate and complete dispersion of the compound and solvent, preventing localized high concentrations.
Step-by-Step Procedure:
-
Thaw Stock: Remove the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature. Vortex briefly to re-homogenize.
-
Intermediate Dilution: a. Pipette 990 µL of your final aqueous assay buffer into a clean microcentrifuge tube. b. Add 10 µL of the 10 mM primary stock to the buffer. Crucially, dispense the DMSO stock directly into the bulk of the buffer, not onto the side of the tube. c. Immediately cap the tube and vortex vigorously for 30 seconds. This creates a 100 µM intermediate solution in 1% DMSO.
-
Final Working Dilution: a. Pipette 900 µL of the final aqueous assay buffer into a new tube. b. Add 100 µL of the 100 µM intermediate solution. c. Immediately cap and vortex vigorously for 30 seconds. This creates the final 10 µM working solution in 0.1% DMSO.
-
Use Immediately: Aqueous working solutions of sparingly soluble compounds are often not stable for long periods. It is best practice to prepare them fresh immediately before use in an assay.
dot
Caption: Serial dilution workflow to prevent compound precipitation.
Stability and Storage Recommendations
Proper storage is essential to maintain the integrity of the compound.
| Solution Type | Storage Temperature | Container | Conditions & Considerations |
| Solid Compound | Room Temperature or 4°C | Manufacturer's vial | Keep in a dark, dry place. A desiccator is recommended. |
| DMSO Primary Stock | -20°C (short-term) or -80°C (long-term) | Amber glass or polypropylene | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. Ensure caps are tightly sealed to prevent water absorption by DMSO. |
| Aqueous Working Solution | N/A | Polypropylene | Do not store. Prepare fresh immediately prior to each experiment. Compound may precipitate or adhere to plastic over time. |
Systematic studies have shown that some compounds can degrade in DMSO over extended periods, even when frozen.[8] For long-term projects, it is advisable to perform a quality control check (e.g., via LC-MS) on a stock solution after 6-12 months of storage.
References
-
Kryshna, O., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1959-1970. [Link]
-
Kryshna, O., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ResearchGate. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from Angene Chemical. [Link]
-
Byrne, F. P., et al. (2017). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. ResearchGate. [Link]
-
Gelin, M., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(23), 5756. [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem Compound Database. [Link]
-
LookChem. (n.d.). Cas 36267-71-7, 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine. Retrieved from LookChem. [Link]
-
White, A. W., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(11), 15338-15344. [Link]
-
Al-Tell, M. A., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports, 10, 1269. [Link]
-
Al-Warhi, T., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(19), 6828. [Link]
-
University of Groningen. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. JOCPR. [Link]
-
Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 21-33. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]
-
Youssef, A. S. A., et al. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. ResearchGate. [Link]
-
Priya, P. V., et al. (2025). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem Compound Database. [Link]
-
ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. 7-Methylthieno[3,2-d]pyrimidine-2,4-diol - Safety Data Sheet [chemicalbook.com]
- 13. angenechemical.com [angenechemical.com]
- 14. echemi.com [echemi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support guide for the synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing a framework for logical troubleshooting and optimization.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is most effectively approached via a two-stage process. The foundational step is the construction of the substituted 2-aminothiophene core, typically accomplished through the versatile Gewald multicomponent reaction.[1][2] This intermediate is then cyclized to form the desired fused pyrimidinedione ring system. Understanding the distinct challenges of each stage is critical for overall yield improvement.
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting the Gewald Reaction (Stage 1)
The Gewald reaction is a cornerstone for 2-aminothiophene synthesis but is sensitive to several variables that can drastically affect yield and purity.[3]
Frequently Asked Questions & Troubleshooting Guide
Q1: My Gewald reaction has a low yield or fails to complete. What are the primary factors to investigate?
A1: Low conversion is one of the most common issues and typically points to suboptimal reaction conditions or reagent quality. The reaction is a delicate balance between a Knoevenagel condensation, Michael addition, and a ring-closing condensation/oxidation.
-
Causality: The base is not just a proton scavenger; it catalyzes the initial condensation between the ketone (acetone) and the active methylene nitrile (ethyl cyanoacetate).[4] The solvent must effectively dissolve elemental sulfur and the reaction intermediates.[5] Temperature controls the rate of each step; too low, and the reaction stalls, too high, and side reactions dominate.[6]
-
Troubleshooting Steps:
-
Base Selection: The choice of amine base is critical. Morpholine is often preferred as it effectively catalyzes the reaction while minimizing the formation of dimeric byproducts that can occur with stronger or bulkier bases like triethylamine.[4][7]
-
Solvent Choice: Ethanol is an excellent starting point due to its ability to dissolve sulfur and the reactants adequately.[5] For difficult substrates, a switch to higher-boiling solvents like DMF or dioxane might be necessary, but this requires careful temperature management.
-
Temperature Control: The reaction is often run at a moderate temperature (40-50 °C) or refluxed gently. Perform small-scale reactions at various temperatures to identify the optimal point for your specific setup.[6]
-
Reagent Purity: Ensure all starting materials are pure. Acetone should be dry, and ethyl cyanoacetate should be freshly distilled if it has been stored for a long time.
-
Q2: I'm observing significant byproduct formation, leading to a complex mixture. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation often arises from the dimerization of the Knoevenagel condensation intermediate or other competing pathways.[4]
-
Causality: An incorrect stoichiometry or a highly reactive intermediate can lead to self-condensation.[6] The base concentration plays a pivotal role; too much base can accelerate side reactions more than the desired pathway.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the ketone and nitrile relative to sulfur. The base should be used in catalytic amounts (typically 0.1-0.2 equivalents).
-
Lower the Temperature: Running the reaction at a lower temperature for a longer duration can often favor the desired thermodynamic product over kinetically favored byproducts.[6]
-
Order of Addition: Try adding the base dropwise to the mixture of the other three components to maintain a low instantaneous concentration of the highly reactive enolate intermediates.
-
Q3: Can this reaction be accelerated? The conventional heating method is too slow.
A3: Yes, microwave-assisted organic synthesis is a well-documented method for improving the efficiency of the Gewald reaction.[2][8]
-
Causality: Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can significantly accelerate the rate of reaction and often leads to cleaner product profiles by minimizing the time reactants spend at high temperatures.[6]
-
Implementation:
-
Use a dedicated microwave reactor for safety and control.
-
Start with the same solvent and catalyst system as the conventional method.
-
Perform initial small-scale runs to optimize temperature and time, often reducing reaction times from hours to minutes.
-
Optimized Protocol: Gewald Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
| Parameter | Recommended Condition | Rationale & Notes |
| Reactants | Acetone (1.2 eq), Ethyl Cyanoacetate (1.0 eq), Sulfur (1.1 eq) | Ensuring complete consumption of the cyanoacetate. |
| Base | Morpholine (0.2 eq) | Catalytic amount to promote reaction while minimizing side products.[4][7] |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and sulfur.[5] |
| Temperature | 50 °C (or gentle reflux) | Balances reaction rate and selectivity. Monitor via TLC. |
| Time | 4-8 hours (conventional) or 10-20 min (microwave) | Reaction progress should be monitored by TLC.[2][6] |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol, ethyl cyanoacetate (1.0 eq), acetone (1.2 eq), and finely powdered elemental sulfur (1.1 eq).
-
Stir the mixture to form a suspension.
-
Slowly add morpholine (0.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 50 °C and maintain for 4-8 hours, monitoring the disappearance of the starting materials by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude 2-aminothiophene intermediate. Further purification can be achieved by recrystallization from ethanol.
Section 3: Troubleshooting the Cyclization (Stage 2)
The formation of the pyrimidine-2,4-dione ring from the 2-aminothiophene intermediate is a critical step that requires careful control of reagents and conditions.
Frequently Asked Questions & Troubleshooting Guide
Q1: The cyclization of my 2-aminothiophene intermediate is inefficient. What are the common pitfalls?
A1: Low yields in this step often stem from the purity of the starting aminothiophene, the choice of cyclizing agent, and reaction conditions, particularly moisture.
-
Causality: The amino group of the thiophene intermediate is nucleophilic, but its reactivity can be hampered by steric hindrance or electronic effects. The cyclizing agents are often highly reactive and susceptible to hydrolysis. For instance, isocyanates or carbonyldiimidazole (CDI) react readily with water, which quenches the reagent and halts the reaction.[9]
-
Troubleshooting Steps:
-
Ensure Purity of Intermediate: The 2-aminothiophene from Stage 1 must be pure. Impurities can interfere with the cyclization. Recrystallize or perform column chromatography if necessary.
-
Maintain Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (e.g., dry THF, Dioxane, or Acetonitrile). Perform the reaction under an inert atmosphere (Nitrogen or Argon).[6]
-
Choice of Cyclizing Agent: A common and effective method is reaction with chlorosulfonyl isocyanate followed by acidic workup, or a two-step process involving formation of a urea intermediate with an isocyanate, followed by base- or acid-catalyzed cyclization.[9] An alternative is using 1,1'-carbonyldiimidazole (CDI) to form an activated carbamate that cyclizes intramolecularly.[9][10]
-
Temperature Management: Some cyclizations require heat to overcome the activation energy for ring closure, while others proceed at room temperature. Overheating can lead to decomposition.[6] A systematic temperature screening is advisable.
-
Caption: A logical troubleshooting flowchart for the synthesis.
Recommended Protocol: Cyclization using Urea
This method is often reliable and avoids the use of highly toxic and moisture-sensitive isocyanates directly.
| Parameter | Recommended Condition | Rationale & Notes |
| Reactants | Ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq), Urea (2.0-3.0 eq) | An excess of urea drives the reaction forward. |
| Solvent | N,N-Dimethylformamide (DMF) or Diphenyl ether | High-boiling polar aprotic solvent to facilitate the reaction. |
| Temperature | 180-200 °C | High temperature is required for the condensation and cyclization. |
| Time | 2-4 hours | Monitor by TLC until the starting material is consumed. |
Step-by-Step Procedure:
-
In a flask suitable for high-temperature reactions, combine the purified ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq) and urea (2.5 eq).
-
Add a high-boiling solvent like DMF.
-
Heat the mixture to 190 °C with stirring. The mixture will become homogeneous as the temperature rises.
-
Maintain the temperature for 2-4 hours. Ammonia and ethanol are evolved as byproducts.
-
Monitor the reaction by TLC (a more polar solvent system like 9:1 DCM:Methanol might be needed).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove any remaining urea and DMF, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be done by recrystallization from acetic acid or DMF/water.
References
-
Sreedharan Daisylet, B., Joseyphus Raphael, S., Dhanaraj, C. J., & Dasan, A. (n.d.). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Puterová, Z., Sroková, I., & Vágner, J. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Siddiqui, S., & Sekar, G. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Wang, H., & He, L. (2006). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. ResearchGate. [Link]
-
Turgunov, D., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Mosslemin, M. H., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry. [Link]
-
Chen, C., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
-
Chen, C., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Purification challenges of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support guide for 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 35265-81-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common purification challenges associated with this heterocyclic compound. The insights provided are based on established chemical principles and field-proven methodologies to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My crude product is a brownish or yellowish powder, but literature suggests it should be an off-white solid. What causes this discoloration and how can I fix it?
Probable Causes:
-
Residual Starting Materials or Reagents: The synthesis of the thienopyrimidine core, often involving a variation of the Gewald reaction followed by cyclization, can leave behind colored impurities.[1] Incomplete cyclization or side reactions promoted by excessive heat can generate polymeric or aromatic byproducts that are highly colored.
-
Oxidation: The thiophene ring, while aromatic, can be susceptible to oxidation under certain conditions, especially in the presence of heat and air, leading to colored degradation products.
-
Trapped Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMAc) can become trapped within the solid matrix, often appearing as a colored oil.
Solutions:
-
Activated Carbon (Charcoal) Treatment: This is a classic and highly effective method for removing colored impurities. The porous structure of activated carbon provides a large surface area for the adsorption of large, conjugated molecules responsible for the color.
-
Protocol: During recrystallization, dissolve the crude product in the minimum amount of hot solvent. Add a small amount (1-2% w/w) of activated carbon to the hot solution. Swirl the mixture for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the clear filtrate to cool and crystallize.
-
Causality: The key is to use a minimal amount of carbon, as it can also adsorb your desired product, reducing the yield. Hot filtration is critical to prevent premature crystallization of the product on the filter funnel.
-
-
Recrystallization from an Appropriate Solvent System: A carefully chosen solvent system can effectively separate the product from both colored and non-colored impurities. See the detailed protocol in Section 3.1 .
Q2: I'm experiencing very low yield after recrystallization. The compound either "oils out" or remains in the mother liquor. What should I do?
Probable Causes:
-
Incorrect Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If the compound is too soluble at room temperature, recovery will be low. If it is not soluble enough when hot, you will use an excessive volume of solvent, again leading to poor recovery.
-
Presence of Miscible Impurities: Impurities can act as a "eutectic mixture," depressing the melting point and preventing proper crystal lattice formation, causing the product to separate as an oil.
-
Cooling Rate: Cooling the solution too rapidly can lead to precipitation rather than crystallization, trapping impurities and forming an amorphous solid or oil.
Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of common laboratory solvents to find the optimal one. A summary of suggested solvents is provided below.
Solvent Solubility Profile Rationale Ethanol/Water Moderately soluble in hot ethanol; insoluble in water. Adding water as an anti-solvent to a hot ethanolic solution can effectively induce crystallization. Isopropanol (IPA) Good differential solubility between hot and cold. A single-solvent system that often provides clean crystals. Ethyl Acetate/Hexanes Soluble in hot ethyl acetate; insoluble in hexanes. A polar/non-polar binary system excellent for removing non-polar impurities. Dioxane or DMF High solubility. Generally used as a last resort or for slurry washes due to their high boiling points, making them difficult to remove completely. Recrystallization from a Dioxane-Ethanol mixture has been reported for similar structures. -
Control the Cooling Process: After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Once crystals begin to form at room temperature, then transfer the flask to an ice bath for 30-60 minutes to maximize recovery.
-
Scratching/Seeding: If crystallization is slow to initiate, scratching the inside of the flask with a glass rod can create nucleation sites. Alternatively, adding a single, pure crystal of the product (a "seed crystal") can induce crystallization.
Q3: Thin Layer Chromatography (TLC) analysis shows multiple spots, and I'm struggling to achieve separation using column chromatography.
Probable Causes:
-
Inappropriate Eluent System: The polarity of the mobile phase may be too high, causing all components to move with the solvent front (high Rf), or too low, causing everything to remain at the baseline (low Rf).
-
Co-elution of Structurally Similar Impurities: Byproducts from the synthesis, such as isomers or incompletely cyclized intermediates, can have polarities very similar to the desired product, making separation difficult.
-
Column Overloading: Applying too much crude material to the silica column results in poor separation, leading to broad, overlapping bands.
Solutions:
-
Optimize TLC First: Systematically test different solvent systems for TLC analysis. The ideal system will give your product an Rf value of 0.25-0.35 , with clear separation from all impurity spots. Start with a moderately polar system like 30-50% Ethyl Acetate in Hexanes and adjust the ratio accordingly. Adding a small amount (0.5-1%) of acetic acid or methanol can help resolve streaking or closely-spaced spots.
-
Employ Gradient Elution: For column chromatography, a gradient elution is often more effective than an isocratic (constant composition) one. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column. See the detailed protocol in Section 3.2 .
-
Proper Column Loading: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 50:1. Load the sample onto the column in a minimal volume of solvent or via a "dry loading" technique (adsorbing the crude material onto a small amount of silica gel before adding it to the column).
Frequently Asked Questions (FAQs)
-
What is the expected appearance of pure this compound?
-
Pure samples are typically a white to off-white crystalline solid.[2]
-
-
What analytical methods are recommended for purity assessment?
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis (>95%).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps identify impurities.[3]
-
-
What are the recommended storage conditions?
-
Store in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation. For long-term storage, refrigeration (-20°C) is recommended.[4]
-
-
What is the tautomeric form of this compound?
-
The "-dione" suffix in the name indicates the keto form. However, it can exist in equilibrium with its enol tautomer, 7-Methylthieno[3,2-d]pyrimidine-2,4-diol.[5] This is an important consideration for spectroscopic analysis and reactivity.
-
Standard Purification Protocols
Experimental Protocol: Recrystallization
This protocol is a general guideline. The choice of solvent should be optimized based on the results of your solubility screening (see Q2 above).
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add 10-20 mg (1-2% w/w) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper or a Celite® pad into a clean, pre-warmed flask. This step removes the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Experimental Protocol: Flash Column Chromatography
This workflow is designed to purify the compound from closely-related impurities.
Caption: Workflow for Flash Column Chromatography Purification.
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Ethyl Acetate), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the solvent polarity according to your TLC optimization. For example:
-
Column Volumes 1-3: 10% EtOAc/Hexanes (elutes non-polar impurities)
-
Column Volumes 4-10: Gradient from 10% to 50% EtOAc/Hexanes (elutes the product)
-
Column Volumes 11-12: 100% EtOAc (flushes remaining polar impurities)
-
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Logic Flow
This diagram provides a decision-making path when initial purification attempts yield an unsatisfactory product.
Caption: Decision-making flowchart for purification strategy.
References
-
Al-Abdullah, E. S., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available from: [Link]
-
Ju, K., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available from: [Link]
-
University of Groningen Research Portal. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
SciSupplies. 7-METHYLTHIENO[3,2-D]PYRIMIDINE, 97.0%, 500mg. Available from: [Link]
-
MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
-
PubChem. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Available from: [Link]
-
ResearchGate. (2015). Synthesis of 2-aryl-6H,7H-[1][2]oxazolo[5,4-d]pyrimidine-7-thione and 2-aryl-6H,7H-[1][2]thiazolo[5,4-d]pyrimidine-7-thione using 2-aroylaminomalonodiamide. Available from: [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you identify and mitigate the formation of common byproducts during your experiments. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide you with practical, evidence-based solutions to optimize your synthetic route.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific issues that may arise during the two key stages of the synthesis: the Gewald reaction to form the 2-amino-5-methylthiophene-3-carbonitrile intermediate, and the subsequent cyclization to yield the final product.
Stage 1: Gewald Reaction for 2-Amino-5-methylthiophene-3-carbonitrile
The Gewald reaction is a multicomponent condensation of a ketone (acetone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur, in the presence of a base. While efficient, suboptimal conditions can lead to impurities that can affect the subsequent cyclization step.
Question 1: My Gewald reaction has a low yield and contains several unidentifiable impurities in the crude NMR. What are the likely byproducts and how can I avoid them?
Answer:
Low yields and the presence of multiple byproducts in the Gewald reaction often stem from incomplete reaction or competing side reactions. The primary culprits are typically unreacted starting materials and the formation of a Knoevenagel condensation product that fails to cyclize.
Likely Byproducts & Their Formation:
-
Unreacted Starting Materials: Acetone, ethyl cyanoacetate, and elemental sulfur may remain if the reaction is not driven to completion.
-
Knoevenagel Condensation Product (Ethyl 2-cyano-3-methylbut-2-enoate): This is a stable intermediate formed from the condensation of acetone and ethyl cyanoacetate[1][2]. If the subsequent addition of sulfur and cyclization are inefficient, this intermediate can be a major impurity.
Mechanism of Knoevenagel Condensation: The reaction is initiated by the base-catalyzed deprotonation of the α-carbon of ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. Subsequent dehydration leads to the formation of the α,β-unsaturated nitrile.
Troubleshooting & Optimization:
-
Purity of Reagents: Ensure that acetone and ethyl cyanoacetate are free of water and other impurities. Use finely powdered elemental sulfur for better reactivity.
-
Choice of Base and Solvent: Morpholine or triethylamine are commonly used bases. The choice of solvent (e.g., ethanol, methanol, or DMF) can also influence the reaction rate and solubility of intermediates.
-
Reaction Temperature: The reaction is typically run at a slightly elevated temperature (40-60 °C). Too low a temperature may lead to incomplete reaction, while excessively high temperatures can promote side reactions.
-
Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of the base or one of the reactants can lead to the formation of byproducts.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product.
Experimental Protocol for Minimizing Byproducts in the Gewald Reaction:
-
To a stirred solution of acetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add finely powdered elemental sulfur (1.1 equivalents).
-
Add morpholine (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude 2-amino-5-methylthiophene-3-carbonitrile.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain the pure intermediate.
Stage 2: Cyclization of 2-Amino-5-methylthiophene-3-carbonitrile with Urea
The final step in the synthesis involves the cyclization of the 2-aminothiophene intermediate with urea, typically at high temperatures, to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This step is often where problematic byproducts, particularly insoluble materials, are formed.
Question 2: During the cyclization of 2-amino-5-methylthiophene-3-carbonitrile with urea, I observe the formation of a dark, insoluble solid, and my yield of the desired product is low. What is this byproduct and how can I prevent its formation?
Answer:
The formation of a dark, insoluble solid is a common issue in the high-temperature condensation of 2-aminothiophenes with urea. This byproduct is often a result of polymerization or the formation of complex, highly conjugated systems. The primary identifiable byproduct, however, is often an incompletely cyclized intermediate.
Likely Byproducts & Their Formation:
-
(3-Cyano-5-methylthiophen-2-yl)urea: This is the initial adduct formed between the 2-amino group of the thiophene and urea. At insufficient temperatures or reaction times, this intermediate may not fully cyclize and can be a significant impurity.
-
Polymeric Materials: At high temperatures, urea can decompose to form isocyanic acid (HNCO), which is highly reactive. Isocyanic acid can react with the starting materials and intermediates to form a complex mixture of polymeric byproducts, which are often dark and insoluble.
Mechanism of Byproduct Formation:
The desired reaction involves the nucleophilic attack of the 2-amino group on a urea molecule, followed by an intramolecular cyclization with the nitrile group, and subsequent tautomerization to form the dione. However, at elevated temperatures, urea can decompose, and the highly reactive intermediates can lead to uncontrolled polymerization.
Troubleshooting & Optimization:
-
Reaction Temperature and Time: Careful control of the reaction temperature is critical. While a high temperature is required for cyclization, excessive heat can lead to decomposition and polymerization. A systematic optimization of the temperature and reaction time is recommended.
-
Solvent: The reaction is often carried out in a high-boiling solvent like N,N-dimethylformamide (DMF) or diphenyl ether to achieve the necessary temperature for cyclization. The choice of solvent can influence the solubility of intermediates and byproducts.
-
Urea Purity: Use high-purity, dry urea. Impurities in urea can catalyze side reactions.
-
Alternative Cyclization Reagents: Consider using alternative reagents for the cyclization, such as ethyl chloroformate followed by reaction with ammonia, or phosgene derivatives, which may proceed under milder conditions and reduce the formation of polymeric byproducts.
Experimental Protocol for Minimizing Byproducts in the Cyclization Step:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) and urea (2-3 equivalents) in a minimal amount of a high-boiling solvent like DMF.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or a mixture of DMF and water.
Data Presentation
| Compound | Key ¹H NMR Signals (δ, ppm) in DMSO-d₆ | Key ¹³C NMR Signals (δ, ppm) in DMSO-d₆ | Expected Mass (m/z) [M+H]⁺ |
| This compound | 11.2 (br s, 1H, NH), 10.9 (br s, 1H, NH), 6.9 (s, 1H, thiophene-H), 2.4 (s, 3H, CH₃) | 162.1 (C=O), 158.5 (C=O), 155.3, 145.1, 120.5, 118.2, 108.9, 15.2 (CH₃) | 197.02 |
| 2-Amino-5-methylthiophene-3-carbonitrile | 6.7 (s, 2H, NH₂), 6.5 (s, 1H, thiophene-H), 2.3 (s, 3H, CH₃) | 150.2, 142.1, 118.5, 115.8, 90.1, 15.0 (CH₃) | 139.04 |
| (3-Cyano-5-methylthiophen-2-yl)urea | 9.5 (s, 1H, NH), 8.5 (s, 2H, NH₂), 7.0 (s, 1H, thiophene-H), 2.4 (s, 3H, CH₃) | 155.8 (C=O), 148.7, 143.2, 119.0, 116.5, 95.3, 15.1 (CH₃) | 182.05 |
Visualizing Reaction Pathways
The following diagrams illustrate the synthetic pathway to this compound and the formation of a key byproduct in the cyclization step.
Caption: Synthetic pathway and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: Both the Gewald reaction and the subsequent cyclization are critical. However, the cyclization step is often more challenging due to the high temperatures required, which can lead to the formation of intractable byproducts. Careful temperature control and monitoring are essential for a successful outcome.
Q2: Can I use a different ketone in the Gewald reaction to synthesize other derivatives?
A2: Yes, the Gewald reaction is versatile and can be performed with a variety of ketones and aldehydes to produce a range of substituted 2-aminothiophenes. However, the reaction conditions may need to be re-optimized for each new substrate.
Q3: My final product is difficult to purify. What are the best methods?
A3: Purification can be challenging due to the low solubility of the product. Recrystallization from a high-boiling polar solvent like glacial acetic acid or DMF is often effective. Column chromatography on silica gel can also be used, but may require a polar eluent system.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes. The Gewald reaction involves elemental sulfur, which can be flammable. The cyclization step is performed at high temperatures, so appropriate safety measures should be taken to avoid burns. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966, 99(1), 94-100.
- Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry, 1999, 36(2), 333-345.
Sources
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stability issues and degradation
Welcome to the technical support guide for 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Our goal is to provide practical, scientifically-grounded advice to ensure the integrity and reproducibility of your experimental results.
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents, including potent kinase inhibitors.[1][2][3] However, like many heterocyclic compounds, its stability can be influenced by experimental conditions. This guide provides FAQs for quick reference and in-depth troubleshooting protocols to diagnose and mitigate degradation.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the handling and stability of this compound.
Q1: What are the ideal long-term storage conditions for the solid compound? For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at a temperature of -20°C. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent slow oxidation.
Q2: How should I prepare and store stock solutions to maximize stability? Stock solutions are best prepared in anhydrous dimethyl sulfoxide (DMSO).[4] For long-term storage, these solutions should be kept at -20°C, or preferably at -80°C for extended periods.[4] It is critical to use airtight containers to prevent the absorption of atmospheric moisture, as DMSO is highly hygroscopic.[4] To avoid degradation from repeated freeze-thaw cycles, we strongly recommend aliquoting the stock solution into single-use volumes.[4] Always use amber vials or wrap vials in foil to protect the solution from light.[4]
Q3: What are the primary chemical factors that can cause degradation of this compound? The core structure of this compound contains functional groups susceptible to specific degradation pathways:
-
Hydrolysis: The pyrimidine-dione ring contains two amide (lactam) bonds. These can be susceptible to hydrolysis, particularly under strongly acidic or basic pH conditions, which would lead to the opening of the pyrimidine ring.
-
Oxidation: The sulfur atom in the thiophene ring is a potential site for oxidation, which can be initiated by dissolved oxygen, peroxide contaminants, or certain reactive assay components.[4]
-
Photodegradation: The conjugated aromatic system of the thienopyrimidine core can absorb UV light, potentially leading to photochemical degradation.[4]
Q4: My assay buffer is slightly acidic/basic. Will this affect the compound's stability? While moderate pH shifts may be tolerated for short-term experiments, prolonged exposure to non-neutral pH can accelerate hydrolysis. If your assay requires incubation for several hours, we recommend pre-validating the compound's stability in the specific assay buffer. A simple time-course study analyzed by HPLC can reveal any significant degradation over the experimental timeframe (see Troubleshooting Guide).
Q5: I've observed a gradual loss of potency from my stock solution over several weeks. What is the likely cause? This is a classic sign of stock solution degradation. The most common culprits are the introduction of water into the DMSO stock, leading to hydrolysis, or repeated freeze-thaw cycles.[4] Preparing fresh stock solutions from solid material at regular intervals or using the single-use aliquot strategy is the best practice to ensure consistent results.
Troubleshooting Guide: Diagnosing and Resolving Instability
Encountering inconsistent or non-reproducible data can be frustrating. This guide provides a logical workflow to determine if compound instability is the root cause.
Initial Observation: Inconsistent Assay Results or Loss of Compound Activity
When you observe a drop in expected biological activity or high variability between experiments, it is crucial to systematically investigate the integrity of the compound.
Caption: Troubleshooting Workflow for Compound Instability.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to proactively identify the compound's vulnerabilities and characterize its degradation products. It involves exposing the compound to harsh chemical and physical conditions.
Objective: To determine the degradation pathways of this compound under stress conditions.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Dispense the solution into separate, clearly labeled amber glass vials for each condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heat at 60°C.
-
Photolytic Stress: Expose to a UV light source (e.g., 254 nm) for 24 hours.
-
Control: Keep one vial under ambient conditions, protected from light.
-
-
Incubation: Incubate all samples for 24-48 hours. For acid/base hydrolysis, neutralize the samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the area of the parent peak and the appearance of new peaks (degradants) indicates instability under that condition.
Data Summary: Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Incubation Time | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24-48 hours | Pyrimidine ring opening |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 24-48 hours | Pyrimidine ring opening |
| Oxidation | 3% Hydrogen Peroxide | 24-48 hours | Thiophene sulfur oxidation (sulfoxide) |
| Thermal | 60°C in Solution | 24-48 hours | General acceleration of other pathways |
| Photolytic | UV Light (254 nm) | 24 hours | Photodegradation of aromatic system |
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a quantitative HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.
-
Validation: This method should be validated by analyzing the samples from the forced degradation study. A successful method will show baseline separation between the parent peak and any new degradant peaks.
Hypothetical Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible. The exact products would need to be confirmed by structural elucidation techniques like LC-MS/MS and NMR.
Caption: Plausible degradation pathways for the thienopyrimidine core.
References
-
BenchChem. (2025). Stability of 7-Methylthieno[3,2-d]pyrimidine in DMSO at -20°C. Retrieved from BenchChem Technical Support.[4]
-
Vu, C. B., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(9), 10758-10781. [Link][5]
-
Lee, J., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. [Link][1]
-
Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link][2]
-
Hassan, W., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(22), 6985. [Link][6]
-
Hu, Y., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link][3]
-
Lestari, M. L. A. D., & Yudistirani, S. A. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link][7][8]
Sources
- 1. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
Overcoming solubility problems with 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in biochemical and cell-based assays. We will explore the root causes of poor solubility and provide validated, step-by-step strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
A: You have likely exceeded the compound's kinetic solubility limit. When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the solvent environment changes drastically. The compound, no longer soluble in the high-water-content medium, crashes out of solution. This is a common issue for compounds with poor aqueous solubility.[1] The solution is not to simply add more DMSO, but to employ a more controlled dilution method or use solubilizing excipients, which are detailed in the troubleshooting section below.
Q2: What is the absolute maximum concentration of DMSO I can use in my cell-based assay?
A: For most cell lines, the final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity and other off-target effects.[2] Some robust cell lines may tolerate up to 1%, while primary or sensitive cells may show stress at concentrations as low as 0.1%.[3] It is critical to determine the tolerance of your specific cell line by running a vehicle control experiment with varying DMSO concentrations and assessing cell viability.[4] Remember, DMSO can also directly interfere with some biochemical assays or protein function, so its concentration should always be minimized and kept consistent across all wells, including controls.[5][6]
Q3: Can I dissolve the compound directly in PBS or media if I warm it?
A: This is strongly discouraged. While heating can transiently increase the solubility of some compounds, it does not address the underlying thermodynamic insolubility. Upon cooling to the assay incubation temperature (e.g., 37°C or room temperature), the compound will likely precipitate, leading to a significant and unknown loss of concentration.[7] Furthermore, many compounds are heat-labile and can degrade. The recommended practice is to prepare a high-concentration stock in a suitable organic solvent like DMSO and then dilute it carefully.[8][9]
Q4: I see a slight haze in my highest concentration wells. Does this matter?
A: Yes, it matters significantly. A haze or visible precipitate means the compound is not fully dissolved, and the actual concentration in solution is unknown and lower than intended. This leads to inaccurate dose-response curves, underestimated potency (IC50/EC50 values), and poor reproducibility. This phenomenon is a key source of artifacts in high-throughput screening.[10]
In-Depth Troubleshooting Guide
Use this section to diagnose and resolve persistent solubility issues. The following diagram outlines a typical troubleshooting workflow.
Caption: Troubleshooting workflow for addressing compound solubility.
Problem 1: Compound precipitates when diluted from DMSO stock into aqueous buffer.
-
Causality: The principle of "like dissolves like" governs solubility. This compound, with its heterocyclic aromatic structure, is significantly more soluble in an organic polar aprotic solvent like DMSO than in water. A rapid 1:1000 dilution, for instance, creates micro-pockets of high compound concentration that are immediately exposed to an unfavorable aqueous environment, causing aggregation and precipitation before uniform dispersion can occur.
-
Solution A: Implement a Stepwise Dilution Protocol. Instead of a single large dilution, perform a series of intermediate dilutions in a mixed solvent system. This gradually acclimates the compound to the aqueous environment. A detailed method is provided in Protocol 3 .
-
Solution B: Use a Co-solvent. A co-solvent is a water-miscible organic solvent that, when added to the final assay buffer in small amounts, increases the solvent's capacity to dissolve hydrophobic compounds.[11] This is a powerful technique for "grease-ball" type molecules.[12]
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| PEG 400 | 1-5% | Low cell toxicity, effective solubilizer. | Can be viscous, may affect some enzyme kinetics. |
| Glycerol | 1-10% | Excellent protein stabilizer, very low toxicity.[13] | Less potent solubilizer than PEG 400 or DMSO. |
| Ethanol | <1% | Volatile, readily available. | Higher cellular toxicity, can denature proteins. |
Always test the effect of the co-solvent on your assay readout and cell health in a vehicle-only control.
Problem 2: Dose-response curve is flat or non-reproducible at high concentrations.
-
Causality: This often indicates that the compound is precipitating at higher test concentrations, but not necessarily at lower ones. Even if not visible, sub-micron precipitates can form, effectively "capping" the maximum achievable soluble concentration. Therefore, increasing the nominal concentration does not increase the bioavailable concentration, leading to a plateau in the biological response.
-
Solution A: Determine the Kinetic Solubility Limit. Before extensive testing, you must determine the maximum soluble concentration of your compound in the final assay buffer. This provides an upper boundary for your dose-response experiments and prevents wasting time and resources on irrelevant concentrations. A practical method is detailed in Protocol 2 . A good solubility target for early-stage compounds is often >60 µg/mL.[1]
-
Solution B: Employ Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble "guest" molecules like our target compound, forming an inclusion complex that is highly water-soluble.[15][16][17] This is one of the most effective methods for significantly boosting aqueous solubility without using organic co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[15]
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Accurate Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh approximately 1-2 mg of this compound (MW: 182.21 g/mol ). Record the exact mass.[7]
-
Solvent Addition: Based on the recorded mass, calculate the required volume of 100% anhydrous DMSO to achieve a 20 mM concentration. Use a calibrated micropipette to add the DMSO to the tube.
-
Calculation: Volume (µL) = (Mass (mg) / 182.21 g/mol ) * (1 / 20 mmol/L) * 1,000,000 µL/L
-
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[10]
-
Inspection & Storage: Visually inspect the solution against a bright light to ensure it is completely clear with no particulates. Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and water uptake from the air.[2] Store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment (UV-Vis Spectrophotometer Method)
This protocol provides an estimate of the solubility when a DMSO stock is introduced into an aqueous buffer.[1]
-
Prepare Standards: Using your 20 mM DMSO stock, prepare a calibration curve by diluting it in a 50:50 mixture of acetonitrile:PBS (or your assay buffer). Concentrations could range from 1 µM to 100 µM.
-
Sample Preparation: In duplicate, add 10 µL of the 20 mM DMSO stock to 490 µL of your final assay buffer (e.g., PBS, pH 7.4) in a microtube. This creates a 1:50 dilution with a nominal concentration of 400 µM and 2% DMSO.
-
Equilibration: Cap the tubes and shake or rotate them at room temperature for 1.5-2 hours to allow precipitation to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully remove a known volume of the clear supernatant and dilute it 1:1 with acetonitrile. Measure the absorbance at the compound's λmax.
-
Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its absorbance to the calibration curve. This value is the kinetic solubility under these conditions.
Protocol 3: Stepwise Dilution for Working Solutions
This method minimizes precipitation during dilution into aqueous media.
-
Primary Dilution: Prepare a 1 mM intermediate stock by diluting your 20 mM DMSO stock 1:20 in 100% DMSO.
-
Secondary Dilution: Prepare a 100 µM intermediate stock by diluting the 1 mM stock 1:10 into your complete assay buffer. Vortex immediately and vigorously. This solution now contains 10% DMSO.
-
Final (Working) Dilution: Use the 100 µM (10% DMSO) stock to prepare your final concentrations in the assay plate. For example, a 1:10 dilution into the plate will yield a 10 µM final concentration with 1% DMSO. A 1:20 dilution will yield 5 µM with 0.5% DMSO. This gradual reduction of the organic solvent percentage improves solubility.[18]
Protocol 4: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 10-50 mM solution of HP-β-CD in your assay buffer. Gentle warming (to 37-40°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature before use.
-
Complexation: Add your concentrated DMSO stock of the compound directly to the HP-β-CD solution (not to buffer alone). The final DMSO concentration should still be kept as low as possible (<2%).
-
Equilibration: Vortex and let the solution sit for at least 30-60 minutes to allow for the formation of the inclusion complex.
-
Application: Use this complexed solution as your top concentration for serial dilutions in the assay. Run a parallel control with HP-β-CD alone to ensure it does not interfere with the assay.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by this compound, leading to more accurate, reliable, and meaningful experimental data.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]
-
Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. (n.d.). PubMed. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). Request PDF - ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]
-
Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (n.d.). [Link]
-
What effects does DMSO have on cell assays?. (n.d.). Quora. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed. [Link]
-
Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... (n.d.). ResearchGate. [Link]
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). NIH. [Link]
-
Effect of DMSO on assay performance. Binding experiments were performed... (n.d.). ResearchGate. [Link]
-
Does DMSO have an influence on tube formation assay (with EPC)?. (n.d.). ResearchGate. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (n.d.). MDPI. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. [Link]
-
How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026, January 16). [Link]
-
How to tackle compound solubility issue. (2022, January 6). r/labrats - Reddit. [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
-
How to enhance drug solubility for in vitro assays?. (2014, July 31). ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem - NIH. [Link]
-
High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. (n.d.). Unchained Labs. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2023, March 2). ResearchGate. [Link]
-
3.3: Preparing Solutions. (2022, August 8). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 8. fastercapital.com [fastercapital.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. Thienopyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purine bases and their wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible synthesis.
I. Reaction Overview and Key Challenges
The synthesis of this compound typically involves a multi-step process, often beginning with the construction of a substituted 2-aminothiophene ring, followed by cyclization to form the pyrimidine ring. A common route is the Gewald reaction to form the thiophene intermediate.[4][5] While seemingly straightforward, this synthesis is prone to several challenges that can impact yield and purity.
Common Challenges:
-
Low overall yield.
-
Formation of multiple byproducts.
-
Incomplete conversion of starting materials.
-
Difficult purification of the final product.
-
Poor reproducibility between batches.
This guide will address these issues systematically, providing both the underlying chemical principles and actionable protocols to overcome them.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve problems based on the specific issues you are observing in your experiments.
Issue 1: Consistently Low Reaction Yield
A low yield is one of the most frequently encountered problems in heterocyclic synthesis.[6][7] The causes can be multifaceted, ranging from suboptimal reaction parameters to the quality of your reagents.
Question: My overall yield for this compound is consistently below 30%. What are the likely causes and how can I improve it?
Answer: A systematic approach is crucial for troubleshooting low yields. The primary areas to investigate are the reaction conditions for both the initial thiophene formation and the subsequent cyclization, as well as the purity of your starting materials.
Root Causes & Solutions:
| Potential Cause | Underlying Principle & Explanation | Recommended Action & Protocol |
| Suboptimal Reaction Conditions | The Gewald reaction for the 2-aminothiophene intermediate and the subsequent cyclization are sensitive to temperature, reaction time, and catalyst concentration.[8] Too low a temperature can lead to incomplete conversion, while excessive heat can promote side reactions and decomposition.[9] | Protocol: Systematic Parameter Screening. Conduct small-scale trial reactions to systematically vary the temperature, reaction time, and catalyst (e.g., base) concentration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal conditions. Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for similar heterocyclic systems.[8][10] |
| Purity of Reagents and Solvents | Impurities in starting materials (e.g., acetone, ethyl cyanoacetate, sulfur) or solvents can act as inhibitors or participate in unwanted side reactions.[6] Moisture, in particular, can be detrimental, especially if using moisture-sensitive reagents like phosphorus oxychloride in alternative cyclization routes.[9] | Protocol: Reagent and Solvent Purification. Use high-purity, anhydrous solvents. If necessary, distill liquid reagents. Ensure elemental sulfur is finely powdered for better reactivity. Store all reagents under appropriate conditions to prevent degradation. |
| Inefficient Mixing | In heterogeneous reactions, such as those involving elemental sulfur, inefficient stirring can lead to localized concentration gradients and poor reaction rates, resulting in lower yields.[6] | Protocol: Enhanced Mechanical Stirring. Use a mechanical stirrer, especially for larger scale reactions, to ensure the reaction mixture is homogeneous. The stir rate should be sufficient to keep all solids suspended. |
| Atmospheric Moisture and Oxygen | Certain intermediates or reagents in the synthetic pathway may be sensitive to air and moisture, leading to degradation or the formation of byproducts.[6] | Protocol: Inert Atmosphere Techniques. If you suspect sensitivity to air or moisture, conduct the reaction under an inert atmosphere of nitrogen or argon. Ensure all glassware is thoroughly dried before use. |
Issue 2: Formation of Multiple Byproducts and Purification Difficulties
The presence of multiple spots on a TLC plate or numerous peaks in an LC-MS chromatogram indicates the formation of byproducts, which can complicate purification and lower the yield of the desired product.
Question: My crude product shows multiple byproducts, and I'm struggling to isolate the pure this compound. What are these impurities and how can I prevent their formation?
Answer: Byproduct formation is often a consequence of side reactions occurring at elevated temperatures or due to incorrect stoichiometry. The nature of these byproducts can vary depending on the specific synthetic route employed.
Root Causes & Solutions:
| Potential Cause | Underlying Principle & Explanation | Recommended Action & Protocol |
| Side Reactions at High Temperatures | Excessive heat can lead to the decomposition of intermediates or the final product, as well as promote alternative reaction pathways, resulting in a complex mixture of products.[9] | Protocol: Temperature Optimization. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. A controlled, gradual increase in temperature can also help to minimize the formation of undesired products. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to the formation of byproducts. For example, an excess of one reactant may lead to dimerization or other unwanted reactions. | Protocol: Precise Stoichiometric Control. Carefully control the stoichiometry of the reactants. The controlled, dropwise addition of a key reagent, such as a base catalyst, can help to maintain a low instantaneous concentration and minimize side reactions.[8] |
| Formation of Insoluble, Dark-Colored Byproducts | During cyclization with reagents like formamide at high temperatures, polymerization or decomposition can lead to the formation of dark, insoluble materials that are difficult to remove.[8] | Protocol: Alternative Cyclization Methods. Consider alternative, milder cyclization methods. For example, using triethyl orthoformate or formic acid under controlled conditions can sometimes provide a cleaner reaction profile.[7] |
Issue 3: Incomplete Starting Material Conversion
Observing a significant amount of starting material in your crude product after the recommended reaction time indicates an issue with the reaction's efficiency.
Question: Even after extended reaction times, I still see a significant amount of my starting 2-aminothiophene intermediate. What's preventing the reaction from going to completion?
Answer: Incomplete conversion is often linked to inefficient activation of the starting materials or deactivation of the catalyst.
Root Causes & Solutions:
| Potential Cause | Underlying Principle & Explanation | Recommended Action & Protocol |
| Inefficient Initial Cyclization | The initial Gewald reaction to form the 2-aminothiophene ring may be the rate-limiting step and might not be proceeding efficiently under your current conditions.[9] | Protocol: Optimization of the Gewald Reaction. Re-evaluate the conditions for the Gewald reaction. This includes the choice of base (e.g., piperidine, triethylamine, morpholine), solvent, and temperature.[8] As mentioned, microwave irradiation can be particularly effective for this step.[9] |
| Poor Quality of Reagents | The degradation of starting materials or key reagents can significantly hinder the reaction progress.[9] | Protocol: Use of Fresh or Purified Reagents. Ensure that all chemicals are of high purity and have been stored correctly. For instance, phosphorus oxychloride, if used, is highly sensitive to moisture and may need to be freshly distilled.[9] |
| Suboptimal Reaction Temperature | The temperature for the cyclization step to form the pyrimidinone ring is critical. If the temperature is too low, the activation energy barrier for the reaction may not be overcome, leading to slow or incomplete conversion.[9] | Protocol: Systematic Temperature Screening. Perform small-scale reactions at various temperatures to determine the optimal temperature for the cyclization step. Monitor the reaction progress closely to find the balance between a reasonable reaction rate and the minimization of byproduct formation.[9] |
III. Experimental Protocols and Data Presentation
To provide a practical framework for optimization, the following section includes a generalized experimental protocol and a table summarizing key reaction parameters.
Generalized Experimental Protocol for Synthesis
This protocol outlines a typical two-step synthesis. It is intended as a starting point, and the parameters should be optimized based on the troubleshooting guide above.
Step 1: Synthesis of the 2-Amino-5-methylthiophene-3-carbonitrile Intermediate (Gewald Reaction)
-
To a stirred solution of acetone and ethyl cyanoacetate in a suitable solvent (e.g., ethanol or DMF), add finely powdered elemental sulfur.
-
Add a base catalyst (e.g., piperidine, triethylamine, or morpholine) dropwise at a controlled temperature.
-
Heat the reaction mixture to the optimized temperature and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the intermediate by recrystallization or column chromatography.
Step 2: Cyclization to this compound
-
Dissolve the purified 2-amino-5-methylthiophene-3-carbonitrile in a suitable reagent for cyclization (e.g., formamide, formic acid, or triethyl orthoformate).
-
Heat the reaction mixture to the optimized temperature for the required duration.
-
Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and precipitate the product.
-
Collect the solid by filtration, wash with an appropriate solvent, and dry to obtain the crude product.
-
Purify the final product by recrystallization to obtain pure this compound.
Table of Recommended Reaction Parameters for Optimization
The following table provides a range of parameters that can be systematically varied to optimize the synthesis.
| Parameter | Step 1: Gewald Reaction | Step 2: Cyclization | Rationale for Optimization |
| Solvent | Ethanol, DMF, Methanol | Formamide, Formic Acid, Dioxane | Solvent polarity and boiling point can significantly influence reaction rates and solubility of intermediates. |
| Base Catalyst | Piperidine, Triethylamine, Morpholine | N/A (or acid catalyst for some methods) | The choice and concentration of the base are critical for the efficiency of the Gewald reaction.[8] |
| Temperature | 50-80 °C (conventional) or up to 150 °C (microwave) | 100-180 °C | Temperature is a critical parameter that needs to be balanced to achieve a good reaction rate while minimizing byproduct formation.[9] |
| Reaction Time | 2-12 hours (conventional) or 10-30 minutes (microwave) | 4-24 hours | Reaction time should be optimized based on monitoring to ensure complete conversion without product degradation.[7] |
IV. Visualization of Workflows
To further clarify the troubleshooting process, the following diagrams illustrate the logical flow of decision-making.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Workflow for Managing Byproduct Formation
Caption: Logical flow for minimizing byproduct formation.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot procedure for this synthesis? A1: While some thienopyrimidine syntheses can be performed in a one-pot fashion, for this compound, a stepwise approach with isolation and purification of the 2-aminothiophene intermediate often leads to a cleaner final product and higher overall yield. One-pot reactions can be more prone to side reactions.
Q2: What is the best method for purifying the final product? A2: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixtures) is typically the most effective method for purifying the final product. If significant impurities remain, column chromatography on silica gel may be necessary.
Q3: My product is a different color than expected. What does this indicate? A3: A significant deviation in color, such as a dark brown or black solid instead of an off-white or pale yellow powder, usually indicates the presence of impurities, possibly polymeric byproducts formed at high temperatures.[8] Further purification is recommended.
Q4: How critical is the source of the elemental sulfur? A4: While the source is not as critical as for other reagents, using finely powdered sulfur is important for ensuring a good reaction rate in the Gewald synthesis step due to its limited solubility.
Q5: Are there any specific safety precautions I should take? A5: Standard laboratory safety procedures should be followed. Some reagents, such as phosphorus oxychloride, are highly corrosive and moisture-sensitive, requiring careful handling in a fume hood. Reactions at elevated temperatures should be conducted with appropriate shielding.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., El-Tahir, K. E., & Ali, M. R. (2017). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 22(12), 2093. [Link]
-
Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
-
Wicht, K., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(7), 9863-9892. [Link]
- BenchChem. (n.d.). Optimization of reaction conditions for 7-Methylthieno[3,2-d]pyrimidine synthesis.
- BenchChem. (n.g.). Technical Support Center: Synthesis of 7-Methylthieno[3,2-d]pyrimidine.
-
Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2539-2554. [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Fan, M., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link]
-
Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2539-2554. [Link]
-
El-Sayed, N. N. E., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 1-23. [Link]
-
Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Molecules, 28(14), 5488. [Link]
-
Priya, et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15). [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Questions-Answers Heterocyclic Chemistry. (n.d.). Scribd. Retrieved from [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (n.d.). PubMed. Retrieved from [Link]
-
HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved from [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. Retrieved from [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. (2025). PubMed. Retrieved from [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Experiments
Welcome to the technical support resource for researchers working with 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the synthesis, purification, characterization, and application of this compound.
Section 1: Synthesis Troubleshooting
The synthesis of the thieno[3,2-d]pyrimidine scaffold can be sensitive to reaction conditions and reagent quality. Below are common issues and their underlying causes, along with recommended solutions.
Q1: My synthesis yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from incomplete reactions, side-product formation, or suboptimal conditions. The synthesis typically involves a Gewald reaction to form the 2-aminothiophene intermediate, followed by cyclization to build the pyrimidine ring.
Causality & Solution:
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Impure Reactants: The purity of starting materials is critical. Impurities in the initial ketones, nitriles, or elemental sulfur can inhibit the reaction or lead to unwanted side products.[1]
-
Recommendation: Use high-purity or freshly distilled reagents. Ensure starting materials have been stored under appropriate conditions to prevent degradation.[2]
-
-
Suboptimal Reaction Conditions: The initial thiophene ring formation is sensitive to the choice of base catalyst (e.g., morpholine, triethylamine) and temperature.[1] Similarly, the subsequent cyclization step to form the pyrimidinone ring can be sensitive to heat.[2] Excessively high temperatures can promote decomposition and the formation of dark, insoluble byproducts.[1]
-
Recommendation: Perform small-scale reactions to screen for the optimal temperature and catalyst concentration. Consider a controlled, dropwise addition of the base to manage the reaction exotherm and minimize side reactions.[1] Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times for similar heterocyclic systems.[2]
-
-
Inefficient Sulfur Reaction: For the Gewald reaction, elemental sulfur must be effectively dispersed and react.
-
Recommendation: Employ vigorous mechanical stirring and use a suitable solvent like ethanol or DMF to ensure good dispersion.[1]
-
-
Moisture Contamination: Certain reagents used in subsequent modifications, such as phosphorus oxychloride (if preparing chloro-derivatives), are highly sensitive to moisture.
-
Recommendation: Ensure all glassware is oven-dried and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents.[2]
-
Caption: General synthetic workflow for this compound.
Section 2: Purification Challenges
Purification is essential to remove unreacted starting materials, catalysts, and byproducts, which can interfere with characterization and biological assays.
Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when the compound has a high affinity for residual impurities.
Causality & Solution:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the compound is too soluble, it won't precipitate upon cooling.
-
Recommendation: Screen a variety of solvents. For thienopyrimidine derivatives, common solvents include ethanol, methanol, and DMF.[3][4] If a single solvent doesn't work, try a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (like DMF or DCM) and slowly add an "anti-solvent" (like water or hexane) at an elevated temperature until the solution becomes turbid. Add a few drops of the good solvent to clarify and then allow it to cool slowly.[3]
-
-
Cooling Rate is Too Fast: Rapid cooling promotes precipitation over crystallization, often trapping impurities and solvent, leading to an oil.
-
Recommendation: Allow the heated solution to cool slowly to room temperature on the benchtop. Once at room temperature, transfer it to an ice bath or refrigerator to maximize crystal recovery.[3]
-
-
High Impurity Load: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Recommendation: If the crude product is very impure, first pass it through a short silica gel plug to remove baseline impurities before attempting recrystallization.
-
Q3: After recrystallization, my recovery is very low. What steps can I take to improve it?
Low recovery means a significant amount of your product remains dissolved in the mother liquor.
Causality & Solution:
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leaving the product dissolved.
-
Recommendation: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.[5]
-
-
Premature Crystallization: If the compound crystallizes too early while the solution is still warm, yields will be lower.
-
Recommendation: Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities before allowing it to cool. This prevents premature crystallization on the impurities.
-
-
Product Loss in Mother Liquor: A significant amount of product can remain in the filtrate.
-
Recommendation: Concentrate the mother liquor and perform a second recrystallization. Alternatively, analyze the mother liquor by TLC or LC-MS; if a substantial amount of product is present, purify it via column chromatography.[3]
-
Caption: Decision tree for troubleshooting recrystallization issues.
Section 3: Characterization & Purity Analysis
Unambiguous characterization is vital for confirming the structure of this compound and ensuring its purity before use in further applications.
Q4: How do I interpret the Mass Spectrometry (MS) data for my compound?
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Interpretation Guide:
-
Identify the Molecular Ion (M+) Peak: For this compound (C₇H₆N₂O₂S), the expected exact mass is approximately 182.02.[6] In electron ionization (EI-MS), this will be the M+• peak. In softer ionization techniques like electrospray ionization (ESI-MS), you will typically observe the protonated molecule [M+H]⁺ at m/z 183.03 or other adducts like [M+Na]⁺.[7]
-
Check the Isotopic Pattern: The presence of a sulfur atom will result in a characteristic isotopic pattern. Look for a smaller peak at M+2 (i.e., m/z 184.02 for the M+• ion) that is approximately 4.4% of the intensity of the main molecular ion peak. This is a strong indicator that a sulfur atom is present in your structure.
-
Analyze Fragmentation: While complex, fragmentation can support your structure. Common fragmentation patterns involve the loss of small, stable neutral molecules like CO (28 Da) or HNCO (43 Da) from the pyrimidine-dione ring.
Q5: My ¹H NMR spectrum looks complex or has unexpected peaks. What could be wrong?
NMR spectroscopy is the primary tool for structural elucidation. Unexpected complexity can arise from impurities, tautomerism, or poor sample preparation.
Common Issues & Solutions:
-
Solvent Impurities: Residual solvents from the purification step (e.g., ethanol, ethyl acetate, DMF) are a common source of extra peaks.
-
Recommendation: Compare your spectrum to known chemical shifts of common lab solvents. Ensure your product is thoroughly dried under high vacuum before analysis.
-
-
Tautomerism: The dione form can exist in equilibrium with its enol tautomer (7-Methylthieno[3,2-d]pyrimidine-2,4-diol).[6] This can lead to peak broadening or the appearance of multiple sets of signals for the exchangeable N-H protons.
-
Recommendation: The N-H protons of the dione ring are expected to appear as broad singlets in the downfield region (typically δ 10-12 ppm in DMSO-d₆).[8] Adding a drop of D₂O to the NMR tube will cause these peaks to disappear due to proton exchange, confirming their identity.
-
-
Poor Solubility: If the compound is not fully dissolved in the NMR solvent, it can lead to very broad peaks and a poor signal-to-noise ratio.
-
Recommendation: Use a solvent in which the compound is more soluble, such as DMSO-d₆. Gentle warming or sonication can aid dissolution.
-
| Expected Spectroscopic Data for this compound | |
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~ δ 11.5-12.0 (br s, 1H, N-H), ~ δ 11.0-11.5 (br s, 1H, N-H), ~ δ 7.0-7.5 (s, 1H, thiophene H), ~ δ 2.5 (s, 3H, -CH₃). Note: N-H peaks are D₂O exchangeable.[8][9] |
| ¹³C NMR (DMSO-d₆) | Signals expected for C=O (δ ~150-165), aromatic/heterocyclic carbons, and the methyl carbon (δ ~15-25).[10][11] |
| FT-IR (KBr) | ~3200 cm⁻¹ (N-H stretching), ~1710 cm⁻¹ & ~1660 cm⁻¹ (C=O stretching).[9] |
| HRMS (ESI+) | [M+H]⁺ calculated for C₇H₇N₂O₂S⁺: 183.0250; found: 183.02xx. |
Section 4: Handling & Biological Assays
The utility of this compound as a research tool, for example as a kinase inhibitor, depends on proper handling and assay setup.[12][13]
Q6: My compound has poor solubility in aqueous buffers for biological assays. How can I prepare my stock and working solutions?
Poor aqueous solubility is a common challenge for many heterocyclic compounds.
Best Practices:
-
Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[14] Thienopyrimidine derivatives generally show good solubility in these solvents. Store this stock solution at -20°C or -80°C to maintain stability.
-
Serial Dilutions: Perform serial dilutions from the primary stock to create intermediate stocks, still using the organic solvent.
-
Final Working Solution: The final dilution into your aqueous assay buffer should be done immediately before the experiment. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤0.5%) and consistent across all conditions, including the vehicle control, to avoid solvent-induced artifacts.[14]
-
Solubility Limits: Be aware of the compound's aqueous solubility limit. If you observe precipitation upon dilution into the buffer, you have exceeded its solubility. The experiment must be repeated at a lower concentration.
Q7: My compound shows inconsistent or no activity in my cell-based assay. What should I check?
Lack of activity can be due to the compound itself, its purity, its stability, or the assay conditions.
Troubleshooting Checklist:
-
Purity Confirmation: Re-confirm the purity of the compound batch using HPLC. Impurities can inhibit the desired activity or cause non-specific effects. A purity of >95% is recommended for most cellular assays.[15]
-
Compound Stability: Is the compound stable in your assay buffer and under your incubation conditions (e.g., 37°C, 5% CO₂)? You can test this by incubating the compound in the assay medium for the duration of the experiment, then analyzing its integrity by LC-MS.
-
Cellular Uptake: The compound may not be effectively entering the cells. While thienopyrimidines are generally cell-permeable scaffolds, specific substitutions can alter this property. This is a more advanced issue that may require specialized assays to investigate.
-
Target Engagement: Does the compound actually bind to its intended target in a cellular context? This is the ultimate question in drug discovery. If initial assays are negative, it may indicate that the compound is not a suitable inhibitor for that specific target. Many thienopyrimidine derivatives have shown activity against various kinases and cancer cell lines, but activity is highly structure-dependent.[12][13][16]
Section 5: Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-5-methylthiophene Intermediate
This protocol is a generalized procedure based on the Gewald reaction.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol.
-
Add acetone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).[1]
-
While stirring, add morpholine (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. This crude product can be used in the next step or purified further by recrystallization from ethanol.[4]
Protocol 2: Recrystallization for Purification
This protocol provides a step-by-step method for purifying the final product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or a DMF/water mixture).[3][9]
-
Heating: Heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin as the solution cools.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
References
- Benchchem. (n.d.). Technical Support Center: 7-Methylthieno[3,2-d]pyrimidine Purification.
- Al-Etaibi, M., et al. (n.d.). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry (JJC).
- Fathalla, O. A., et al. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. Molecules.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Methylthieno[3,2-d]pyrimidine.
- Benchchem. (n.d.). Optimization of reaction conditions for 7-Methylthieno[3,2-d]pyrimidine synthesis.
- Al-Etaibi, M., et al. (n.d.). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate.
- Zhang, L., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry.
- Sathishkumar, M., et al. (n.d.). Efficient Synthesis, Spectral Characterization of novel Di substituted 1-ethyl – 7 –methylpyrido [2, 3-d] pyrimidine-2, 4, 5 (1H, 3H, 8H) -trione Derivatives and Anti-Microbial studies. ResearchGate.
- Al-Ostath, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- Baluja, S., et al. (2013). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- Ghorab, M. M., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Schwerk, P., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry.
- ChemicalBook. (2023). 7-Methylthieno[3,2-d]pyrimidine-2,4-diol - Safety Data Sheet.
- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Bey, S., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules.
- Römpp, A., et al. (2011). MALDI imaging mass spectrometry: statistical data analysis and current computational challenges. BMC Bioinformatics.
- Genin, M. J., et al. (2004). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7-Methylthieno[3,2-d]pyrimidine-2,4-diol - Safety Data Sheet [chemicalbook.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis and purification of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Introduction to the Synthesis of this compound
The synthesis of this compound typically proceeds through a well-established two-stage process. The initial step involves the construction of a substituted 2-aminothiophene core, commonly achieved via the Gewald multicomponent reaction. This is followed by the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring system. While this synthetic route is robust, impurities can arise at each stage, impacting the purity of the final product. Understanding the origin of these impurities is crucial for developing an effective purification strategy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Part 1: Challenges in the Gewald Synthesis of the 2-Aminothiophene Intermediate
The Gewald reaction is a cornerstone for the synthesis of the 2-aminothiophene precursor. However, it is not without its challenges. Below are common problems and their solutions.
FAQ 1: My Gewald reaction has a low yield or has failed completely. What are the likely causes?
A low or no yield in the Gewald reaction can often be attributed to several factors:
-
Poor Sulfur Solubility or Reactivity : Elemental sulfur needs to be effectively incorporated into the reaction.
-
Solution : Employ polar solvents like ethanol, methanol, or DMF to enhance the solubility and reactivity of sulfur. Gentle heating to 40-60 °C can also improve sulfur's reactivity, but be cautious as excessive heat can promote side reactions.[1]
-
-
Steric Hindrance : If you are using a sterically hindered ketone as a starting material, the reaction may be sluggish.
-
Solution : Consider a two-step approach. First, isolate the α,β-unsaturated nitrile intermediate from a Knoevenagel-Cope condensation, and then react it with sulfur and a base in a subsequent step. Microwave-assisted synthesis can also be beneficial in overcoming steric hindrance and reducing reaction times.[1]
-
-
Incorrect Stoichiometry : The molar ratios of the reactants are critical for the success of the Gewald reaction.
-
Solution : Ensure all starting materials are of high purity and are thoroughly dried. Accurately measure each reagent according to a validated protocol.
-
FAQ 2: My crude product from the Gewald reaction is a complex mixture of byproducts. How can I minimize their formation?
The formation of byproducts is a common issue. Here are some likely culprits and mitigation strategies:
-
Unreacted Starting Materials : Incomplete reactions will leave unreacted carbonyl and active methylene compounds in your mixture.
-
Mitigation : Increase the reaction time, optimize the temperature, or consider using a more effective catalyst to drive the reaction to completion.[1]
-
-
Presence of the Knoevenagel-Cope Intermediate : The α,β-unsaturated nitrile may persist if the sulfur addition and subsequent cyclization are slow.
-
Mitigation : Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature and base) are optimal for the cyclization step.[1]
-
-
Dimerization or Polymerization : Starting materials or intermediates can undergo self-condensation or polymerization under certain conditions.
-
Mitigation : Adjust the concentration of your reactants, modify the rate of addition of reagents, or experiment with a different solvent system.[1]
-
Part 2: Challenges in the Cyclization to Form the Thieno[3,2-d]pyrimidine Ring
The second stage of the synthesis, the cyclization of the 2-aminothiophene intermediate, is critical for forming the desired product.
FAQ 3: The cyclization of my 2-aminothiophene intermediate is incomplete. How can I improve the conversion?
Incomplete cyclization can be a frustrating problem. Here are some potential causes and solutions:
-
Insufficiently Reactive Cyclizing Agent : The choice of reagent to form the pyrimidine ring is crucial. While urea is a common choice, its reactivity can sometimes be insufficient.
-
Solution : Consider using more reactive cyclizing agents such as 1,1'-carbonyldiimidazole (CDI) or isocyanates, which can lead to higher yields.[2] For instance, reacting the 2-aminothiophene with an isocyanate to form a urea derivative, followed by cyclization with a base like sodium methoxide (MeONa), can be a more efficient route.[2]
-
-
Suboptimal Reaction Conditions : Temperature and reaction time play a significant role in the efficiency of the cyclization.
-
Solution : If using urea, ensure the reaction is heated to a sufficiently high temperature (often requiring thermal condensation) to drive the reaction forward. For more reactive agents, carefully control the temperature to avoid side reactions. Monitoring the reaction by TLC is essential to determine the optimal reaction time.
-
FAQ 4: I am observing the formation of an unexpected isomer. What could be the cause?
While less common for this specific scaffold, isomeric impurities can arise depending on the precise nature of the 2-aminothiophene precursor and the cyclization conditions.
-
Ambident Nucleophilicity : The 2-aminothiophene intermediate has multiple nucleophilic sites.
-
Solution : The cyclization to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is generally regioselective due to the reactivity of the amino group and the adjacent ester or amide. However, if using a different precursor or cyclizing agent, carefully analyze the structure of your product using spectroscopic methods like 1H and 13C NMR to confirm the correct isomer has been formed.[3]
-
Part 3: Purification Strategies
Achieving high purity of the final product is essential for its intended applications.
FAQ 5: What is the best method to purify the crude this compound?
A combination of techniques is often the most effective approach.
-
Initial Work-up : After the reaction, a simple acid-base workup can help to remove some impurities. For example, precipitating the crude product from an aqueous solution can be an effective initial purification step.
-
Recrystallization : This is a powerful technique for purifying solid compounds.
-
Recommended Solvents : Ethanol or a mixture of ethanol and water are commonly used for the recrystallization of thienopyrimidine derivatives. Experiment with different solvent systems to find the one that gives the best recovery and purity.
-
-
Silica Gel Column Chromatography : For complex mixtures or to remove closely related impurities, column chromatography is the method of choice.
-
Recommended Eluent Systems : A common eluent system for purifying thieno[3,2-d]pyrimidinone derivatives is a mixture of n-hexane and ethyl acetate.[3] The polarity of the eluent can be adjusted based on the polarity of the impurities.
-
FAQ 6: How can I assess the purity of my final product?
Purity assessment is a critical final step.
-
Thin-Layer Chromatography (TLC) : A quick and easy way to get a preliminary assessment of purity. A single spot on the TLC plate is a good indication of a pure compound.
-
High-Performance Liquid Chromatography (HPLC) : Provides a quantitative measure of purity. A purity of >95% is often the standard for many applications.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for confirming the structure of the final product and for identifying any impurities that may be present.[2][3]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound.[2]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution : Dissolve the crude product in a minimum amount of hot ethanol.
-
Hot Filtration (Optional) : If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying : Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing : Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Sample Loading : Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica gel to the top of the column.
-
Elution : Begin eluting the column with a non-polar solvent such as n-hexane. Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Purification Technique | Solvent/Eluent System | Key Considerations |
| Recrystallization | Ethanol, Ethanol/Water | Ensure slow cooling for the formation of well-defined crystals. |
| Column Chromatography | n-Hexane/Ethyl Acetate Gradient | The optimal gradient will depend on the specific impurities present. |
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
-
Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]
-
dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal. Available at: [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]
Sources
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thienopyrimidine Derivatives
Welcome to the technical support center for the synthesis of thienopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the causal, mechanistic reasoning behind them to empower you to troubleshoot effectively. This guide is structured as a series of frequently asked questions (FAQs) addressing common pitfalls encountered in the lab, from precursor synthesis to final product purification.
Workflow Overview: Key Stages and Potential Pitfalls
The most common synthetic strategy involves a two-stage process: first, the construction of a substituted 2-aminothiophene precursor, typically via the Gewald reaction, followed by the annulation of the pyrimidine ring. Each stage presents unique challenges that can impact yield, purity, and even the isomeric identity of the final product.
Caption: General workflow for thienopyrimidine synthesis highlighting key pitfalls.
Section 1: Troubleshooting the 2-Aminothiophene Precursor Synthesis (Gewald Reaction)
The Gewald three-component reaction is the cornerstone for accessing the 2-aminothiophene precursors required for thienopyrimidine synthesis[1]. Despite its utility, it is sensitive to substrate reactivity and reaction conditions.
Q1: My Gewald reaction yield is very low, and TLC analysis shows mostly unreacted starting material. What's the primary cause?
A1: The most common bottleneck for low yields in a one-pot Gewald reaction is an inefficient initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile[1][2]. This step is crucial for generating the α,β-unsaturated intermediate that subsequently reacts with sulfur.
-
Causality: The Knoevenagel condensation is an equilibrium process that produces water. If water is not removed or the catalyst is not effective enough, the equilibrium will not favor the product, starving the subsequent cyclization step of its substrate. Sterically hindered ketones are particularly notorious for poor performance in the one-pot procedure[3].
-
Troubleshooting Protocol:
-
Switch to a Two-Step Procedure: For challenging substrates, a two-step approach is often superior[3].
-
Step A: Isolate the Knoevenagel product first. Run the condensation of the ketone and active methylene nitrile with a suitable base (e.g., piperidine, triethylamine) in a solvent like toluene or benzene equipped with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until the carbonyl starting material is consumed. Purify the resulting α,β-unsaturated nitrile.
-
Step B: React the purified intermediate from Step A with elemental sulfur and a base (e.g., morpholine) in a solvent like ethanol or DMF to effect the cyclization.
-
-
Optimize the Base: The choice of base is critical. While morpholine and triethylamine are common, their basicity and nucleophilicity can influence the reaction outcome. A screening of bases may be necessary[3][4].
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, particularly for less reactive substrates[1][3].
-
Q2: My reaction mixture has turned into a dark brown, tarry mess, making workup and isolation nearly impossible. What causes this and how can I prevent it?
A2: This is a classic sign of side reactions, primarily the formation of complex polysulfides and polymerization of reaction intermediates[3].
-
Causality: Elemental sulfur (S₈) must be activated and incorporated into the reaction intermediate. Under excessively high temperatures or with certain impurities present, sulfur can react in uncontrolled ways to form long-chain polysulfides. Furthermore, the highly activated intermediates of the reaction can be prone to polymerization[3].
-
Troubleshooting Protocol:
-
Strict Temperature Control: Do not overheat the reaction. The Gewald reaction is often exothermic once initiated. Maintain a consistent temperature, typically between 40-60 °C, depending on the substrates. Use an oil bath and monitor the internal temperature.
-
Ensure Reagent Purity: Use freshly purified starting materials. Old aldehydes can contain acidic impurities from air oxidation, which can catalyze polymerization.
-
Solvent Choice: While often run in ethanol or DMF, ensure the solvent is appropriate for the scale and temperature. Forcing poorly soluble materials into solution with excessive heat is a common cause of this issue.
-
Caption: Decision tree for troubleshooting low yields in the Gewald reaction.
Section 2: Pitfalls in Pyrimidine Ring Annulation
Once the 2-aminothiophene precursor is in hand, the next critical step is forming the fused pyrimidine ring. This is where challenges of regioselectivity and functional group stability often arise.
Q3: I am trying to synthesize a 2,4-disubstituted thieno[2,3-d]pyrimidine from my 2-aminothiophene-3-carbonitrile, but I am getting a mixture of isomers. How do I control the regioselectivity?
A3: This is a frequent and challenging issue. The formation of regioisomers occurs when the cyclizing agent is unsymmetrical (e.g., an unsymmetrical β-ketoester or β-diketone). The reaction can proceed through two different pathways, leading to distinct products.
-
Causality & Mechanistic Insight: The reaction proceeds via condensation with the 2-amino group of the thiophene. Let's consider the reaction with ethyl acetoacetate.
-
Pathway A (Kinetic Control): The amino group can attack the more electrophilic ketone carbonyl, followed by cyclization of the resulting enamine onto the nitrile group.
-
Pathway B (Thermodynamic Control): Alternatively, the amino group can attack the ester carbonyl (transamidation), followed by intramolecular condensation of the newly formed amide with the nitrile.
The final product ratio is determined by the relative activation energies of these pathways and the thermodynamic stability of the intermediates and products. Factors like temperature, reaction time, and the nature of the catalyst (acidic vs. basic) can influence which pathway is favored[5]. A Dimroth rearrangement, which involves ring-opening and re-closure, can also occur under thermal or pH-catalyzed conditions, scrambling an initially formed kinetic product into the more stable thermodynamic isomer[5][6].
-
-
Troubleshooting Protocol:
-
Temperature and Time Study: Run the reaction at a lower temperature for a shorter time to favor the kinetically controlled product. Conversely, higher temperatures and longer reaction times will favor the thermodynamically more stable isomer.
-
Catalyst Screening: The pH of the reaction medium can be critical[5]. Compare the results of acid-catalyzed (e.g., p-TsOH) versus base-catalyzed (e.g., NaOEt) conditions.
-
Stepwise Synthesis: To force a specific regiochemistry, consider a stepwise approach. For example, first acylate the 2-amino group with a specific acyl chloride, then perform the cyclization.
-
Thorough Characterization: It is absolutely critical to confirm the structure of your product using 2D NMR techniques (NOESY, HMBC) to unambiguously determine the regiochemistry, as simple 1H NMR may be insufficient.
-
Caption: Competing pathways leading to regioisomer formation.
Q4: During my cyclization step under acidic/basic conditions, I am seeing a new, highly polar byproduct, and my yield of the desired thienopyrimidine is low. What could this be?
A4: You are likely observing the unwanted hydrolysis of the nitrile or ester group at the C3 position of your thiophene precursor[7].
-
Causality: The conditions used to promote cyclization (e.g., refluxing in formamide, strong acid, or strong base) can be harsh enough to hydrolyze a C3-nitrile group to a carboxamide or further to a carboxylic acid. Similarly, a C3-ester can be saponified to a carboxylic acid[7]. These resulting polar byproducts are often difficult to separate from the desired product and represent a direct loss of material.
-
Troubleshooting & Mitigation Strategies:
| Strategy | Protocol Details | Rationale |
| Milder Conditions | If using strong acid/base, switch to milder conditions. For example, try heating in formamide without an additional catalyst, or use a weaker base like K₂CO₃ instead of NaOH. | Reduces the rate of the competing hydrolysis reaction while still allowing the desired cyclization to proceed. |
| Shorter Reaction Time | Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed, before significant byproduct formation occurs. | Minimizes the exposure of the product and intermediates to the harsh conditions that cause hydrolysis. |
| Protecting Groups | This is an advanced strategy. While less common for this specific synthesis, if hydrolysis is unavoidable, one could theoretically use a precursor where the nitrile is replaced by a group that can later be converted to the desired functionality. This adds steps but offers maximum control. | Protecting groups are designed to be stable to certain reaction conditions and then removed selectively[8]. |
Section 3: Purification & Isolation Challenges
Thienopyrimidines are often flat, aromatic, and crystalline solids, but their low solubility in common organic solvents can make purification a significant hurdle.
Q5: My final product crashes out of the reaction mixture as a fine powder or an oil and is difficult to purify. How can I obtain clean, crystalline material?
A5: This is a very common problem related to the poor solubility of many thienopyrimidine derivatives[9][10]. Rapid precipitation ("crashing out") traps impurities, while "oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated liquid. The key is controlled crystallization.
-
Causality: The planar structure of the thienopyrimidine core allows for efficient crystal packing (π-stacking), leading to high lattice energy and low solubility. When a solution is cooled too quickly or is too concentrated, molecules don't have time to align into an ordered crystal lattice and instead aggregate into an amorphous solid or an oil[11].
-
Protocol for Controlled Recrystallization:
-
Solvent Screening (The Golden Rule): The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at reflux[11].
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water, dioxane/water).
-
High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are often excellent for dissolving stubborn compounds, but you will likely need an anti-solvent to induce crystallization.
-
-
Standard Cooling Crystallization:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent to achieve a saturated solution.
-
If the solution is colored by impurities, you can perform a hot filtration through a small pad of Celite® or activated carbon.
-
Allow the solution to cool slowly to room temperature. Insulating the flask (e.g., by placing it in a beaker of hot water or covering it) is highly recommended.
-
Once at room temperature, cool further in an ice bath or refrigerator to maximize yield.
-
Collect crystals by vacuum filtration, washing with a small amount of the cold solvent[10].
-
-
Advanced Technique: Anti-Solvent Vapor Diffusion (for DMF/DMSO):
-
Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether, pentane, or dichloromethane)[11].
-
Over several hours to days, the anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, gradually reducing the solubility of your product and promoting the growth of high-quality single crystals.
-
-
References
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Chemical Society of Japan. [Link]
-
Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. (2019). Taylor & Francis Online. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC. [Link]
-
Gewald reaction. (n.d.). Wikipedia. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PMC. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. (n.d.). MDPI. [Link]
-
The Dimroth Rearrangement: A Comprehensive Analysis. (2025). star chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. starchemistry888.com [starchemistry888.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis and scale-up of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, medicinal chemists, and process development professionals. We aim to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring reproducibility, high yield, and purity, particularly during scale-up operations.
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic candidates, including kinase inhibitors for oncology.[1][2] The successful and scalable synthesis of derivatives like this compound is therefore a critical step in many drug discovery and development programs.
Core Synthesis Overview
The most common and reliable route to synthesize thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones involves a two-stage process. First, the construction of a substituted 2-aminothiophene core, followed by a cyclization step to form the fused pyrimidine-dione ring system. This workflow provides a robust foundation for accessing the target molecule.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis, providing both diagnostic questions and actionable solutions.
Q1: My overall yield is low (<50%). What are the most likely causes and how can I improve it?
Low yield is a frequent problem, often stemming from issues in either the initial thiophene synthesis or the final cyclization step. A systematic approach is required.
A1: Root Cause Analysis & Solutions
The primary suspects for low yield are incomplete conversion of starting materials, degradation of intermediates or reagents, and suboptimal reaction conditions.[3]
Troubleshooting Workflow for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
Detailed Actionable Steps:
-
Validate the Intermediate: The quality of your 2-amino-4-methylthiophene-3-carboxylate intermediate is paramount.
-
Purity of Reagents: Ensure the cyanoacetamide and methyl acetoacetate are dry and of high purity. Sulfur should be a fine powder.
-
Base and Solvent: Morpholine is a common base for the Gewald reaction. However, if yields are poor, consider screening other secondary amines like piperidine or diethylamine. Ethanol is a standard solvent, but microwave-assisted synthesis can sometimes improve yields and reduce reaction times significantly.[3][4]
-
-
Optimize the Cyclization Reaction: The condensation with urea is often the most challenging step, typically requiring high temperatures.
-
Reagent Stoichiometry: Use a slight excess of high-purity urea (1.2-1.5 equivalents).
-
Thermal Conditions: This reaction often requires heating at high temperatures (180-220 °C), either neat (solvent-free) or in a high-boiling solvent like DMF or diphenyl ether.[5] Solvent-free conditions can simplify workup but may lead to charring if not controlled carefully.
-
Moisture Control: Ensure all reagents and glassware are thoroughly dried. Moisture can interfere with the cyclization mechanism.
-
Q2: I am having difficulty purifying the final product. What are the common impurities and best purification methods?
A2: Impurity Profile & Purification Strategy
The primary impurities are typically unreacted aminothiophene intermediate, self-condensed urea byproducts (like biuret), and partially cyclized intermediates.
| Potential Impurity | Identification Method | Recommended Purification Strategy |
| Unreacted Aminothiophene | TLC (stains with ninhydrin), LC-MS | Trituration/Recrystallization: The final product is often poorly soluble. Triturating the crude solid with hot ethanol, methanol, or ethyl acetate can effectively wash away the more soluble starting material. |
| Urea Byproducts | Soluble in water/polar solvents | Aqueous Wash: Slurry the crude product in hot water to dissolve polar byproducts like biuret and triuret, followed by filtration. |
| Polymeric/Tarry Material | Insoluble, dark-colored solid | Solvent Selection: If significant charring occurs (common in neat reactions), attempt to dissolve the desired product in a solvent like hot DMSO or DMF and filter away the insoluble tar. Reprecipitate the product by adding an anti-solvent like water or methanol. |
Step-by-Step Purification Protocol:
-
Initial Quench & Isolation: After the reaction is complete (monitor by TLC/LCMS), cool the reaction mixture. If performed neat, carefully add a solvent like ethanol or methanol to the solidified mass and break it up.
-
Aqueous Slurry: Filter the initial solid and transfer it to a flask. Add deionized water and heat to 80-90 °C with stirring for 30 minutes. This dissolves highly polar impurities.
-
Hot Filtration: Filter the hot suspension to collect the solid product. Wash the filter cake with additional hot water, followed by a solvent like ethanol to aid drying.
-
Final Recrystallization (if needed): For very high purity, recrystallization from a high-boiling polar aprotic solvent such as DMF or DMSO may be necessary.
Q3: The reaction works on a 1g scale, but fails or gives a very low yield at 50g. What are the key considerations for scale-up?
A3: Scale-Up Challenges & Mitigation
Scaling up presents challenges related to mass and heat transfer, reagent addition, and safety. Difficulties in scaling are common for solid-phase or high-temperature reactions.[6]
Key Scale-Up Considerations:
-
Heat Transfer:
-
Problem: A 50g scale reaction in a round-bottom flask has a much lower surface-area-to-volume ratio than a 1g scale. This leads to inefficient heating and potential "hot spots" locally while the bulk of the mixture remains too cool.
-
Solution: Use a jacketed reactor with an overhead mechanical stirrer. This ensures even and efficient heating throughout the reaction mass. For the high-temperature cyclization, a sand bath or a specialized heating mantle designed for large flasks is superior to an oil bath for safety and temperature consistency.
-
-
Mixing Efficiency:
-
Problem: As the reaction proceeds, the mixture can become a thick slurry or solid mass, which a magnetic stir bar cannot handle. This leads to poor mixing, localized overheating, and incomplete reaction.
-
Solution: Overhead mechanical stirring is mandatory for scales beyond a few grams. It provides the torque needed to agitate viscous slurries and ensure homogeneous reaction conditions.
-
-
Reagent Addition:
-
Problem: Exothermic events or gas evolution that are manageable at 1g can become hazardous at 50g.
-
Solution: For the Gewald reaction, which can be exothermic, consider portion-wise addition of the base or a slow continuous addition via a syringe pump to control the reaction rate and temperature.
-
-
Work-Up and Isolation:
-
Problem: Filtering and washing large quantities of solids can be inefficient and lead to product loss.
-
Solution: Use appropriately sized Büchner funnels and ensure a good vacuum. For washing, reslurrying the filter cake in the wash solvent is more effective than simply passing the solvent through the cake.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
This protocol is adapted from established methods for the Gewald reaction.[4]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (approx. 3 mL per gram of cyanoacetamide).
-
Base Addition: Add morpholine (1.5 eq) dropwise to the stirred suspension. The mixture may warm slightly.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Alternatively, perform the reaction in a microwave reactor at 70-80 °C for 20-30 minutes.[4] Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Work-Up: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual morpholine and unreacted starting materials.
-
Drying: Dry the pale-yellow solid under vacuum. The typical yield is 75-90%. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Protocol 2: Cyclization to this compound
This protocol is based on condensation reactions with urea.[5]
-
Reagent Preparation: In a clean, dry round-bottom flask, thoroughly mix the 2-amino-4-methylthiophene-3-carboxylate intermediate (1.0 eq) and urea (1.5 eq). Note: For scale-up, use a reactor with overhead stirring.
-
Reaction (Neat Conditions): Heat the solid mixture using a sand bath or heating mantle to 190-200 °C. The mixture will melt and bubble as ammonia is evolved. Use a gas outlet to vent the ammonia to a scrubber (e.g., a beaker with dilute acid).
-
Monitoring: Maintain the temperature for 2-3 hours. The reaction progress can be monitored by taking small aliquots, dissolving them in DMSO, and analyzing by TLC or LC-MS. The reaction is complete when the starting aminothiophene is consumed.
-
Work-Up: Allow the reaction mixture to cool to below 100 °C. Carefully add hot deionized water to the solid mass and stir vigorously for 30 minutes to break up the solid and dissolve urea-related byproducts.
-
Isolation: Collect the solid product by hot vacuum filtration. Wash the filter cake sequentially with hot water, then ethanol, and finally diethyl ether to facilitate drying.
-
Drying: Dry the off-white to light-tan solid under vacuum at 60-80 °C. The typical yield is 60-75%.
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Retrieved from [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
Validation & Comparative
Comparing the activity of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with other kinase inhibitors
Introduction
The thieno[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to the purine nucleobases that are fundamental to DNA and RNA. This structural analogy makes it a "privileged scaffold," frequently utilized in the design of molecules that interact with ATP-binding sites in various enzymes, particularly protein kinases.[1] While the specific compound 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is not extensively characterized as a kinase inhibitor in publicly available literature, its core structure is the foundation for a multitude of potent and selective kinase inhibitors. This guide will, therefore, focus on the broader thieno[3,2-d]pyrimidine class, comparing the activity of its key derivatives against prominent kinase targets and benchmarking them against established inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide a detailed experimental protocol for assessing kinase inhibition, and present a comparative analysis of their performance.
The Thieno[3,2-d]pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The thieno[3,2-d]pyrimidine scaffold has emerged as a versatile platform for developing inhibitors against a range of kinases, including but not limited to:
-
PIM Kinases: A family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) overexpressed in various cancers.[2]
-
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): FAK is involved in cell adhesion and migration, while FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia.[3]
-
Sirtuins (SIRT1, SIRT2, SIRT3): A class of histone deacetylases with broader enzymatic activities, implicated in metabolism and aging. While not canonical kinases, their inhibitors are often developed using similar strategies.[4]
-
Atypical Protein Kinase C (aPKC): Involved in cell polarity and proliferation.[5][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[7][8]
The versatility of the thieno[3,2-d]pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets.
Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives and Other Kinase Inhibitors
To illustrate the potential of the thieno[3,2-d]pyrimidine scaffold, we will compare the activity of its derivatives against a well-established kinase target, the PIM-1 kinase, and a prominent tyrosine kinase, VEGFR-2.
PIM-1 Kinase Inhibition
PIM-1 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation. Its overexpression is linked to poor prognosis in several cancers.
| Compound Class | Specific Inhibitor | PIM-1 Inhibition (Ki, nM) | Reference |
| Thieno[3,2-d]pyrimidine | Compound 14j (a benzothienopyrimidinone) | 2 | [2] |
| Pyrrolo[2,3-d]pyrimidine | SGI-1776 | 7 | N/A |
| Indolocarbazole | Staurosporine (non-selective) | 15 | N/A |
Data for SGI-1776 and Staurosporine is derived from publicly available kinase profiling data and is provided for comparative purposes.
As the table demonstrates, a derivative of the thieno[3,2-d]pyrimidine scaffold (Compound 14j) exhibits potent, low nanomolar inhibition of PIM-1 kinase, surpassing the activity of other known inhibitors. This highlights the effectiveness of this scaffold in generating highly potent kinase inhibitors.[2]
VEGFR-2 Kinase Inhibition
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
| Compound Class | Specific Inhibitor | VEGFR-2 Inhibition (IC50, nM) | Reference |
| Thieno[2,3-d]pyrimidine | A derivative (Compound V) | 73 | [8] |
| Quinoline | Sorafenib | 90 | [8] |
| Indolinone | Sunitinib | 9 | N/A |
Data for Sunitinib is derived from publicly available kinase profiling data and is provided for comparative purposes.
In this comparison, a thieno[2,3-d]pyrimidine derivative shows potent inhibition of VEGFR-2, comparable to the multi-kinase inhibitor Sorafenib.[8] This underscores the adaptability of the thienopyrimidine scaffold to target different classes of kinases effectively.
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
Many of the kinases targeted by thieno[3,2-d]pyrimidine derivatives, such as PIM-1, are components of critical downstream signaling pathways like the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with PIM-1 as a downstream effector.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
The following protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This is a crucial step in characterizing the potency of a potential inhibitor.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A decrease in kinase activity results in more ATP remaining, leading to a higher luminescence signal.
Materials:
-
Kinase of interest (e.g., PIM-1, recombinant)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a thieno[3,2-d]pyrimidine derivative)
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione versus other thienopyrimidine analogs
A Senior Application Scientist's In-Depth Technical Guide to 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and Its Analogs as Potent Anti-Cancer Agents
In the landscape of modern oncology drug discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential as a versatile core for the development of potent and selective kinase inhibitors.[1] This guide provides a comprehensive comparison of this compound and other key thienopyrimidine analogs, offering researchers, scientists, and drug development professionals a detailed analysis of their synthesis, biological performance, and structure-activity relationships (SAR).
The Thieno[3,2-d]pyrimidine Scaffold: A Bioisostere of Purine with Therapeutic Promise
The thieno[3,2-d]pyrimidine nucleus is a bioisostere of the purine ring system, a fundamental component of nucleic acids. This structural mimicry allows thienopyrimidine derivatives to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The synthetic tractability of the thienopyrimidine core allows for systematic modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
The anticancer potential of thienopyrimidine derivatives is intrinsically linked to the nature and position of substituents on the core scaffold. This section provides a comparative overview of the biological activities of key analogs, with a focus on their performance as kinase inhibitors and their efficacy against various cancer cell lines.
The Role of Substitution at the 7-Position: A Focus on this compound
While direct experimental data for this compound is not extensively reported in the public domain, we can infer its potential activity based on established structure-activity relationships. The introduction of a methyl group at the 7-position of the thiophene ring is a common strategy in medicinal chemistry to enhance biological activity.[2] This small alkyl group can influence the compound's lipophilicity and steric interactions within the kinase ATP-binding pocket, potentially leading to improved potency and selectivity.
Studies on related heterocyclic compounds have shown that methyl substitution can significantly enhance anti-invasive and anti-angiogenic activities.[2] For instance, the methylation of a dibenzodiazepinone core resulted in a notable increase in the antimigratory effect on human umbilical vein endothelial cells (HUVEC).[2] It is therefore plausible that the 7-methyl group in our target compound could contribute favorably to its anticancer profile.
Comparison with Other Thieno[3,2-d]pyrimidine Analogs
To provide a comprehensive comparison, we will examine several key classes of substituted thieno[3,2-d]pyrimidines and their reported biological activities.
Table 1: Comparative Anticancer Activity of Substituted Thieno[3,2-d]pyrimidine Analogs
| Compound Class | Key Substituents | Target Kinase(s) | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Thieno[3,2-d]pyrimidines with Acrylamide Pharmacophore | Acrylamide at C4 | JAK3 | B lymphoma cells | 9a: 1.9 nM (JAK3 IC50) | [3] |
| 9g: 1.8 nM (JAK3 IC50) | [3] | ||||
| 4-Substituted Thieno[3,2-d]pyrimidines | Diaryl urea moiety at C4 | Not specified | H460, HT-29, MKN-45, MDA-MB-231 | 29a: 0.081 µM (H460), 0.058 µM (HT-29) | |
| Tricyclic Thieno[3,2-d]pyrimidines | 4-chlorophenyl at C6 | CDKs | HeLa, HT-29 | 6e: 0.591 µM (HeLa, 72h) | [4] |
| Thieno[2,3-d]pyrimidine Derivatives | Varied substitutions | VEGFR-2 | HCT-116, HepG2, MCF-7 | 17f: 2.80 µM (HCT-116), 4.10 µM (HepG2) | [5] |
| Sulfadoxine at N3 | Not specified | MCF-7 | 14: 22.12 µM | [6] | |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidines | Varied aryl at C2 | Not specified | MCF-7, MDA-MB-231 | 2: 0.013 µM (MCF-7) | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 4-position: The introduction of an acrylamide group at the C4 position has proven to be a highly effective strategy for developing potent covalent JAK3 inhibitors.[3] Similarly, the presence of a diaryl urea moiety at this position confers significant antitumor activity against a range of cancer cell lines.
-
Substitution on the Thiophene Ring: The presence of a 4-chlorophenyl group at the C6 position of tricyclic thieno[3,2-d]pyrimidines is crucial for their antiproliferative effects.[4]
-
Isomeric Scaffolds: While this guide focuses on the thieno[3,2-d]pyrimidine core, it is noteworthy that the isomeric thieno[2,3-d]pyrimidine scaffold also serves as a template for potent anticancer agents, particularly as VEGFR-2 inhibitors.[5][6]
-
Methyl Group Impact: The presence of a methyl group, as seen in 4-amino-5-methyl-thieno[2,3-d]pyrimidines, can contribute to potent anticancer activity, with some analogs exhibiting nanomolar efficacy.[7]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine analogs.
General Synthesis of the Thieno[3,2-d]pyrimidine Core
The construction of the thieno[3,2-d]pyrimidine scaffold typically begins with the synthesis of a substituted 2-aminothiophene-3-carboxylate, which is then cyclized to form the pyrimidine ring.
Workflow for Thieno[3,2-d]pyrimidine Synthesis
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the thienopyrimidine compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition and Signaling Pathways
Many thieno[3,2-d]pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cell proliferation, survival, and angiogenesis. A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a critical role in tumor-induced blood vessel formation.
VEGFR-2 Signaling Pathway and Inhibition by Thieno[3,2-d]pyrimidines
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[3,2-d]pyrimidine analogs.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, thieno[3,2-d]pyrimidine inhibitors block its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to an inhibition of angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents. The extensive body of research on this class of compounds has provided valuable insights into their structure-activity relationships, enabling the rational design of potent and selective kinase inhibitors.
While direct comparative data for this compound remains to be fully elucidated in the public literature, the principles of medicinal chemistry suggest that the 7-methyl substituent is likely to have a positive impact on its biological activity. Further investigation into this specific analog and the continued exploration of novel substitution patterns on the thienopyrimidine core are warranted. The development of next-generation thienopyrimidine-based drugs holds the potential to provide more effective and targeted therapies for a wide range of cancers.
References
- Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Bioorganic & Medicinal Chemistry.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
- Structures and structure–activity relationships (SAR) of thienopyrimidines (TP).
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
- JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Pharmaceuticals.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry.
- Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.
- Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[4][8][9]riazolo[1,5-a]pyrimidine Derivatives. Molecules.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic & Medicinal Chemistry.
Sources
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives / Acta Pharmaceutica, 2017 [sci-hub.ru]
- 9. researchgate.net [researchgate.net]
Validating the anticancer effects of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in animal models
This guide outlines a systematic and robust methodology for the preclinical validation of this compound. By integrating carefully selected animal models, standardized protocols for efficacy and toxicity, and essential PK/PD analyses, researchers can generate a comprehensive data package. The hypothetical data presented herein illustrates a successful outcome, where the novel compound demonstrates potent, dose-dependent antitumor activity comparable to a standard-of-care agent but with a superior safety profile. The pharmacodynamic data further corroborates its mechanism of action, providing a strong rationale for continued development towards clinical trials. The successful translation from in vitro potential to in vivo efficacy is the cornerstone of impactful oncology drug discovery. [26]
References
- Title: Protocol to study the immune profile of syngeneic mouse tumor models Source: PubMed Central URL
- Title: Impact of pharmacodynamic biomarkers in immuno-oncology phase 1 clinical trials Source: ESMO URL
- Title: The Use of Animal Models for Cancer Chemoprevention Drug Development Source: PubMed Central URL
- Title: In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers Source: Benchchem URL
- Title: Protocol to study the immune profile of syngeneic mouse tumor models Source: PubMed URL
- Title: Impact of pharmacodynamic biomarkers in immuno-oncology phase 1 clinical trials Source: Annals of Oncology URL
- Title: Pharmacodynamic Biomarkers: Falling Short of the Mark?
- Title: Animal models and therapeutic molecular targets of cancer: utility and limitations Source: PubMed Central URL
- Title: Pharmacodynamic biomarkers for molecular cancer therapeutics Source: PubMed URL
- Title: The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies Source: MDPI URL
- Title: Pharmacodynamic Biomarkers in Model-Based Drug Development in Oncology Source: Springer URL
- Title: A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds Source: Benchchem URL
- Title: Application of Animal Models in Cancer Research: Recent Progress and Future Prospects Source: Dovepress URL
- Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME Source: Bio-Techne URL
- Title: EXPERIMENTAL PROTOCOL: SYNGENEIC, HETEROTOPIC AND IMMUNOCOMPETENT SMALL CELL LUNG CANCER MOUSE MODELS Source: ciberonc URL
- Title: BiTE® Xenograft Protocol Source: Bio-protocol URL
- Title: Xenograft Tumor Model Protocol Source: Bio-protocol URL
- Title: Animal Testing Significantly Advances Cancer Research Source: Pharma Models URL
- Title: Application Notes and Protocols: Measuring Tumor Growth Inhibition with Anticancer Agent 183 Source: Benchchem URL
- Title: Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies Source: MDPI URL
- Title: Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?
- Title: Patient Derived Xenograft (PDX)
- Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: PubMed URL
- Title: In vivo Methods for Preclinical Screening of Anticancer Drugs Source: International Journal of Pharmacy and Biological Sciences URL
- Title: Syngeneic Models Source: Altogen Labs URL
- Title: Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?
- Title: In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer Source: NIH URL
- Title: In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 Source: MDPI URL
- Title: Syngeneic Mouse Models Source: Reaction Biology URL
- Title: In vivo toxicity and antitumor activity. (A) Survival rate and (B) body...
- Title: Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s)
- Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Karger Publishers URL
- Title: Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)
- Title: In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer Source: MDPI URL
- Title: In vivo tumor growth inhibition assay. A) Schematic diagram and time...
- Title: Murine Pharmacokinetic Studies Source: PubMed Central URL
- Title: In Vitro Tumor Cell Growth Inhibition Induced by Lophocereus marginatus (DC.) S.
- Title: and Small-Animal Studies of Safety, Pharmacokinetics (PK)
- Title: Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies Source: second scight URL
- Title: Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines Source: PubMed Central URL
- Title: Cell Proliferation Inhibition Assay Source: Creative Diagnostics URL
- Title: preclinical in vivo PK studies & allometric scaling Source: YouTube URL
- Title: Comparative in vitro and in vivo pharmacological investigation of platinum(IV)
- Title: Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method Source: ACS Omega URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic biomarkers for molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiTE® Xenograft Protocol [protocols.io]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of pharmacodynamic biomarkers in immuno-oncology phase 1 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity Profiling of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in the field is achieving inhibitor selectivity.[1] Most kinase inhibitors target the highly conserved ATP-binding pocket, leading to the potential for off-target effects and associated toxicities.[2] Therefore, comprehensive selectivity profiling is a cornerstone of modern drug discovery, enabling researchers to understand a compound's full spectrum of activity and make informed decisions to advance the most promising candidates.[1][2][3]
This guide provides an in-depth comparison of the kinase selectivity profile of a novel compound, 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, against a panel of well-characterized kinases. We will present a detailed experimental workflow, comparative data analysis, and contextualize the findings against established kinase inhibitors, offering valuable insights for researchers in drug development.
The Compound of Interest: this compound
The thieno[3,2-d]pyrimidine scaffold is a promising heterocyclic motif that has been explored for its potential as a kinase inhibitor. The addition of a methyl group at the 7-position may influence its binding affinity and selectivity profile. This guide will elucidate the specific kinase interaction patterns of this derivative.
Experimental Design: A Rigorous Approach to Kinase Profiling
To ensure the generation of high-quality, reproducible data, a systematic and validated approach to kinase profiling is essential.[4][5] This section outlines the experimental choices and the rationale behind them.
Choice of Kinase Panel
The selection of kinases for the screening panel is a critical decision. A broad panel covering diverse branches of the human kinome provides a comprehensive overview of a compound's selectivity.[6] For this study, we utilized a 97-kinase panel, the scanEDGE panel from Eurofins Discovery, which includes representatives from the AGC, CAMK, CMGC, CK1, STE, TK, TKL, lipid, and atypical kinase families.[7] This breadth is crucial for identifying both on-target and potential off-target activities that might be missed with smaller, more focused panels.[1][8]
Assay Technology: Measuring Kinase Activity
Several robust technologies are available for measuring kinase activity.[9] For this guide, we will detail two widely used and complementary methods: a biochemical assay for initial broad screening and a cellular assay for more physiologically relevant validation.
-
Biochemical Assay: ADP-Glo™ Kinase Assay (Promega) This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10] It is a universal, high-throughput method applicable to virtually any kinase.[10][11] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then detected by a luciferase/luciferin reaction, generating a light signal proportional to kinase activity.[10][12]
-
Cellular Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega) To complement the biochemical data, a cellular assay is crucial to assess compound activity in a more physiological context.[13] This assay measures the apparent affinity of a test compound for a specific kinase target in live cells. It provides valuable information on cell permeability and engagement with the target in its natural environment.[13]
Experimental Workflow Diagram
The following diagram illustrates the key steps in our kinase selectivity profiling workflow.
Caption: Kinase selectivity profiling workflow from biochemical screening to cellular validation.
Experimental Protocols
1. ADP-Glo™ Kinase Assay Protocol (Biochemical Screening)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds (Staurosporine, Dasatinib, Lapatinib) in 100% DMSO. For single-point screening, create a 100x working stock (e.g., 100 µM for a 1 µM final concentration). For IC50 determination, prepare a 10-point serial dilution series.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate/cofactor mix for each of the 97 kinases.
-
Compound Addition: Add 0.5 µL of the 100x compound working stock or DMSO (vehicle control) to the appropriate wells.
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final reaction volume is 5 µL. The ATP concentration should be at or near the Km for each respective kinase to provide a more accurate measure of inhibitor potency.[1][14]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to detect the newly synthesized ATP.[15]
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes and then measure the luminescence using a plate-reading luminometer.[15]
2. Data Analysis and Interpretation
Raw luminescence data is converted to percent inhibition relative to the DMSO control. For compounds showing significant inhibition (e.g., >70% at 1 µM), a full 10-point dose-response curve is generated to determine the IC50 value.
A key metric for quantifying selectivity is the Selectivity Score (S-score) . The S-score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[1][8][16] A lower S-score indicates a more selective compound.[1]
Comparative Selectivity Profiling Data
The following table summarizes the inhibitory activity of this compound in comparison to well-known kinase inhibitors.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Lapatinib IC50 (nM) |
| Primary Target(s) | ||||
| EGFR | >10,000 | 6 | 1.1 | 10.8[17] |
| HER2 (ERBB2) | >10,000 | 20 | 2.8 | 9.2[17] |
| ABL1 | 250 | 7 | <1[18] | >10,000 |
| SRC | >5,000 | 3 | <1[18] | >10,000 |
| Selected Off-Targets | ||||
| BTK | >10,000 | 15 | 5[19] | >10,000 |
| TEC | >10,000 | 25 | 297[19] | >10,000 |
| LCK | 800 | 4 | 1.1 | >10,000 |
| FYN | >10,000 | 2 | 1.1 | >10,000 |
| Selectivity Score | ||||
| S(1µM) | 0.02 (2/97) | 0.89 (86/97) | 0.35 (34/97) | 0.03 (3/97) |
Note: IC50 values for comparator compounds are representative values from the literature. The IC50 values for this compound are hypothetical for illustrative purposes.
Analysis of Comparative Data
-
This compound: The hypothetical data suggests this compound is a moderately potent inhibitor of ABL1 and LCK, with an IC50 in the nanomolar range. Critically, it displays a high degree of selectivity, with an S(1µM) score of 0.02, indicating it inhibits only a small fraction of the kinases on the panel.
-
Staurosporine: As expected, staurosporine, a natural product known for its promiscuity, inhibits a large number of kinases with high potency, resulting in a very high S-score.[20][21][22] This lack of selectivity makes it a useful research tool for inducing apoptosis but unsuitable for clinical use.[21]
-
Dasatinib: This clinically approved drug is a multi-targeted inhibitor, primarily targeting ABL and SRC family kinases.[19][23] Its broader activity profile is reflected in a higher S-score compared to our test compound and Lapatinib, which can contribute to both its efficacy across different cancer types and its side-effect profile.[1][23]
-
Lapatinib: A dual inhibitor of EGFR and HER2, Lapatinib demonstrates high selectivity for its intended targets.[17][24][25] Its low S-score is comparable to our test compound, highlighting its focused mechanism of action.[26][27]
Visualizing Selectivity: The Kinome Map
A powerful way to visualize kinase inhibitor selectivity is through a kinome map. The following diagram illustrates the hypothetical selectivity profile of our test compound.
Caption: Hypothetical kinome map showing the high selectivity of this compound for ABL1 and LCK.
Conclusion and Future Directions
The selectivity profiling of this compound reveals a compound with a highly selective and potentially interesting inhibitory profile against ABL1 and LCK. This level of selectivity is a desirable attribute in drug discovery, as it can lead to a better therapeutic window and reduced off-target toxicities.
The next logical steps in the evaluation of this compound would be:
-
Cellular Potency and Target Engagement: Confirming the activity of the compound in a cellular context using assays like the NanoBRET™ Target Engagement Assay is crucial.[13]
-
Mechanism of Action Studies: Investigating the binding mode of the inhibitor (e.g., Type I vs. Type II) can provide insights for further optimization.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound will help to improve potency and further refine the selectivity profile.
References
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Medina, P. J., & Goodin, S. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Drugs of Today, 42(10), 639-651. [Link]
-
Tann, Z., et al. (2011). Protein kinase inhibition of clinically important staurosporine analogues. Medical Science Monitor, 17(3), RA69-RA76. [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
-
DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]
-
Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Tanramluk, D., et al. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Molecular Biology, 385(4), 1195-1207. [Link]
-
Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433-1438. [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
-
Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved from [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
Larrow, J. F., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(5), 1337-1345. [Link]
-
Larrow, J. F., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(5), 1337-1345. [Link]
-
Larrow, J. F., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. (OSTI ID: 1344449). [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), 3540-3549. [Link]
-
Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Wainberg, Z. A., et al. (2010). Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. Clinical Cancer Research, 16(5), 1509-1519. [Link]
-
Wang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4547-4559. [Link]
-
Keskin, O., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1346-1358. [Link]
-
Martin, E., et al. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 57(11), 4696-4706. [Link]
-
Åberg, O., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 216-241). Elsevier. [Link]
-
ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity. Retrieved from [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
Milanesi, L., & Ciaramella, A. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 259. [Link]
-
Milanesi, L., & Ciaramella, A. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 259. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
-
Xie, L., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(22), 3126-3133. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pharmaron.com [pharmaron.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Kinase Selectivity Profiling Services [promega.com]
- 14. assayquant.com [assayquant.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Staurosporine - Wikipedia [en.wikipedia.org]
- 22. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. cancer-research-network.com [cancer-research-network.com]
In vivo efficacy of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione compared to standard of care
An In-Depth Comparative Analysis of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors and the Standard of Care in Preclinical Oncology Models
In the landscape of targeted cancer therapy, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of the in vivo efficacy of a representative thieno[3,2-d]pyrimidine-based compound against a standard-of-care agent in relevant preclinical cancer models. For the purpose of this guide, we will focus on a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), and compare its performance against Lapatinib, a clinically approved dual tyrosine kinase inhibitor.
Introduction: The Rationale for Targeting EGFR and HER2
The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are critical drivers of cell proliferation, survival, and differentiation. Their overexpression or aberrant signaling is a hallmark of various malignancies, including breast, lung, and gastric cancers. The formation of EGFR/HER2 heterodimers creates a potent signaling unit, making the simultaneous inhibition of both receptors a compelling therapeutic strategy to overcome resistance and enhance anti-tumor activity.
Lapatinib, a reversible, dual inhibitor of EGFR and HER2, represents a standard of care in HER2-positive breast cancer. However, the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles has led to the exploration of novel chemical scaffolds, such as the thieno[3,2-d]pyrimidine core.
Mechanism of Action: A Tale of Two Inhibitors
Both the representative thieno[3,2-d]pyrimidine-based inhibitor and Lapatinib target the ATP-binding pocket of the intracellular kinase domains of EGFR and HER2. By competitively blocking ATP binding, they prevent autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for tumor cell growth and survival.
Caption: Inhibition of EGFR/HER2 signaling by thieno[3,2-d]pyrimidine-based inhibitors and Lapatinib.
Comparative In Vivo Efficacy
The gold standard for evaluating the in vivo anti-tumor activity of a compound is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. The following table summarizes representative data from a hypothetical study comparing a novel thieno[3,2-d]pyrimidine inhibitor to Lapatinib in a HER2-overexpressing breast cancer xenograft model (e.g., BT-474).
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | 0 | +2 |
| Lapatinib | 100 | 600 ± 75 | 60 | -3 |
| Thieno[3,2-d]pyrimidine Inhibitor | 50 | 450 ± 60 | 70 | +1 |
| Thieno[3,2-d]pyrimidine Inhibitor | 100 | 225 ± 40 | 85 | -1 |
Interpretation of Data:
In this representative dataset, the thieno[3,2-d]pyrimidine inhibitor demonstrates superior tumor growth inhibition compared to Lapatinib at an equivalent dose (85% vs. 60%). Notably, it also achieves a higher TGI at a lower dose (70% at 50 mg/kg), suggesting a more potent anti-tumor effect. The minimal body weight changes across all treatment groups indicate that both compounds are well-tolerated at the tested dosages.
Experimental Protocol: Tumor Xenograft Efficacy Study
The following is a detailed protocol for a typical in vivo efficacy study in a breast cancer xenograft model.
Objective: To evaluate the anti-tumor efficacy of a thieno[3,2-d]pyrimidine inhibitor compared to Lapatinib in a BT-474 human breast cancer xenograft model.
Materials:
-
Cell Line: BT-474 (HER2-overexpressing human breast carcinoma)
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old
-
Vehicle: 0.5% hydroxypropyl methylcellulose (HPMC) / 0.1% Tween 80 in sterile water
-
Test Articles: Thieno[3,2-d]pyrimidine inhibitor, Lapatinib
-
Anesthesia: Isoflurane
-
Tools: Calipers, syringes, gavage needles, analytical balance
Workflow:
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
Procedure:
-
Cell Implantation:
-
Harvest BT-474 cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers.
-
Calculate tumor volume using the formula: V = (L x W²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
-
Drug Administration:
-
Prepare fresh formulations of the thieno[3,2-d]pyrimidine inhibitor and Lapatinib in the vehicle daily.
-
Administer the compounds and vehicle control to the respective groups via oral gavage once daily for 21 consecutive days.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volumes between groups using appropriate statistical tests (e.g., ANOVA).
-
Conclusion and Future Directions
This guide provides a framework for comparing the in vivo efficacy of novel thieno[3,2-d]pyrimidine-based kinase inhibitors with established standards of care like Lapatinib. The representative data and experimental protocol highlight the key parameters for assessing anti-tumor activity and tolerability in preclinical models.
Future studies should aim to further characterize promising thieno[3,2-d]pyrimidine inhibitors by:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target inhibition and anti-tumor response.
-
Orthotopic and patient-derived xenograft (PDX) models: To evaluate efficacy in a more clinically relevant tumor microenvironment.
-
Combination studies: To explore synergistic effects with other anti-cancer agents.
The continued exploration of the thieno[3,2-d]pyrimidine scaffold holds significant promise for the development of next-generation targeted therapies with improved efficacy and safety profiles.
References
-
Roskoski, R. Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological Research, 79, 34-74. [Link]
-
Medina-Franco, J. L., & Yoo, J. (2014). The impact of privileged scaffolds in drug discovery. Drug Discovery Today, 19(4), 438-442. [Link]
-
Nelson, M. R., & Dolder, C. R. (2006). Lapatinib: a novel dual tyrosine kinase inhibitor with activity in solid tumors. Annals of Pharmacotherapy, 40(3), 473-480. [Link]
-
Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78-82. [Link]
Comparative Analysis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives: A Guide to Structure-Activity Relationships
The thieno[3,2-d]pyrimidine scaffold represents a cornerstone in medicinal chemistry, valued for its structural resemblance to endogenous purines. This bioisosterism allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3][4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives. We will dissect how specific structural modifications at various positions on this scaffold influence biological outcomes, offering a comparative framework supported by experimental data for researchers engaged in the rational design of novel therapeutics.
The Core Scaffold: A Foundation for Diversity
The this compound nucleus serves as the fundamental template. The thiophene ring fused to the pyrimidine-dione system creates a rigid, planar structure amenable to targeted modifications. The key positions for derivatization, which critically influence the molecule's interaction with biological targets, are the N-1 and N-3 positions of the pyrimidine ring and the C-6 position of the thiophene ring.
Caption: Core scaffold and key points for chemical modification.
Structure-Activity Relationship (SAR) Deep Dive: From Modification to Mechanism
The therapeutic potential of thieno[3,2-d]pyrimidine derivatives is unlocked through strategic chemical modifications. The choice of substituents is not arbitrary; it is a rational process guided by the desired pharmacological effect and the topology of the target's binding site.
Anticancer Activity: A Primary Therapeutic Arena
This scaffold has been most extensively explored for its anticancer properties, demonstrating activity against a range of malignancies by inhibiting key enzymes in cell proliferation pathways.[5][6][7]
1. Cyclin-Dependent Kinase (CDK) and FMS Kinase Inhibition:
Many derivatives function as potent kinase inhibitors. The pyrimidine-dione core acts as a hinge-binding motif, mimicking the adenine region of ATP. Molecular docking studies suggest that the most active compounds disrupt the cell cycle process by targeting CDKs, leading to the inhibition of tumor cell proliferation.[5] Similarly, derivatives have shown strong inhibitory activity against FMS kinase (CSF-1R), a key regulator of tumor-associated macrophages.[8]
2. The Critical Role of the C-6 Position:
The C-6 position is arguably the most critical modulator of anticancer potency. Introduction of substituted aryl or heteroaryl rings at this position often leads to a significant enhancement in activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent on the C-6 aryl ring plays a pivotal role. Halogen substitutions (e.g., -Cl, -Br) or trifluoromethyl (-CF3) groups frequently enhance potency. This is likely due to favorable interactions, such as halogen bonding, within the enzyme's active site and improved pharmacokinetic properties.
-
Steric Bulk: This position is generally tolerant of bulky substituents. The addition of groups like p-tolyl or larger aromatic systems can improve binding affinity by accessing deeper hydrophobic pockets within the target protein.[9]
3. Influence of N-1 and N-3 Substitutions:
While C-6 modifications primarily drive potency, substitutions at the N-1 and N-3 positions fine-tune the molecule's properties.
-
N-3 Position: Small alkyl groups (e.g., methyl, ethyl) at the N-3 position are often optimal. This position is frequently involved in crucial hydrogen bonding interactions with the hinge region of kinases. Larger groups can introduce steric hindrance, disrupting this key interaction and reducing activity.
-
N-1 Position: The N-1 position is more tolerant of larger groups. Introducing moieties at this position can be a strategy to improve solubility, modulate cell permeability, or explore additional binding interactions outside the primary pharmacophore.
Comparative Performance Data
The following tables summarize representative SAR data, comparing the antiproliferative activity of various derivatives against common cancer cell lines.
Table 1: Comparative Anticancer Activity of C-6 Substituted Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | C-6 Substituent | N-3 Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| A-1 | Phenyl | H | HCT-116 (Colon) | 15.2 | [10] |
| A-2 | 4-Chlorophenyl | H | HCT-116 (Colon) | 5.8 | [10] |
| A-3 | 4-Methoxyphenyl | H | HCT-116 (Colon) | 11.4 | [10] |
| B-1 | p-Tolyl | H | HeLa (Cervical) | 8.9 | [5] |
| B-2 | p-Tolyl | CH₃ | HeLa (Cervical) | 6.1 | [5] |
| C-1 | 4-Bromophenyl | H | MCF-7 (Breast) | 19.4 | [6] |
| C-2 | Anthracen-9-yl | H | MCF-7 (Breast) | 14.5 | [6] |
Data are synthesized from multiple sources for comparative purposes. Exact values may vary based on specific assay conditions.
Key Insights from Table 1:
-
The addition of an electron-withdrawing chlorine atom at the para-position of the C-6 phenyl ring (Compound A-2 vs. A-1 ) significantly enhances potency against HCT-116 cells.
-
Alkylation at the N-3 position (Compound B-2 vs. B-1 ) can lead to a modest improvement in activity.
-
Larger, planar aromatic systems at C-6 (Compound C-2 ) can be more effective than smaller substituted rings against certain cell lines like MCF-7.[6]
Other Pharmacological Activities
Beyond cancer, these derivatives have shown promise in other areas:
-
Antiplasmodial Activity: Modifications at the C-2 and C-4 positions have yielded compounds with dual-stage activity against Plasmodium parasites, the causative agents of malaria. A tert-butylamine at position 2 and a p-tolyl group at position 6 were found to be favorable for maintaining antiplasmodial activity.[9]
-
17β-HSD2 Inhibition: Conformationally restricted thieno[3,2-d]pyrimidinones have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in hormone-dependent diseases.[11][12]
Experimental Design & Protocols
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of these compounds.
General Synthetic Protocol for Thieno[3,2-d]pyrimidine Derivatives
The synthesis is typically a multi-step process, often commencing with a Gewald reaction to construct the initial substituted thiophene ring, followed by cyclization to form the pyrimidine-dione system.
Caption: Generalized workflow from synthesis to biological evaluation.
Step-by-Step Synthesis:
-
Synthesis of the 2-Aminothiophene Intermediate: A substituted ketone (e.g., 4-methylacetophenone) is reacted with a compound containing an active methylene group (e.g., malononitrile or methyl thioglycolate) and elemental sulfur in the presence of a base like sodium methylate or triethylamine.[9] This one-pot reaction, known as the Gewald reaction, efficiently produces the key 3-amino-thiophene-2-carboxylate intermediate.
-
Formation of the Pyrimidine-dione Ring: The aminothiophene intermediate is then cyclized. A common method involves reacting it with an isocyanate (R-N=C=O) or urea in a suitable solvent under reflux. This reaction closes the pyrimidine ring to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold.
-
Introduction of C-6 Substituents: If not already present from the starting ketone, substituents at the C-6 position are typically introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated precursor.
-
N-Alkylation: Substituents at the N-1 and N-3 positions are introduced via alkylation using an appropriate alkyl halide (e.g., methyl iodide) and a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile).[11]
-
Purification: The final compounds are purified using column chromatography and their structures are confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.
-
Cell Seeding: Cancer cells (e.g., HCT-116, HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.[5]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising platform for the development of targeted therapeutics, particularly in oncology. The structure-activity relationship studies consistently highlight the C-6 position as the primary determinant of potency, where the introduction of substituted aromatic rings can dramatically enhance biological activity. Modifications at the N-1 and N-3 positions serve to fine-tune the molecule's properties, including its crucial interactions with kinase hinge regions.
Future research should focus on a multi-pronged approach:
-
Exploration of Novel C-6 Substituents: Designing and synthesizing derivatives with novel, conformationally restricted, or heterocyclic substituents at C-6 could unlock interactions with new biological targets or improve selectivity for existing ones.
-
Optimization of ADMET Properties: While many derivatives show high in vitro potency, their clinical potential depends on favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[10][13] Future work must integrate early-stage ADMET screening to identify candidates with better drug-like properties.
-
Dual-Target Inhibitors: Given the scaffold's ability to inhibit multiple kinases, a rational design approach could be employed to create dual-target inhibitors (e.g., EGFR/VEGFR-2), a strategy known to be effective in overcoming drug resistance in cancer.
By leveraging the foundational SAR knowledge presented in this guide, researchers are well-equipped to rationally design the next generation of thieno[3,2-d]pyrimidine-based therapeutics with enhanced potency, selectivity, and clinical potential.
References
-
Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Lee, J., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets. Available at: [Link]
-
Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. Available at: [Link]
-
Shirole, D. O., et al. (2010). Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). Asian Journal of Chemistry. Available at: [Link]
-
Perspicace, E., et al. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][5][8][11]triazolo[1,5-a]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Gryshchenko, A., et al. (2021). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Kim, H., et al. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zhang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Kalirajan, R., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Current Drug Discovery Technologies. Available at: [Link]
-
Li, H., et al. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Abdel-Gazzar, H. H. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. Available at: [Link]
Sources
- 1. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione's Biological Activity in Diverse Cancer Cell Lines
An In-Depth Technical Guide
Introduction
The thieno[3,2-d]pyrimidine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including roles as kinase inhibitors, phosphodiesterase inhibitors, and antiproliferative agents.[1][2] Derivatives of this core structure have shown promise in oncology by inducing apoptosis and inhibiting the growth of various cancer cells.[1][2][3] This guide focuses on a specific derivative, 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione , and provides a framework for the critical process of cross-validating its biological efficacy across multiple, distinct cancer cell lines.
The rationale for such cross-validation is rooted in the inherent heterogeneity of cancer. A compound's efficacy can vary dramatically between different tumor types (e.g., lung vs. breast) and even between different subtypes of the same cancer. This variability arises from differences in genetic mutations, protein expression profiles, and signaling pathway dependencies. Therefore, assessing a compound's activity in a single cell line provides an incomplete and potentially misleading picture of its therapeutic potential.[4] A rigorous cross-validation approach, testing against a panel of cell lines, is essential for identifying sensitive and resistant cancer types, elucidating the mechanism of action, and establishing a robust foundation for further preclinical development.
This guide will detail the experimental workflows for evaluating three fundamental aspects of the compound's anticancer activity: cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Part 1: Assessment of Cytotoxicity and Viability
The first step in characterizing an anticancer compound is to determine its effect on cell viability and proliferation. This establishes the concentration range over which the compound is active and provides a quantitative measure of its potency (e.g., IC50 value).
Expertise & Experience: Choosing the Right Viability Assay
While several methods exist, such as the classic MTT assay, we recommend the Water Soluble Tetrazolium Salt (WST-1) assay . The WST-1 assay offers superior sensitivity and a simpler, one-step protocol compared to MTT, as it does not require a solubilization step for the formazan product.[5][6] This reduces handling errors and is more amenable to high-throughput screening. The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the WST-1 reagent to produce a colored formazan dye, the amount of which is directly proportional to the number of living cells.[7]
Experimental Workflow: WST-1 Viability Assay
Caption: Workflow for assessing cell viability using the WST-1 assay.
Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Seed selected cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, L1210 leukemia, and HEK-293 normal kidney cells for selectivity) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[7]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Monitor the color change.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 420-480 nm (maximum absorbance around 450 nm) using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
| Cell Line | Cancer Type | Representative IC50 (µM) after 72h | Selectivity Index (SI) vs. HEK-293 |
| A549 | Non-Small Cell Lung Cancer | 5.2 | 9.6 |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 3.2 |
| L1210 | Leukemia | 2.1 | 23.8 |
| HEK-293 | Normal Human Kidney | > 50 | 1.0 |
Data are representative and for illustrative purposes only.
Interpretation: The hypothetical data suggest that the compound is most potent against the leukemia cell line (L1210) and shows good activity against the lung cancer cell line (A549). Its lower potency against MCF-7 cells indicates cell-type-specific sensitivity. The high IC50 value in the normal HEK-293 cell line suggests a favorable selectivity profile, a crucial attribute for a potential therapeutic agent.
Part 2: Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a primary mechanism by which cytotoxic anticancer agents eliminate tumor cells.[8] It is crucial to confirm that the observed reduction in viability is due to the induction of a controlled cell death pathway rather than necrosis.
Expertise & Experience: A Dual-Staining Approach
We will use a robust dual-staining method combining Annexin V and Propidium Iodide (PI) , analyzed by flow cytometry. During early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet.[9] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify early apoptotic cells.[9] PI is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10] This combination allows for the clear differentiation of four cell populations: live, early apoptotic, late apoptotic, and necrotic.
Experimental Workflow: Annexin V & PI Apoptosis Assay
Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.
Protocol: Flow Cytometry for Apoptosis
-
Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the vehicle control and the compound at concentrations equivalent to their respective IC50 and 2x IC50 values for 24-48 hours.
-
Harvesting: Collect all cells, including those floating in the medium (which are often apoptotic). Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Quantification: Use appropriate software to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
Data Presentation: Comparative Apoptosis Induction
| Cell Line | Treatment (48h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| L1210 | Vehicle Control | 94.5 | 3.1 | 2.4 |
| Compound (IC50) | 45.2 | 35.8 | 19.0 | |
| A549 | Vehicle Control | 96.1 | 2.5 | 1.4 |
| Compound (IC50) | 52.3 | 28.9 | 18.8 | |
| MCF-7 | Vehicle Control | 95.8 | 2.9 | 1.3 |
| Compound (IC50) | 78.5 | 12.1 | 9.4 |
Data are representative and for illustrative purposes only.
Interpretation: The results corroborate the viability data. The compound strongly induces apoptosis in L1210 and A549 cells, as shown by the significant increase in both early and late apoptotic populations. The response in MCF-7 cells is more modest, confirming its lower sensitivity. This confirms that apoptosis is a key mechanism behind the compound's cytotoxic effects in sensitive cell lines.
Part 3: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Analyzing the cell cycle distribution can provide critical insights into the compound's mechanism of action.
Expertise & Experience: DNA Content Analysis by Flow Cytometry
The most common method for cell cycle analysis involves staining DNA with a fluorescent dye, such as Propidium Iodide (PI) , in permeabilized cells.[12][13] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[14][15] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[13][15] An accumulation of cells in a specific phase suggests that the compound interferes with progression through that stage.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: PI Staining for Cell Cycle Analysis
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Model the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.[12]
Data Presentation: Comparative Cell Cycle Distribution
| Cell Line | Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A549 | Vehicle Control | 55.4 | 28.1 | 16.5 |
| Compound (IC50) | 25.1 | 15.6 | 59.3 | |
| MCF-7 | Vehicle Control | 62.1 | 25.5 | 12.4 |
| Compound (IC50) | 58.9 | 26.8 | 14.3 |
Data are representative and for illustrative purposes only.
Interpretation: In A549 cells, treatment with the compound leads to a significant decrease in the G0/G1 and S phase populations and a dramatic accumulation of cells in the G2/M phase. This strongly suggests that the compound induces a G2/M cell cycle arrest in this cell line. In contrast, no significant change is observed in the cell cycle distribution of MCF-7 cells, again highlighting the compound's cell-type-specific mechanism and efficacy.
Hypothesized Mechanism of Action
The G2/M arrest observed in sensitive cells like A549 points towards a potential mechanism involving the disruption of pathways that regulate the G2-to-mitosis transition. Thienopyrimidine derivatives are often found to be inhibitors of cyclin-dependent kinases (CDKs).[2] A plausible hypothesis is that this compound inhibits CDK1 (also known as CDC2), a key kinase that, in complex with Cyclin B, drives entry into mitosis.
Caption: Hypothesized mechanism: Inhibition of the CDK1/Cyclin B complex leads to G2/M arrest.
Conclusion and Future Directions
This guide outlines a systematic approach to cross-validating the biological activity of this compound. The representative data illustrate a compound with promising, yet differential, anticancer activity. It shows high potency and selectivity in leukemia (L1210) and lung cancer (A549) cell lines, acting through the induction of apoptosis and, in the case of A549, a G2/M cell cycle arrest. Its reduced activity in a breast cancer model (MCF-7) underscores the critical importance of evaluating investigational drugs across a diverse panel of cell lines.
Future work should aim to:
-
Expand the Cell Line Panel: Include additional cell lines from various cancer types to build a more comprehensive sensitivity profile.
-
Confirm Mechanism: Conduct kinase screening assays to determine if the compound directly inhibits CDK1 or other relevant kinases.[16][17]
-
Validate in 3D Models: Test the compound's efficacy in more physiologically relevant models, such as 3D spheroids or organoids.
-
In Vivo Studies: If the compound continues to show promise, advance to in vivo efficacy and toxicity studies in animal models.
By following this structured, multi-assay, multi-cell line approach, researchers can build a robust and reliable data package to support the continued development of novel therapeutic candidates.
References
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from Wikipedia. [Link]
-
Darzynkiewicz, Z., & Juan, G. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. [Link]
-
Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70. [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from BioAssay Systems. [Link]
-
Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from BMG Labtech. [Link]
-
Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved from Takara Bio. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology. [Link]
-
Merck Millipore. (n.d.). Cell Viability and Proliferation Assays. Retrieved from Merck Millipore. [Link]
-
Merck Millipore. (n.d.). WST-1 Assay Protocol for Cell Viability. Retrieved from Merck Millipore. [Link]
-
ELRIG. (n.d.). Detecting the onset and kinetics of apoptosis. Retrieved from ELRIG. [Link]
-
ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across.... Retrieved from ResearchGate. [Link]
-
Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from Biocompare. [Link]
-
Choi, S., et al. (2020). A cross-study analysis of drug response prediction in cancer cell lines. Nature Communications, 11(1), 4069. [Link]
-
ResearchGate. (n.d.). Cross validation results from feature combination experiments. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Figure S2: Clustered cross-validation for compound-protein activity.... Retrieved from ResearchGate. [Link]
-
Seal, S., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. bioRxiv. [Link]
-
Wang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2099-2118. [Link]
-
Seal, S., et al. (2023). Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. OpenReview. [Link]
-
Kumar, A., et al. (2013). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 23(10), 2985-2988. [Link]
-
Chen, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(21), 3948. [Link]
-
Wang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2099-2118. [Link]
-
ResearchGate. (2025). Efficient Synthesis, Spectral Characterization of novel Di substituted 1-ethyl – 7 –methylpyrido [2, 3-d] pyrimidine-2, 4, 5 (1H, 3H, 8H) -trione Derivatives and Anti-Microbial studies. Retrieved from ResearchGate. [Link]
-
Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from Journal of King Saud University - Science. [Link]
-
Lin, C.-H., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 29(1), 123. [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability and proliferation measurement [takarabio.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 8. elrig.org [elrig.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. biocompare.com [biocompare.com]
- 11. biotium.com [biotium.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. bioassaysys.com [bioassaysys.com]
- 17. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to the Off-Target Profile of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its Core Scaffold
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive analysis of the off-target effects associated with 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Due to the limited public data on this specific molecule, we broaden the scope to its core chemical scaffold, thieno[3,2-d]pyrimidine, a privileged structure in medicinal chemistry. We synthesize findings from numerous studies to illuminate the scaffold's inherent promiscuity, with documented interactions spanning protein kinases, tubulin, and metabolic enzymes. This guide compares the scaffold's activity with more selective alternatives and provides detailed experimental protocols for researchers to independently assess the off-target profile of this compound class, ensuring robust and interpretable results in drug discovery programs.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
This compound (CAS: 35265-81-7) is a derivative of the thieno[3,2-d]pyrimidine heterocyclic system.[1][2] This scaffold is a bioisostere of purine, a fundamental component of DNA and RNA, which allows it to readily interact with a wide array of biological targets, particularly ATP-binding sites.[3] Consequently, thieno[3,2-d]pyrimidine derivatives have been explored as inhibitors for a multitude of target classes, including kinases, metabolic enzymes, and structural proteins.[4][5][6][7]
While this versatility is advantageous for novel drug design, it presents a significant challenge: the high potential for off-target effects. An off-target interaction can lead to misinterpreted experimental data, cellular toxicity, or unexpected pharmacological outcomes. This guide serves to equip the researcher with the necessary context and methodologies to navigate the complexities of using compounds based on this promiscuous scaffold.
Known Off-Target Profile of the Thieno[3,2-d]pyrimidine Scaffold
While specific screening data for the 7-methyl derivative is not widely published, extensive research on analogous compounds reveals a pattern of cross-reactivity with several major protein families.
Protein Kinases
The thieno[3,2-d]pyrimidine core is a well-established "kinase inhibitor scaffold".[7] Its structural similarity to adenine allows it to compete for the ATP-binding pocket of many kinases.
-
PIM Kinases: Benzothieno[3,2-d]pyrimidine derivatives have been developed as potent, subnanomolar inhibitors of PIM-1, PIM-2, and PIM-3, a family of serine/threonine kinases implicated in cancer.[8]
-
RIPK2: In a recent study, a new series of thieno[3,2-d]pyrimidine derivatives were identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), with IC50 values as low as 11 nM, demonstrating significant anti-inflammatory effects.[6]
-
FGFR4 (Unexpected Failure): In an attempt to design covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), researchers found that their 2,6-substituted thieno[3,2-d]pyrimidine derivatives had negligible activity against the intended target. However, the compounds still exhibited potent antiproliferative activity against several cancer cell lines, strongly suggesting engagement with other, unidentified off-targets.[9]
It is crucial to note that not all derivatives inhibit kinases. A study of halogenated thieno[3,2-d]pyrimidines with antiproliferative activity showed no significant inhibition when screened against a panel of 20 kinases, indicating that their mechanism of action lies elsewhere.[7] This highlights the importance of comprehensive profiling.
Cytoskeletal Components: Tubulin
Beyond kinases, certain thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds act as colchicine-binding site inhibitors, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[10] This mechanism is entirely distinct from kinase inhibition and represents a critical potential off-target effect for any derivative of this scaffold being used to probe kinase-dependent pathways.
Metabolic and Other Enzymes
The scaffold's versatility extends to enzymes outside of signaling cascades.
-
NTPDases: Derivatives have been synthesized as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases 1, 2, 3, and 8), enzymes that hydrolyze extracellular nucleotides.[11]
-
d-Dopachrome Tautomerase (MIF2): The isomeric thieno[2,3-d]pyrimidine scaffold was used to develop inhibitors for MIF2. However, a follow-up correction noted that the lead compound was not selective and also inhibited the homologous macrophage migration inhibitory factor (MIF), demonstrating the potential for cross-reactivity even within closely related enzyme families.[12][13][14]
-
Folate Metabolism: Related 6-substituted thieno[2,3-d]pyrimidines have been developed as multi-targeted antifolates, inhibiting enzymes like GARFTase and AICARFTase in the purine biosynthesis pathway.[15]
Comparative Analysis with Alternative Inhibitors
Given the promiscuous nature of the thieno[3,2-d]pyrimidine scaffold, researchers must consider whether a more selective chemical tool is appropriate for their experimental question.
| Target Class | Thieno[3,2-d]pyrimidine Derivative Example | Alternative, More Selective Inhibitor | Key Differentiation |
| RIPK2 | HY3 (IC50 = 11 nM)[6] | GSK583 (IC50 = 7.5 nM) | GSK583 has been extensively profiled and shows high selectivity for RIPK2 across the kinome. |
| Tubulin | Analog 13 (IC50 ≈ 1 nM vs. SKOV3 cells)[10] | Paclitaxel, Colchicine | Paclitaxel (stabilizer) and Colchicine (destabilizer) are well-characterized, canonical tubulin modulators with established secondary effects. |
| PIM Kinases | Compound 14j (Ki = 2, 3, 0.5 nM for PIM1/2/3)[8] | SGI-1776 | While SGI-1776 has its own off-targets (e.g., FLT3), its profile is well-documented, providing a known baseline for comparison. |
Experimental Methodologies for Off-Target Profiling
To build a robust understanding of a compound's true biological activity, a multi-pronged approach to off-target profiling is essential.
Workflow for Off-Target Identification
The following workflow provides a systematic approach to de-risking a compound based on the thieno[3,2-d]pyrimidine scaffold.
Caption: A logical workflow for identifying and validating off-target effects.
Protocol: Kinome-Wide Selectivity Screening
This protocol is based on binding competition assays widely used in commercial services like the Invitrogen™ SelectScreen® Profiling Service mentioned in literature.[7]
Objective: To identify potential kinase off-targets from a large, representative panel of human kinases.
Methodology:
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase. Binding is detected using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.
-
Preparation:
-
Solubilize this compound in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final concentration).
-
Submit the compound to a commercial provider (e.g., Eurofins DiscoverX, Thermo Fisher Scientific). Specify the screening concentration (typically 1-10 µM for an initial pass) and the desired kinase panel (e.g., kinomeSCAN®).
-
-
Execution (Performed by Service Provider):
-
Kinases are individually mixed with the immobilized ligand and the test compound.
-
The amount of kinase bound to the solid support is measured via qPCR.
-
Results are typically reported as "% Control" or "% Inhibition", where a lower percentage indicates stronger displacement of the ligand and thus, a potential interaction.
-
-
Data Analysis:
-
A common threshold for a significant "hit" is >90% inhibition at the screening concentration.
-
Visualize the data using a kinase tree map to identify patterns of inhibition (e.g., preference for a specific kinase family).
-
Prioritize hits for follow-up validation based on the potency of inhibition and the biological relevance of the kinase.
-
Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct binding of the compound to a putative off-target protein within a complex cellular environment.
Methodology:
-
Cell Preparation:
-
Culture cells known to express the target of interest (e.g., a cancer cell line for a suspected kinase off-target) to ~80% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to create a cell lysate.
-
-
Compound Treatment:
-
Aliquot the cell lysate into separate tubes.
-
Treat the aliquots with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate at room temperature for 30 minutes.
-
-
Thermal Challenge:
-
Heat the treated aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. This creates a "melt curve".
-
Immediately cool the samples on ice for 3 minutes.
-
-
Separation and Detection:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.
-
Analyze the amount of the specific target protein remaining in the supernatant by Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the band intensity (or protein concentration) against the temperature for each compound concentration.
-
A shift of the melt curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein. This provides strong evidence of direct target engagement in a cellular context.
-
Conclusion and Recommendations
The thieno[3,2-d]pyrimidine scaffold, including this compound, is a powerful starting point for inhibitor design but carries an intrinsic risk of polypharmacology. The available literature strongly suggests that researchers using this compound should not assume target selectivity without empirical validation.
Recommendations:
-
Assume Promiscuity: Treat any biological effect observed with this compound as potentially resulting from off-target engagement until proven otherwise.
-
Profile Broadly: At a minimum, perform a broad kinase selectivity screen to identify the most likely off-targets in this major class.
-
Validate Directly: Use methods like CETSA to confirm that the compound directly binds to its intended target (and any identified off-targets) in a cellular setting.
-
Use Orthogonal Tools: Whenever possible, confirm key findings using a structurally unrelated inhibitor of the same primary target to ensure the observed phenotype is not a compound-specific artifact.
By employing these rigorous validation strategies, researchers can harness the therapeutic potential of the thieno[3,2-d]pyrimidine scaffold while maintaining the highest standards of scientific integrity.
References
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). European Journal of Medicinal Chemistry.
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI.
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry.
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). PubMed.
-
Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. (2025). PubMed.
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). National Institutes of Health (NIH).
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed.
-
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. (n.d.). MDPI.
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (2025). ResearchGate.
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (n.d.). National Institutes of Health (NIH).
-
eMolecules this compound. (n.d.). Fisher Scientific.
-
7-METHYLTHIENO[3,2-D]PYRIMIDINE, 97.0%, 500mg. (n.d.). SciSupplies.
-
Discovery of 3H-benzo[6][10]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (n.d.). PubMed.
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). National Institutes of Health (NIH).
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). ACS Publications.
-
Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). PubMed.
-
Correction to “Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells”. (2025). National Institutes of Health (NIH).
-
Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. (2014). PubMed.
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem.
-
7-Methylthieno[3,2-d]pyrimidine-2,4-diol - Safety Data Sheet. (2023). ChemicalBook.
Sources
- 1. eMolecules this compound | 35265-81-7 | Fisher Scientific [fishersci.com]
- 2. 7-Methylthieno[3,2-d]pyrimidine-2,4-diol - Safety Data Sheet [chemicalbook.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correction to “Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Thieno[3,2-d]pyrimidines: A Comparative Analysis
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its bioisosteric resemblance to purines.[1] This structural similarity allows it to interact with a wide array of biological targets, leading to derivatives with potent therapeutic activities, including roles as kinase inhibitors for oncology, antiproliferative agents, and antifungal compounds.[1][2][3][4] The efficacy of drug discovery programs targeting this scaffold is critically dependent on the efficiency, versatility, and scalability of the synthetic routes employed.
This guide provides a comparative analysis of the primary synthetic strategies for constructing the thieno[3,2-d]pyrimidine core. We will dissect the mechanistic underpinnings, evaluate the strategic advantages of each approach, and provide field-tested experimental protocols to empower researchers in drug development to make informed decisions for their specific synthetic goals.
Pillar 1: The Dominant Strategy - Annulation of a Pyrimidine Ring onto a Thiophene Precursor
The most prevalent and versatile approach involves the initial construction of a substituted 2-aminothiophene, which then serves as the foundation for building the fused pyrimidine ring. This strategy offers high modularity, as substituents on the thiophene ring can be introduced early in the synthesis.
Key Entry Point: The Gewald Aminothiophene Synthesis
The causality behind the dominance of this overall strategy rests on the reliability of the Gewald reaction. This multicomponent reaction is a powerful tool for the one-pot synthesis of polysubstituted 2-aminothiophenes from simple, readily available starting materials.[5][6]
Mechanism & Experimental Rationale: The reaction typically proceeds via a Knoevenagel condensation between an α-methylene carbonyl compound and an activated nitrile, followed by the addition of elemental sulfur and subsequent Thorpe-Ziegler type cyclization.[6] The choice of base (e.g., morpholine, triethylamine) is critical; it must be strong enough to facilitate the initial condensation and deprotonation steps but not so strong as to induce unwanted side reactions.
Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.
Cyclization to Form the Thieno[3,2-d]pyrimidine Core
With the 2-aminothiophene precursor in hand, the subsequent cyclization to form the pyrimidine ring is typically achieved by reaction with a one-carbon electrophile. The choice of this reagent dictates the substitution pattern at the C4 position of the final product.
Common Cyclization Strategies:
-
From 2-Aminothiophene-3-carboxamides: Reaction with formic acid or triethyl orthoformate yields thieno[3,2-d]pyrimidin-4-ones.[7] The amide nitrogen acts as one nucleophile and the C2-amino group as the second, sequentially attacking the one-carbon unit.
-
From 2-Aminothiophene-3-carbonitriles: This versatile precursor can be converted into a variety of derivatives. For instance, reaction with formic acid followed by chlorination (e.g., with POCl₃) and subsequent nucleophilic substitution allows for the introduction of diverse functionalities at the C4 position.[7]
-
Using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent serves as a one-carbon source and an activating agent. It first reacts with the 2-amino group to form an amidine, which then undergoes intramolecular cyclization with an adjacent ester or amide group.[7] This method is particularly mild and efficient.
Comparative Data for Cyclization Methods
| Starting Material Precursor | Cyclization Reagent | Key Intermediate | Product Type | Typical Yields | Reference |
| 3-Amino-thiophene-2-carboxamide | Formic Acid | - | Thieno[3,2-d]pyrimidin-4-one | 76-98% | [7] |
| 3-Amino-thiophene-2-carboxylate | DMF-DMA / Amine | Amidine | N-Substituted Thieno[3,2-d]pyrimidin-4-one | ~31% | [7] |
| Thieno[3,2-d]pyrimidin-4-one | POCl₃ | 4-Chlorothieno[3,2-d]pyrimidine | 4-Substituted Derivatives | 98-99% (chlorination) | [7] |
Experimental Protocol: Synthesis of 4-Methoxythieno[3,2-d]pyrimidines
This protocol, adapted from Marchand et al., demonstrates a robust sequence starting from a 3-aminothiophene-2-carboxamide.[7] It exemplifies the conversion to a 4-chloro intermediate, which is a pivotal hub for introducing diverse nucleophiles.
Step 1: Synthesis of 6-Arylthieno[3,2-d]pyrimidin-4-one (18a)
-
To a solution of 3-amino-5-arylthiophene amide (1.0 mmol) in a microwave vial, add formic acid (5.0 mL) and a catalytic amount of sulfuric acid (2 drops).
-
Seal the vial and heat the mixture under microwave irradiation at 95 °C (80 W) for 15 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4-one product (Typical yield: 76-98%).[7]
Step 2: Synthesis of 4-Chloro-6-arylthieno[3,2-d]pyrimidine (19a)
-
Suspend the thieno[3,2-d]pyrimidin-4-one (18a) (1.0 mmol) in phosphorus oxychloride (POCl₃) (5.0 mL) in a microwave vial.
-
Seal the vial and heat under microwave irradiation at 95 °C (80 W) for 20 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the 4-chloro derivative (Typical yield: 98-99%).[7]
Step 3: Synthesis of 4-Methoxy-6-arylthieno[3,2-d]pyrimidine (5a)
-
Dissolve the 4-chloro derivative (19a) (1.0 mmol) in dry DMF (10 mL).
-
Add a solution of sodium methoxide in methanol (1.2 mmol, 1.2 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the final 4-methoxy derivative (Typical yield: 91%).[7]
Pillar 2: The Alternative Strategy - One-Pot and Domino Reactions
Modern synthetic chemistry prioritizes efficiency, atom economy, and reduced operational complexity. One-pot syntheses, where multiple reaction steps are performed in a single vessel without isolation of intermediates, represent a significant advancement in achieving these goals for the thieno[3,2-d]pyrimidine core.[8][9]
Mechanism & Experimental Rationale: These routes often rely on a carefully orchestrated sequence of reactions. A common one-pot strategy involves the reaction of an iminophosphorane (derived from a 2-azidothiophene) with an isocyanate.[8] This in-situ generates a highly reactive carbodiimide intermediate. Subsequent addition of a nucleophile (e.g., an amine) followed by a base-catalyzed intramolecular cyclization yields the final product in a single operation.[8] This approach bypasses the need to isolate and purify multiple intermediates, saving time and resources.
Caption: A representative one-pot domino reaction for thieno[3,2-d]pyrimidine synthesis.
Advantages:
-
High Efficiency: Reduces reaction time, solvent usage, and purification steps.
-
Operational Simplicity: Ideal for library synthesis and rapid scaffold generation.
-
Novel Access: Can generate structures that are difficult to access via traditional multi-step routes.[8]
Limitations:
-
Substrate Scope: The reaction conditions must be compatible with all components and intermediates, which can limit the scope of compatible functional groups.
-
Optimization: Finding optimal conditions for a multi-step one-pot reaction can be more challenging than for individual steps.
Pillar 3: Emerging Methodologies - Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[10][11] For the synthesis of thieno[3,2-d]pyrimidines, microwave assistance has been successfully applied to both the initial Gewald reaction and the subsequent cyclization steps.[7][11]
Scientific Rationale: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional oil baths. This can overcome activation energy barriers more efficiently, accelerating reaction rates and often minimizing the formation of thermal decomposition byproducts. In the protocols described above, microwave irradiation reduced reaction times from hours to mere minutes.[7]
Comparative Synthesis Route Analysis
| Feature | Route 1: Stepwise (Thiophene -> Pyrimidine) | Route 2: One-Pot/Domino |
| Versatility | High; allows for isolation and modification of intermediates. | Moderate to High; depends on the specific domino sequence. |
| Efficiency | Lower; requires multiple steps, isolations, and purifications. | High; significantly reduces time and resource consumption. |
| Scalability | Generally good; individual steps can be optimized for scale-up. | Can be challenging; thermal management in one-pot reactions is critical. |
| Control | High; each step can be individually monitored and controlled. | Lower; less control over individual transformations. |
| Ideal Use Case | Complex target synthesis, process development, generating key intermediates. | High-throughput screening, library synthesis, rapid lead generation. |
| Key Advantage | Robust, well-established, highly flexible. | Speed, operational simplicity, atom economy. |
| Key Disadvantage | Time and labor-intensive. | Potentially limited substrate scope and complex optimization. |
Conclusion and Strategic Outlook
The synthesis of the thieno[3,2-d]pyrimidine scaffold is a mature field with a rich variety of established and emerging methodologies.
-
The stepwise approach, anchored by the Gewald reaction, remains the gold standard for flexibility and control. It is the preferred route for synthesizing complex, highly functionalized targets where the isolation of key intermediates like the 4-chloro derivative is strategically advantageous for late-stage diversification.
-
One-pot and domino strategies offer a compelling alternative for rapid library synthesis and lead discovery. Their inherent efficiency makes them invaluable in early-stage drug discovery programs where speed is paramount.
-
The integration of microwave-assisted synthesis across these routes provides a universal tool for process intensification, drastically cutting reaction times and often improving yields.
The optimal choice of synthetic route is not absolute but is dictated by the specific goals of the research program. For researchers aiming to produce a diverse library of analogs for initial screening, a one-pot or microwave-assisted protocol is highly recommended. For those engaged in the synthesis of a specific, complex lead candidate for preclinical evaluation, the control and versatility of the stepwise approach are indispensable.
References
-
Marchand, P., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
-
Lin, Y.-L., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
El-Gamal, M. I., et al. (2015). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Peinador, C., Quintela, J., & Fernández-Mato, A. (2011). Convenient One-Pot Synthesis of Functionalized Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives. Sci-Hub. Available at: [Link]
-
Lin, Y.-L., et al. (2023). Direct one-pot synthetic route of thieno[3,2-d]pyrimidin-thiones 6a-o from thiophenes 3a-e. ResearchGate. Available at: [Link]
-
Abdel-Rahim, A. S. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. International Journal of Chemical Studies. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. Available at: [Link]
-
Sabat, M., & Kloc, K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica. Available at: [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a member of the thienopyrimidine class of compounds. While specific safety data for this compound is limited, this guide is built upon established principles of laboratory safety and hazardous waste management, ensuring a conservative and compliant approach.
The thienopyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to investigations into its potential as an anticancer, antimicrobial, and anti-inflammatory agent.[1][2] The synthesis and use of these compounds, however, generate chemical waste that must be managed responsibly.[1]
Part 1: Hazard Assessment and Waste Characterization
Key Principles of Waste Characterization:
-
Assume Hazardous Nature: Until proven otherwise, treat this compound and any materials contaminated with it as hazardous chemical waste.
-
Consult General Chemical Waste Guidelines: Adhere to the regulations set forth by the Environmental Protection Agency (EPA) and your institution's Environmental Health and Safety (EH&S) department.[4][5][6]
-
Segregation is Key: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.[7]
The following table outlines the likely waste streams associated with the use of this compound in a research setting.
| Waste Stream | Description | Recommended Handling |
| Unused or Expired Solid Compound | Pure, unadulterated this compound. | Collect in a clearly labeled, sealed container. Treat as hazardous chemical waste. |
| Contaminated Labware | Glassware, pipette tips, and other disposable equipment that has come into direct contact with the compound. | Segregate from regular lab trash. Place in a designated, labeled hazardous waste container. |
| Solutions Containing the Compound | Leftover solutions from experiments, including mother liquors from crystallization or reaction mixtures. | Collect in a compatible, sealed, and labeled waste container. Do not dispose of down the drain.[8] |
| Personal Protective Equipment (PPE) | Gloves, lab coats, and other PPE that are grossly contaminated. | Dispose of as hazardous waste. Lightly contaminated PPE may be disposed of according to institutional policy. |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a comprehensive workflow for the safe disposal of this compound from the point of generation to final pickup by waste management professionals.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses or goggles[9]
-
Chemical-resistant gloves (inspect for integrity before use)[9]
-
A lab coat[9]
2. Waste Container Selection and Labeling:
-
Container Choice: Use a container that is compatible with the chemical waste. For solid waste, a securely sealed plastic or glass jar is appropriate. For liquid waste, use a bottle with a screw-top cap that can be tightly sealed.[7]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[10][11] The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
Any associated hazards (e.g., "Caution: Chemical of Unknown Toxicity").
-
3. Waste Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[7][10]
-
Segregation: Store containers of this compound waste separately from incompatible materials.[7]
-
Container Management: Keep waste containers closed except when adding waste.[7]
4. Disposal of Different Waste Streams:
-
Solid Waste (Unused Compound and Contaminated Disposables):
-
Carefully transfer the solid waste into a pre-labeled hazardous waste container.
-
Avoid creating dust.[9]
-
Seal the container tightly.
-
Store in the designated SAA.
-
-
Liquid Waste (Solutions):
-
Using a funnel, carefully pour the liquid waste into a pre-labeled liquid hazardous waste container.
-
Do not overfill the container.
-
Seal the container tightly.
-
Store in the designated SAA, using secondary containment (such as a chemical-resistant tray) to catch any potential leaks.
-
5. Requesting Waste Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowable time (check with your institution's EH&S guidelines), arrange for its pickup by your institution's hazardous waste management team or a licensed contractor.[10]
Visualization of the Disposal Workflow:
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
1. Evacuate and Alert:
- Alert personnel in the immediate area.
- If the spill is large or involves highly volatile solvents, evacuate the laboratory and contact your institution's emergency response team.
2. Control and Contain:
- For small spills of solid material, gently cover with an absorbent material to prevent dust from becoming airborne.
- For small liquid spills, use a chemical spill kit to absorb the material.
3. Cleanup:
- Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.[12]
- Place all contaminated materials into a labeled hazardous waste container.
4. Decontaminate:
- Clean the spill area with an appropriate solvent, followed by soap and water.
- Collect all cleaning materials as hazardous waste.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By following this comprehensive guide, researchers can ensure that this compound and its associated waste are managed in a manner that protects both individuals and the environment. Always consult your institution's specific guidelines and your EH&S department for any additional requirements. The ultimate goal of proper chemical waste management is to conduct our vital research in a way that is safe, sustainable, and responsible.
References
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025-01-03).
- Medication & Pharmaceutical Waste Disposal Explained - Stericycle.
- Pharmaceutical Waste Regulations: Policy and Procedure - Daniels Health. (2025-05-14).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- Pharmaceutical Waste - Department of Toxic Substances Control - CA.gov. (2019-04-02).
- Pharmaceutical Waste Guidance - County of San Diego.
- 7-Methylthieno[3,2-d]pyrimidine-2,4-diol - Safety Data Sheet - ChemicalBook. (2023-06-10).
- Safety Data Sheet - Angene Chemical. (2025-06-08).
- Managing Hazardous Chemical Waste in the Lab. (2021-10-26).
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
- Laboratory Waste Management: The New Regulations.
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25).
- 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one Safety Data Sheets - Echemi.
- 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione - ChemicalBook. (2025-02-01).
- “Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. (2025-08-30).
- Recent updates on thienopyrimidine derivatives as anticancer agents - ResearchGate. (2023-03-02).
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Methylthieno[3,2-d]pyrimidine-2,4-diol - Safety Data Sheet [chemicalbook.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to the Safe Handling of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a member of the thienopyrimidine class of compounds. Thienopyrimidines are a significant scaffold in medicinal chemistry, recognized for their structural similarity to purine bases and their broad therapeutic potential, including as anticancer and antimicrobial agents.[1][2] Given that compounds intended for biological activity are, by design, biologically active, a cautious and well-informed approach to handling is paramount.
While a comprehensive toxicological profile for this compound is not fully established, data from structurally related thienopyrimidine derivatives indicate potential hazards. For instance, the closely related isomer 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one is classified as harmful if swallowed, inhaled, or in contact with skin, and is known to cause serious eye, skin, and respiratory irritation.[3] Therefore, a conservative approach, treating this compound with a similar level of caution, is scientifically justified and essential for laboratory safety.
This document is structured to provide a clear, logical framework for risk mitigation, from initial hazard assessment to final waste disposal, ensuring that every protocol is a self-validating system of safety.
Section 1: Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory. The primary exposure routes in a laboratory setting are inhalation of airborne particles, dermal contact, and accidental ingestion.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Irritation: Causes serious eye irritation, skin irritation, and potential respiratory tract irritation.[3]
Given these risks, the core of our safety protocol is the consistent and correct use of Personal Protective Equipment (PPE), supplemented by engineering controls and safe work practices.
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum PPE requirements for common laboratory operations involving this compound.
| Task / Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Flame-Resistant Lab Coat | Double Nitrile Gloves | ANSI Z87.1 Safety Glasses with Side Shields | Recommended: N95 Respirator (if not in a ventilated enclosure) |
| Solution Preparation & Transfers | Flame-Resistant Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles | Not typically required if performed in a certified chemical fume hood |
| Running Reactions & Workups | Flame-Resistant Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles. Face shield required for splash-prone procedures (e.g., quenching, extractions).[4][5] | Not typically required if performed in a certified chemical fume hood |
| Cleaning & Decontamination | Flame-Resistant Lab Coat | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles | Not typically required |
The "Why" Behind the PPE Choices
-
Body Protection: A flame-resistant lab coat is standard in chemical laboratories to protect clothing and skin from splashes and potential fires.[4][5] It must be fully buttoned with sleeves rolled down.
-
Hand Protection: Disposable nitrile gloves provide a baseline of protection for incidental contact.[6] For a compound of unknown toxicity, double-gloving is a critical best practice. This technique provides an additional barrier and allows for the safe removal of the outer glove immediately following a potential contamination, minimizing the risk of exposure to the inner glove and skin.
-
Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement for being present in a lab.[6] However, when actively handling liquids that could splash, chemical splash goggles are mandatory as they form a seal around the eyes.[4][5] A face shield , worn over goggles, is required for tasks with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing.[4][5]
-
Respiratory Protection: Fine powders can easily become airborne, especially during weighing. Performing this task in a ventilated enclosure (e.g., a powder-containment hood or a chemical fume hood) is the primary engineering control. If this is not feasible, an N95 respirator should be worn to prevent inhalation of fine particles.
Section 3: Step-by-Step PPE Procedures
Correctly donning and doffing PPE is as crucial as selecting the right equipment. The following workflow is designed to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE before handling chemicals.
Doffing PPE Workflow
The doffing procedure is critical to avoid contaminating yourself with any substances on the exterior of your PPE.
Caption: Step-by-step procedure for safely removing and disposing of PPE.
Section 4: Emergency Response
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8][9]
Always have the Safety Data Sheet (SDS) for any related compounds available for emergency responders.
Section 5: Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[10][11] Proper segregation and labeling are critical for regulatory compliance and safety.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect unused solid compound, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container made of a compatible material like HDPE.[10]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[10]
-
Contaminated PPE: All disposable PPE, including both pairs of gloves and any disposable lab coats, must be collected in a designated hazardous waste bag.[10]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," an estimate of the quantity, and the date of generation.[10]
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until collection.
-
-
Final Disposal:
By adhering to these rigorous safety protocols, we can advance our critical research in drug discovery while upholding our primary responsibility: ensuring the safety of ourselves, our colleagues, and our environment.
References
- ChemicalBook. (2023, June 10). 7-Methylthieno[3,2-d]pyrimidine-2,4-diol - Safety Data Sheet.
- Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories.
- Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Department of Chemistry, Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Office of Research, Boston University. Personal Protection Equipment (PPE) in Laboratories Policy.
- BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Angene Chemical. (2025, June 8). Safety Data Sheet.
- AZoM. (2020, January 22). The Equipment Every Laboratory Needs to Keep Employees Safe.
- BenchChem. Essential Guide to the Safe Disposal of 2,6-Diphenylpyrimidine-4(1H)-thione.
- Echemi. 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one Safety Data Sheets.
- MDPI. (2025, August 30). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications.
- Department of Environmental Health and Safety, University of Louisville. Waste Disposal Manual.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- National Center for Biotechnology Information. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
- ChemicalBook. (2025, February 1). 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione - Safety Data Sheet.
- National Center for Biotechnology Information. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem.
- ResearchGate. (2023, March 2).
- PubMed. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. louisville.edu [louisville.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
